molecular formula C23H48O6 B1606753 Neopentyl glycol dicaprylate/dicaprate CAS No. 70693-32-2

Neopentyl glycol dicaprylate/dicaprate

Cat. No.: B1606753
CAS No.: 70693-32-2
M. Wt: 420.6 g/mol
InChI Key: PDYOTPOJFZAOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopentyl glycol dicaprylate/dicaprate (CAS 70693-32-2) is a branched diester emollient known for its excellent skin-feel and chemical stability . It is synthesized from neopentyl glycol and a blend of caprylic (C8) and capric (C10) acids . In cosmetic research, it functions as a highly effective skin-conditioning agent and emollient . It is characterized by its lightweight, non-greasy texture and ability to impart a silky, smooth afterfeel, making it a valuable ingredient for formulating advanced skin care products, lotions, and color cosmetics . Its low comedogenic rating (rated 1) also makes it a suitable subject for studies on formulations for blemish-prone skin . Beyond personal care, this compound serves as a base ingredient or additive in industrial research applications, including its use as a lubricant and plasticizer, where its thermal stability and resistance to oxidation are of interest . From a green chemistry perspective, recent research has focused on biocatalytic synthesis methods using enzymes like Lipozyme®435, which offer an efficient and more environmentally friendly alternative to traditional chemical synthesis . This product is provided as a light yellow liquid and is intended For Research Use Only . It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

70693-32-2

Molecular Formula

C23H48O6

Molecular Weight

420.6 g/mol

IUPAC Name

decanoic acid;2,2-dimethylpropane-1,3-diol;octanoic acid

InChI

InChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3

InChI Key

PDYOTPOJFZAOIS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO

Canonical SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO

Other CAS No.

70693-32-2

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate/dicaprate is a synthetic ester widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, texture enhancer, and solvent.[1][2] Its unique chemical structure, featuring a branched neopentyl glycol backbone with mixed-length fatty acid tails, imparts desirable sensory and functional properties such as a lightweight, silky feel and excellent spreadability.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and mechanism of action in formulations.

Chemical Identity

This compound is the diester of neopentyl glycol and a blend of caprylic (C8) and capric (C10) acids.[1][5] Due to the use of a mixture of fatty acids, it is not a single chemical entity but rather a defined mixture of esters.

  • INCI Name: this compound

  • CAS Number: 70693-32-2[1]

  • Chemical Formula (Representative): C23H44O4 (for the C8/C10 mixed ester)

  • IUPAC Name: Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[1]

Physicochemical Properties

The physical and chemical characteristics of this compound make it a versatile ingredient in a wide range of product formulations. It is a non-comedogenic, clear, colorless to pale yellow liquid with a neutral to faint fatty odor.[1][6]

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[1][6]
Odor Neutral to faint fatty odor[6]
Molar Weight ~440.7 g/mol [6]
Density ~0.94 g/cm³ (at 25 °C)[6]
Boiling Point >200 °C (decomposes)[6]
Melting Point < 0 °C[6]
Viscosity Low[1]
Solubility Insoluble in water; soluble in oils and esters.[1][6]
Flash Point 251.00 °F (121.80 °C) (estimated)[7]
logP (o/w) 3.965 (estimated)[7]

Synthesis and Manufacturing Process

This compound is synthesized via a direct esterification process.[1][3] This involves the reaction of neopentyl glycol with a mixture of caprylic and capric fatty acids. The reaction is typically conducted under controlled heat in the presence of an acid catalyst.[1] The water produced during the reaction is removed to drive the equilibrium towards the formation of the diester. The final product is then purified, often through vacuum distillation, to remove any unreacted starting materials, by-products, or impurities.[1][8]

Synthesis_Workflow cluster_reactants Raw Materials NPG Neopentyl Glycol Reactor Esterification Reactor (Heat + Catalyst) NPG->Reactor Acids Caprylic & Capric Acids Acids->Reactor Purification Purification (e.g., Vacuum Distillation) Reactor->Purification Crude Product QC Quality Control Analysis (e.g., GC, FTIR) Purification->QC FinalProduct Neopentyl Glycol Dicaprylate/Dicaprate QC->FinalProduct Finished Product

Synthesis Workflow for this compound.

Mechanism of Action in Formulations

In cosmetic and pharmaceutical formulations, this compound serves multiple functions. Primarily, it acts as an emollient, forming a breathable, non-greasy barrier on the skin that helps to lock in moisture.[1] Its unique branched structure contributes to a light, silky sensory feel and enhances the spreadability of products.[2][3]

Furthermore, it functions as an effective solvent for lipophilic active ingredients, improving their dispersion and stability within a formulation.[1] Its molecular structure allows it to intersperse with the lipid matrix of the stratum corneum, which can enhance the penetration and bioavailability of other active compounds.[3]

MoA_Diagram Mechanism as a Penetration Enhancer cluster_formulation Cosmetic/Drug Formulation cluster_skin Skin Barrier (Stratum Corneum) NPG_ester Neopentyl Glycol Dicaprylate/Dicaprate SC Lipid Matrix NPG_ester->SC Intersperses with lipids, increases fluidity Active Lipophilic Active Ingredient Active->SC Solubilized by ester Deeper_Skin Deeper Skin Layers SC->Deeper_Skin Enhanced Penetration of Active Ingredient

Enhanced delivery of lipophilic actives into the skin.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical and toxicological properties.

Determination of Density (Liquid Esters)

The density of liquid cosmetic ingredients like this compound can be determined using a digital densimeter based on the oscillating U-tube principle.[9]

  • Objective: To accurately measure the mass per unit volume of the liquid ester at a specified temperature.

  • Apparatus: Digital density meter (e.g., Anton Paar DS7800), syringe for sample injection, cleaning solvents (e.g., ethanol (B145695), acetone), distilled water.

  • Methodology:

    • Calibration/Verification: Calibrate the instrument according to the manufacturer's instructions using dry air and distilled water at a known temperature (e.g., 25 °C).

    • Temperature Equilibration: Set the densimeter to the desired measurement temperature (e.g., 25 °C) and allow it to stabilize.

    • Sample Preparation: Ensure the sample is free of air bubbles. If necessary, the sample can be degassed in an ultrasonic bath.

    • Sample Injection: Draw the sample into a clean, dry syringe. Carefully inject the sample into the oscillating U-tube of the densimeter, ensuring no air bubbles are introduced. The U-tube must be completely filled.

    • Measurement: Allow the sample to reach thermal equilibrium within the measurement cell. The instrument will automatically measure the oscillation period and calculate the density. Record the stable density value.

    • Cleaning: After measurement, thoroughly clean the U-tube by flushing with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air.

  • Data Analysis: The density is typically reported in g/cm³ or kg/m ³ at the specified temperature.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a substance in a given solvent.[1]

  • Objective: To determine the saturation concentration of the ester in a specific solvent (e.g., water, oil) at a controlled temperature.

  • Apparatus: Isothermal shaker bath or incubator, glass vials with screw caps, analytical balance, centrifuge, filtration apparatus (e.g., PTFE syringe filters), and a suitable analytical instrument for quantification (e.g., Gas Chromatograph).

  • Methodology:

    • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved ester is essential to ensure saturation.

    • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved material settle. To ensure complete separation of the saturated liquid phase from the excess solute, centrifuge the vials.

    • Sampling and Filtration: Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically inert membrane filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles.

    • Quantification: Accurately dilute the filtered aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/L) or as a percentage by weight (% w/w).

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like esters and for determining the ratio of different ester species.[10][11]

  • Objective: To separate and quantify the components of the ester mixture, including the main diesters, any monoesters, and unreacted fatty acids or alcohols.

  • Apparatus: Gas chromatograph with a Flame Ionization Detector (GC-FID), capillary column suitable for fatty acid ester analysis (e.g., a polar-phase column), autosampler, data acquisition software.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or isopropanol).

    • Instrument Setup:

      • Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

      • Oven Program: A temperature gradient is used to separate components based on their boiling points. For example, start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

      • Detector (FID): Set to a high temperature (e.g., 300 °C).

      • Carrier Gas: Use an inert gas like Helium or Nitrogen at a constant flow rate.

    • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Acquisition: Record the chromatogram, which shows peaks corresponding to the different components as they elute from the column.

  • Data Analysis: Identify peaks based on their retention times by comparing them to known standards. The area of each peak is proportional to the concentration of the corresponding component. Purity is calculated by the area percent method, where the area of the main peak(s) is divided by the total area of all peaks in the chromatogram.

Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound.[2][5][7]

  • Objective: To determine if this compound or its metabolites can induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.

  • Apparatus: Sterile petri dishes, incubators (37 °C), top agar (B569324), minimal glucose agar plates, various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537), S9 fraction (for metabolic activation), positive and negative controls.

  • Methodology:

    • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance that does not excessively kill the bacteria.

    • Test Procedure (Plate Incorporation Method):

      • To a tube containing molten top agar, add the bacterial culture, the test substance at a specific concentration, and either a buffer (for tests without metabolic activation) or an S9 mix (for tests with metabolic activation).

      • Briefly vortex the mixture and pour it evenly onto the surface of a minimal glucose agar plate.

    • Controls: For each bacterial strain, run parallel experiments:

      • Negative (Solvent) Control: Contains only the solvent used to dissolve the test substance.

      • Positive Control: Contains a known mutagen for that specific strain (e.g., sodium azide (B81097) for TA1535).

    • Incubation: Incubate the plates at 37 °C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the number observed in the negative control plates.

Safety and Toxicology

This compound is generally considered a safe and non-toxic ingredient for cosmetic use.[1] It is reported to be non-irritating, non-sensitizing, and non-comedogenic.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe in the present practices of use and concentration in cosmetic products. While significant health concerns are not associated with its use, a patch test is often recommended before full application of a new product containing the ingredient.[1] Genotoxicity studies, such as the Ames test, have shown no mutagenic activity for related compounds.

Applications

The favorable physicochemical properties of this compound lead to its use in a broad array of products:

  • Skincare: Moisturizers, serums, creams, and lotions, where it provides a smooth, silky feel without a greasy residue.[1]

  • Sunscreens: Acts as a solvent and dispersing agent for UV filters, promoting even application and enhancing product stability.[1]

  • Color Cosmetics: Used in foundations, lipsticks, and eye creams to improve texture and ensure smooth application.[1][12]

  • Hair Care: Incorporated into conditioners to provide a smooth texture and improve feel.[6]

Conclusion

This compound is a well-characterized diester with a valuable combination of physicochemical properties that make it a highly effective emollient, solvent, and texture modifier. Its safety profile and versatile functionality have established it as a key ingredient in the formulation of a wide range of personal care and cosmetic products. The experimental protocols outlined in this guide provide a framework for the quality control and in-depth analysis required by researchers and drug development professionals.

References

Molecular structure and synthesis of Neopentyl glycol dicaprylate/dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Synthesis of Neopentyl Glycol Dicaprylate/Dicaprate

Introduction

This compound is a synthetic ester that serves as a lightweight, non-greasy emollient and skin-conditioning agent in a wide array of cosmetic and personal care products.[1][2] Its unique chemical structure, derived from neopentyl glycol and a blend of caprylic and capric fatty acids, imparts a desirable silky, smooth feel upon application without leaving a heavy residue.[3][4] This ingredient is valued for its ability to improve the spreadability of formulations, act as a solvent for active ingredients, and provide a matte finish.[1][5] This guide provides a detailed overview of its molecular structure, synthesis methodologies, physical and chemical properties, and detailed experimental protocols.

Molecular Structure

This compound is not a single chemical compound but a mixed diester. It is formed from the esterification of one molecule of neopentyl glycol (2,2-dimethylpropane-1,3-diol) with two molecules of fatty acids, which are a blend of caprylic acid (octanoic acid, C8) and capric acid (decanoic acid, C10).[3][4]

The resulting product is a mixture of three possible diester molecules:

  • Neopentyl Glycol Dicaprylate

  • Neopentyl Glycol Dicaprate

  • Neopentyl Glycol Caprylate Caprate

The central backbone of the molecule is the compact, branched neopentyl glycol structure, which contributes to the ester's stability and unique sensory properties.[3] The two fatty acid chains attached via ester linkages provide the emollient and lubricating characteristics.

  • IUPAC Name: Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[1][2]

  • CAS Number: 70693-32-2[1][5]

  • Molecular Formula: The product is a mixture. The individual pure diesters have the following formulas:

    • Neopentyl Glycol Dicaprylate: C₂₁H₄₀O₄[6]

    • Neopentyl Glycol Dicaprate: C₂₅H₄₈O₄[7][8]

Synthesis of this compound

The primary method for producing this compound is through direct esterification.[3] This process involves the reaction of neopentyl glycol with a mixture of caprylic and capric acids. The reaction is typically conducted at elevated temperatures in the presence of a catalyst, with continuous removal of water to drive the reaction to completion.[1][2][9] An alternative, environmentally friendly method utilizing enzymatic catalysis has also been developed.[10]

Chemical Synthesis (Direct Esterification)

Direct esterification is a robust and efficient method for production, capable of achieving high yields and purity.[3] The overall reaction sees the hydroxyl groups of neopentyl glycol react with the carboxyl groups of the fatty acids to form ester bonds and water as a byproduct.

Reactants:

  • Neopentyl Glycol (NPG)

  • Caprylic Acid (C8)

  • Capric Acid (C10)

  • Catalyst (e.g., p-toluenesulfonic acid, acidic ion exchange resin, tin(II) chloride)[9][11][12]

The reaction is reversible, so water is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or by operating the reactor as a reactive distillation column.[9][11]

Biocatalytic Synthesis

A greener alternative to chemical synthesis involves the use of enzymes, specifically immobilized lipases, as catalysts.[10] This method avoids the use of harsh acid catalysts and high temperatures, aligning with the principles of green chemistry. The biocatalyst Lipozyme® 435 (immobilized lipase (B570770) from Candida antarctica) has been shown to be effective in a solvent-free system.[10] This process can achieve high product purity (e.g., 92.5%) with high catalyst productivity.[10]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a neutral to faint fatty odor.[1][13] Its key properties are summarized in the table below.

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[1][13]
Odor Neutral to faint fatty odor[13]
Molar Weight (Approx.) 356.5 g/mol (Dicaprylate) to 412.65 g/mol (Dicaprate)[6][8]
Melting Point < 0 °C[13]
Boiling Point ~269.6 °C (est.); Decomposes at 200 °C[5][13]
Density ~0.94 g/cm³ (at 25 °C)[13]
Solubility Insoluble in water; Soluble in oils and esters[5][13]
Flash Point ~121.8 °C (est.)[5]
Comedogenicity Rating 1 (Low likelihood of clogging pores)[2]

Experimental Protocols

Protocol for Chemical Synthesis via Acid Catalysis

This protocol describes a general laboratory-scale procedure for the synthesis of this compound using an acidic catalyst and azeotropic removal of water.

  • Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reaction vessel with neopentyl glycol (1.0 mole), a mixture of caprylic acid and capric acid (2.1 moles, with the desired C8/C10 ratio), an acidic catalyst such as an ion exchange resin (e.g., 2% by weight of total reactants), and an azeotroping agent like toluene (e.g., 15-20% of total reactant weight).[9]

  • Reaction Conditions: Begin stirring and purge the system with nitrogen. Heat the mixture to reflux temperature (typically 140-160 °C). Water produced during the esterification will be continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.[9]

  • Monitoring Progress: Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (2.0 moles) has been collected, which typically takes 4-5 hours.[9]

  • Purification: After completion, cool the reaction mixture. Neutralize the catalyst if a soluble acid was used. Remove the toluene under reduced pressure. The crude product can be further purified by vacuum distillation to remove unreacted starting materials and colored impurities, yielding the final clear ester.

Protocol for Biocatalytic Synthesis

This protocol is based on a reported intensified, solvent-free biocatalytic process.[10]

  • Apparatus Setup: Use a temperature-controlled, stirred batch reactor.

  • Charging Reactants: Charge the reactor with neopentyl glycol and the C8/C10 fatty acid mixture.

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435, at a concentration of approximately 3.75% (w/w) of the total reactants.[10]

  • Reaction Conditions: Heat the mixture to 80 °C with continuous stirring. A fed-batch approach may be used to maintain optimal reactant concentrations.[10]

  • Monitoring and Completion: The reaction can be monitored using chromatography (GC or HPLC) to determine the conversion of reactants into the diester product. The reaction typically reaches high conversion (>90%) within 6 hours.[10]

  • Purification: After the reaction, the enzyme catalyst can be easily recovered by simple filtration for reuse. The resulting product is of high purity (e.g., 92.5%) and may require minimal downstream processing.[10]

Visualization of Synthesis Pathway

The following diagrams illustrate the chemical synthesis process and the logical workflow for production.

Synthesis_Pathway cluster_reaction Esterification Reaction NPG Neopentyl Glycol (C5H12O2) Reaction Heat + Catalyst NPG->Reaction C8_Acid Caprylic Acid (C8H16O2) C8_Acid->Reaction C10_Acid Capric Acid (C10H20O2) C10_Acid->Reaction Product Neopentyl Glycol Dicaprylate/Dicaprate (Mixed Diester) Reaction->Product Forms Water Water (H2O) Reaction->Water Byproduct

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow Start 1. Charge Reactants (NPG, C8/C10 Acids, Catalyst) React 2. Heat and Stir (e.g., 80-160 °C) Start->React Monitor 3. Monitor Reaction (e.g., Water Removal) React->Monitor End Reaction Complete? Monitor->End End->React No Purify 4. Catalyst Removal & Purification End->Purify Yes Final 5. Final Product Purify->Final

Caption: General experimental workflow for the synthesis and purification.

References

Spectroscopic Analysis of Neopentyl Glycol Dicaprylate/Dicaprate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprylate/Dicaprate is a versatile synthetic emollient widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2][3] It is the diester of neopentyl glycol and a mixture of caprylic (C8) and capric (C10) fatty acids.[3][4][5] Its popularity stems from its lightweight, non-greasy feel, excellent spreadability, and ability to act as a solvent for active ingredients.[1][2][6] This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid in its identification, characterization, and quality control.

The synthesis of this compound is typically achieved through the direct esterification of neopentyl glycol with caprylic and capric acids, a process that allows for high purity and yield.[3] Understanding its spectroscopic profile is crucial for confirming the successful esterification, identifying potential impurities, and ensuring batch-to-batch consistency.

Chemical Structure and Properties

This compound is not a single molecule but a mixture of diesters. The central moiety is the neopentyl group derived from neopentyl glycol, which is esterified with one molecule of caprylic acid and one of capric acid, or two molecules of caprylic acid, or two molecules of capric acid. The branched nature of the neopentyl backbone contributes to the compound's desirable sensory properties.[3]

General Properties:

  • Appearance: Clear, colorless to pale yellow liquid[1][2]

  • Odor: Neutral to faint fatty odor[2]

  • Solubility: Insoluble in water; soluble in oils and esters[2]

The chemical structure can be visualized as follows:

chemical_structure cluster_neopentyl Neopentyl Glycol Backbone cluster_fatty_acids Caprylate/Caprate Chains (R) C_quat CH2_1 C_quat->CH2_1 CH2_2 C_quat->CH2_2 Ester1 C=O CH2_1->Ester1 Ester Linkage Ester2 C=O CH2_2->Ester2 Ester Linkage R1 C₇H₁₅ (Caprylate) or C₉H₁₉ (Caprate) R2 C₇H₁₅ (Caprylate) or C₉H₁₉ (Caprate) Ester1->R1 Ester2->R2

Caption: General chemical structure of this compound.

Spectroscopic Analysis Workflow

The characterization of this compound involves a systematic analytical workflow to confirm its identity and purity.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Neopentyl Glycol Dicaprylate/Dicaprate Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR_Data Identify Functional Groups: - C=O (Ester) - C-O (Ester) - C-H (Alkyl) FTIR->FTIR_Data NMR_Data Assign Chemical Shifts: - Protons (¹H) - Carbons (¹³C) NMR->NMR_Data Confirm Structure Confirmation & Purity Assessment FTIR_Data->Confirm NMR_Data->Confirm

Caption: Analytical workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key signature is the ester group. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the neopentyl glycol starting material is a primary indicator of complete esterification.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected FTIR Peak Assignments:

The following table summarizes the characteristic vibrational frequencies based on data from similar neopentyl glycol diesters.[7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2955-2965C-H Asymmetric Stretch-CH₃ (Alkyl)Strong
~2920-2935C-H Asymmetric Stretch-CH₂- (Alkyl)Strong
~2850-2860C-H Symmetric Stretch-CH₂- & -CH₃ (Alkyl)Strong
~1735-1740 C=O Stretch Ester Carbonyl Very Strong
~1460-1470C-H Bend (Scissoring)-CH₂- (Alkyl)Medium
~1365-1395C-H Bend (Umbrella)Gem-dimethylMedium
~1160-1170 C-O Stretch Ester Strong
~720-730C-H Rocking-(CH₂)n- (n≥4)Weak

Note: The most prominent and diagnostic peaks are the strong ester carbonyl (C=O) stretch and the C-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol (¹H and ¹³C NMR):

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition (¹H): Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

  • Data Acquisition (¹³C): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Chemical Shift Assignments:

The structure of this compound gives rise to several distinct signals. The data below is extrapolated from analyses of similar neopentyl glycol diesters.[8]

Chemical Shift (δ) ppmMultiplicityIntegration (Relative)Assignment
~3.85Singlet4H-O-CH₂-C(CH₃)₂- (Methylene protons of the neopentyl glycol moiety)
~2.25-2.35Triplet4H-CH₂-C=O (Methylene protons alpha to the ester carbonyl)
~1.55-1.65Multiplet4H-CH₂-CH₂-C=O (Methylene protons beta to the ester carbonyl)
~1.20-1.40Broad Multiplet~20-28H-(CH₂)n- (Bulk methylene (B1212753) protons of the fatty acid chains)
~0.85-0.90Triplet6H-C*H₃ (Terminal methyl protons of the fatty acid chains)
~0.95Singlet6H-C(CH₃)₂- (Gem-dimethyl protons of the neopentyl glycol moiety)

Expected ¹³C NMR Chemical Shift Assignments:

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Data is based on published spectra of analogous esters.[8]

Chemical Shift (δ) ppmAssignment
~173.5-174.0 -C=O (Ester carbonyl carbons)
~68.5-69.5 -O-CH₂-C(CH₃)₂- (Methylene carbons of the neopentyl glycol moiety)
~38-39-C(CH₃)₂- (Quaternary carbon of the neopentyl glycol moiety)
~34.0-34.5-CH₂-C=O (Methylene carbons alpha to the ester carbonyl)
~31.5-32.0-(CH₂)n-CH₂-CH₃ (Methylene carbon in the fatty acid chain)
~29.0-29.7-(CH₂)n- (Bulk methylene carbons of the fatty acid chains)
~24.8-25.2-CH₂-CH₂-C=O (Methylene carbons beta to the ester carbonyl)
~22.5-23.0-CH₂(CH₃)₂- (Gem-dimethyl carbons) & -CH₂-CH₃
~14.0-14.2-CH₃ (Terminal methyl carbons of the fatty acid chains)

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR is a definitive method for its structural confirmation and quality assessment. The FTIR spectrum is characterized by a strong ester carbonyl absorption around 1735-1740 cm⁻¹ and the absence of the hydroxyl band. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule, with characteristic signals for the neopentyl core (quaternary carbon, gem-dimethyl groups, and adjacent methylene groups) and the caprylate/dicaprate fatty acid chains. Together, these techniques provide a comprehensive spectroscopic fingerprint essential for researchers, scientists, and drug development professionals working with this important excipient.

References

Thermal Analysis of Neopentyl Glycol Dicaprylate/Dicaprate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of Neopentyl Glycol Dicaprylate/Dicaprate, a widely used emollient in the pharmaceutical and cosmetic industries. Understanding the thermal properties of this ester is crucial for formulation development, stability testing, and ensuring product quality. This document details the expected results from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), outlines standardized experimental protocols, and presents a logical workflow for these analytical techniques.

Introduction to this compound

This compound is an ester of Neopentyl Glycol with caprylic and capric acids. It is a non-greasy emollient with excellent spreading properties, making it a popular choice in topical formulations. Its thermal behavior dictates its stability during manufacturing processes that involve heating and its performance in the final product under various storage conditions.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, which is a liquid at room temperature, DSC analysis is primarily used to determine its low-temperature behavior, including its melting point.

Table 1: Summary of DSC Data for this compound

ParameterValueReference
Melting Point< 0 °C[1]
Melting Range-20 °C to 10 °C[2]

Note: The broad melting range is characteristic of a mixed ester like this compound, which contains both caprylate and caprate moieties.

Detailed Experimental Protocol for DSC Analysis

This protocol is based on the principles outlined in ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Reference Pan: Prepare an empty, crimped aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Cool the sample to -50 °C at a controlled rate of 10 °C/min.

    • Hold isothermally at -50 °C for 5 minutes to ensure complete solidification.

    • Heat the sample from -50 °C to 50 °C at a controlled rate of 10 °C/min.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and composition of materials. For this compound, TGA is critical for determining its decomposition temperature.

Table 2: Summary of TGA Data for this compound and Related Compounds

ParameterValueCompoundReference
Decomposition Temperature200 °CThis compound[1]
Onset of Thermal Degradation~135 °CNeopentyl Glycol (NPG)[3]
Maximum Decomposition Temperature (Tmax)~160 °CNeopentyl Glycol (NPG)[3]
Thermal Decomposition Range320-360 °CNeopentylpolyol Esters[4]

Note: The decomposition temperature of the ester is significantly higher than its precursor, Neopentyl Glycol, indicating enhanced thermal stability. The broader range for neopentylpolyol esters suggests that the specific fatty acid chain length influences the exact decomposition temperature.

Detailed Experimental Protocol for TGA

This protocol is based on the principles outlined in ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate certified reference materials.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a controlled rate of 10 °C/min.

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Start Sample Preparation (5-10 mg in Al pan) DSC_Equilibrate Equilibrate at 25°C DSC_Start->DSC_Equilibrate DSC_Cool Cool to -50°C at 10°C/min DSC_Equilibrate->DSC_Cool DSC_Isothermal Hold at -50°C for 5 min DSC_Cool->DSC_Isothermal DSC_Heat Heat to 50°C at 10°C/min DSC_Isothermal->DSC_Heat DSC_Analysis Analyze Heat Flow vs. Temperature (Determine Melting Point) DSC_Heat->DSC_Analysis End Technical Report DSC_Analysis->End TGA_Start Sample Preparation (10-20 mg in ceramic/Pt pan) TGA_Equilibrate Equilibrate at 30°C TGA_Start->TGA_Equilibrate TGA_Heat Heat to 600°C at 10°C/min TGA_Equilibrate->TGA_Heat TGA_Analysis Analyze Mass vs. Temperature (Determine Decomposition Temperature) TGA_Heat->TGA_Analysis TGA_Analysis->End Start Thermal Analysis of this compound Start->DSC_Start Start->TGA_Start

Caption: Workflow for DSC and TGA of this compound.

References

Neopentyl glycol dicaprylate/dicaprate CAS number and chemical abstracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neopentyl Glycol Dicaprylate/Dicaprate, a versatile diester with significant applications in the cosmetic, personal care, and pharmaceutical industries. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and key applications, with a focus on providing actionable information for research and development.

Chemical Identification and Properties

This compound is a mixed diester of neopentyl glycol and a blend of caprylic and capric acids.[1] It is a synthetic, lightweight emollient known for its excellent spreadability and non-greasy feel.[2][3]

There are two primary CAS numbers associated with this chemical, which may denote different isomeric compositions or purities:

  • 70693-32-2 : This is the most commonly cited CAS number for the mixed ester.[4][5][6]

  • 94109-09-08 : This CAS number is also used, potentially for a specific grade or composition of the substance.[2]

Table 1: Chemical Abstracts Service (CAS) and Other Identifiers

IdentifierValueReference
Primary CAS Number 70693-32-2[4][5][6]
Secondary CAS Number 94109-09-08[2]
EINECS/ELINCS No. 274-764-0[4]
INCI Name This compound[7]
Chem/IUPAC Name Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[4]

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance Clear, colorless to pale yellow liquid[4]
Odor Odorless to faint[4]
Molecular Formula C25H48O4[8]
Molecular Weight 412.65 g/mol [8]
Molar Weight (alternative) ~440.7 g/mol [2]
Density ~0.94 g/cm³ (at 25 °C)[2]
Melting Point < 0 °C[2]
Boiling Point > 200 °C (decomposes)[2]
Solubility Insoluble in water; soluble in oils and esters[2]

Synthesis of this compound

This compound is primarily synthesized through two methods: direct esterification and biocatalytic synthesis.

Direct Esterification

This is the conventional industrial method for producing this compound. It involves the reaction of neopentyl glycol with a mixture of caprylic and capric acids in the presence of a catalyst and under controlled temperature conditions.[4][9]

Experimental Protocol: General Procedure for Direct Esterification

  • Reactant Charging: Charge the reactor with neopentyl glycol and a stoichiometric excess of the caprylic and capric acid mixture. The molar ratio of the acid mixture to neopentyl glycol is typically between 2.1:1 and 2.3:1 to drive the reaction to completion.

  • Catalyst Addition: Introduce an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, into the reactor. The catalyst loading is typically 0.1-0.5% by weight of the total reactants.

  • Reaction Conditions: Heat the mixture to a temperature of 140-180°C. The reaction is carried out under a nitrogen sparge to facilitate the removal of water, a byproduct of the esterification, thereby shifting the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops below a predetermined level, typically less than 1 mg KOH/g.

  • Neutralization and Washing: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with an alkaline solution, such as sodium carbonate or sodium hydroxide. Wash the organic layer with water to remove the catalyst salts and any unreacted acids.

  • Purification: Purify the crude ester by vacuum distillation to remove any residual reactants, water, and other impurities. The final product is then filtered to obtain a clear liquid.

Biocatalytic Synthesis

An environmentally friendly alternative to direct esterification is the biocatalytic synthesis, which employs an immobilized lipase (B570770) as the catalyst. This method avoids the use of harsh acid catalysts and high reaction temperatures.[10]

Experimental Protocol: General Procedure for Biocatalytic Synthesis

  • Reactant and Biocatalyst Preparation: In a temperature-controlled reactor, combine neopentyl glycol and the caprylic and capric acid mixture. Add an immobilized lipase, such as Candida antarctica lipase B (e.g., Novozym® 435), to the mixture. The enzyme loading is typically in the range of 5-10% by weight of the reactants.

  • Reaction Conditions: Maintain the reaction temperature at a range of 60-80°C, which is optimal for the activity of the lipase. The reaction is conducted under vacuum or with a gentle nitrogen stream to remove the water produced during the esterification.

  • Monitoring: Monitor the conversion of the fatty acids to the diester using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent and reused for subsequent batches.

  • Product Purification: The product is typically of high purity and may require minimal downstream processing. If necessary, residual unreacted fatty acids can be removed by passing the product through a column of basic alumina (B75360) or by molecular distillation.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery systems.

  • Emollient and Skin Penetration Enhancer: Its lightweight and non-greasy nature improves the sensory characteristics of topical formulations.[3] It can also act as a penetration enhancer, facilitating the diffusion of active pharmaceutical ingredients (APIs) through the stratum corneum.[9]

  • Solvent for Lipophilic Drugs: It serves as an effective solvent for poorly water-soluble APIs, enhancing their solubility and bioavailability in topical and oral formulations.[4]

  • Viscosity-Modifying Agent: It can be used to adjust the viscosity of creams, lotions, and ointments, contributing to the desired texture and stability of the final product.[5]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflows for this compound.

G cluster_direct_esterification Direct Esterification Workflow reactants_de Neopentyl Glycol + Caprylic/Capric Acids reactor_de Reactor (140-180°C, N2 Sparge) reactants_de->reactor_de catalyst_de Acid Catalyst (e.g., p-TSA) catalyst_de->reactor_de neutralization Neutralization & Washing reactor_de->neutralization Crude Product purification_de Vacuum Distillation neutralization->purification_de product_de Neopentyl Glycol Dicaprylate/Dicaprate purification_de->product_de

Caption: Workflow for the Direct Esterification Synthesis.

G cluster_biocatalytic_synthesis Biocatalytic Synthesis Workflow reactants_bs Neopentyl Glycol + Caprylic/Capric Acids reactor_bs Reactor (60-80°C, Vacuum/N2) reactants_bs->reactor_bs catalyst_bs Immobilized Lipase (e.g., Novozym® 435) catalyst_bs->reactor_bs filtration Enzyme Filtration reactor_bs->filtration Product Mixture purification_bs Purification (Optional) filtration->purification_bs recycled_enzyme Recycled Enzyme filtration->recycled_enzyme product_bs Neopentyl Glycol Dicaprylate/Dicaprate purification_bs->product_bs

Caption: Workflow for the Biocatalytic Synthesis.

References

A Technical Guide to the Biocatalytic Synthesis of Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate/dicaprate, a widely utilized emollient ester in the cosmetics and pharmaceutical industries, is increasingly being produced via enzymatic catalysis to meet the growing demand for sustainable and green chemical processes.[1][2] This technical guide provides an in-depth overview of the biocatalytic synthesis of this compound, focusing on the use of immobilized lipases. It details the experimental protocols, summarizes key quantitative data, and visualizes the reaction pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the application of biocatalysis for the production of high-value esters.

Introduction

This compound is a mixed diester of neopentyl glycol and a blend of caprylic (C8) and capric (C10) acids. Its desirable properties, such as excellent emollience, light texture, and good spreadability, make it a valuable ingredient in a variety of formulations, including moisturizers, sunscreens, and color cosmetics.[3] Traditionally, the synthesis of this ester has been carried out through chemical catalysis, which often requires high temperatures, harsh acidic catalysts, and can lead to the formation of undesirable byproducts and environmental concerns.[2]

Biocatalytic synthesis, employing lipases as catalysts, offers a milder and more selective alternative.[4] Lipases, particularly immobilized forms, can catalyze the esterification reaction under gentle conditions, resulting in a purer product with a more favorable environmental profile.[1][5] This guide focuses on the most successful and widely reported biocatalyst for this synthesis, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica.[6][7][8]

The Biocatalyst: Novozym 435

Novozym 435 is a commercially available immobilized enzyme preparation from Novozymes.[6] It consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin.[7][8] This biocatalyst is renowned for its high activity, stability, and broad substrate specificity, making it a popular choice for a wide range of esterification and transesterification reactions.[6][9][10]

Key characteristics of Novozym 435 relevant to this synthesis include:

  • High thermal stability: It exhibits good activity at elevated temperatures (e.g., 70-80°C), which is beneficial for increasing reaction rates and aiding in the removal of water, a byproduct of esterification.[1][2]

  • Solvent-free system compatibility: Novozym 435 is highly effective in solvent-free reaction media, which enhances process productivity and simplifies downstream processing.[1][2][11]

  • Reusability: As an immobilized catalyst, it can be easily recovered from the reaction mixture and reused for multiple cycles, significantly reducing operational costs.[2]

Reaction Mechanism and Experimental Workflow

The enzymatic synthesis of this compound proceeds via a direct esterification reaction. The lipase catalyzes the formation of two ester bonds between one molecule of neopentyl glycol and two molecules of fatty acids (caprylic and capric acid).

The reaction follows a Ping-Pong Bi-Bi mechanism, which is typical for many lipase-catalyzed reactions. This mechanism involves the formation of an acyl-enzyme intermediate.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Acylation of the Enzyme cluster_step2 Step 2: Deacylation by Alcohol cluster_step3 Step 3: Second Esterification E Lipase (E) E_RCOOH Enzyme-Substrate Complex E->E_RCOOH + R-COOH RCOOH Fatty Acid (R-COOH) RCOOH->E_RCOOH E_RCO Acyl-Enzyme Intermediate (E-COR) E_RCOOH->E_RCO - H₂O H2O_out Water (H₂O) E_RCO2 Acyl-Enzyme Intermediate (E-COR) E_RCO_NPG Ternary Complex E_RCO2->E_RCO_NPG + NPG-OH NPG Neopentyl Glycol (NPG-OH) NPG->E_RCO_NPG E_regen Regenerated Lipase (E) E_RCO_NPG->E_regen - Ester Ester Monoester (R-COO-NPG-OH) E_RCO_NPG->Ester E_regen2 Lipase (E) Monoester_in Monoester Diester Diester (R-COO-NPG-OOC-R') E_regen2->Diester + R'-COOH + Monoester - H₂O RCOOH2 Fatty Acid (R'-COOH)

Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

Experimental Workflow

A significant challenge in this synthesis is the substrate inhibition caused by high concentrations of caprylic and capric acids.[1][2] To mitigate this, a fed-batch approach is often employed, where the fatty acids are added gradually to the reactor.

experimental_workflow start Start reactor_prep Prepare Reactor: Add Neopentyl Glycol and Novozym 435 start->reactor_prep heating Heat to Reaction Temperature (e.g., 80°C) reactor_prep->heating fed_batch Fed-Batch Addition of Caprylic/Capric Acids heating->fed_batch reaction Maintain Reaction with Stirring (e.g., 6 hours) fed_batch->reaction monitoring Monitor Conversion (e.g., GC analysis) reaction->monitoring completion Reaction Completion reaction->completion monitoring->reaction filtration Filter to Recover Immobilized Enzyme completion->filtration purification Product Purification (e.g., removal of unreacted acids) filtration->purification enzyme_reuse Wash and Reuse Enzyme filtration->enzyme_reuse Recovered Enzyme final_product Final Product: Neopentyl Glycol Dicaprylate/Dicaprate purification->final_product

Caption: Fed-batch experimental workflow for biocatalytic synthesis.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature.[1][2][11]

Materials
  • Neopentyl glycol (NPG)

  • Caprylic acid (Octanoic acid)

  • Capric acid (Decanoic acid)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Organic solvent for analysis (e.g., ethanol, isopropanol)

  • Titrant for acid value determination (e.g., standardized potassium hydroxide (B78521) solution)

Batch Reactor Synthesis Protocol
  • Reactor Setup: A stirred-tank reactor equipped with temperature control and a condenser for water removal is charged with neopentyl glycol and the fatty acid mixture (caprylic and capric acids) at a specified molar ratio.

  • Enzyme Addition: Novozym 435 is added to the reactor. The enzyme loading is typically expressed as a weight percentage of the total reactants.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature with constant stirring. The reaction is carried out, often under vacuum or with a nitrogen sparge, to facilitate the removal of water produced during the esterification.

  • Monitoring: Samples are withdrawn periodically to monitor the progress of the reaction. The conversion is typically determined by measuring the decrease in acid value (titration) or by gas chromatography (GC) analysis of the ester formation.

  • Termination and Catalyst Recovery: Upon reaching the desired conversion, the reaction is stopped by cooling the mixture. The immobilized enzyme is recovered by filtration for potential reuse.

  • Purification: The crude product is purified to remove any unreacted fatty acids and catalyst residues. This can be achieved by washing with a mild alkaline solution followed by a water wash, and then drying under vacuum.

Fed-Batch Reactor Synthesis Protocol
  • Initial Reactor Charge: The reactor is initially charged with neopentyl glycol and Novozym 435.

  • Heating: The mixture is heated to the reaction temperature.

  • Fed-Batch Addition: The mixture of caprylic and capric acids is fed into the reactor at a controlled rate using a peristaltic pump. This maintains a low and optimal concentration of free fatty acids in the reaction medium, thus minimizing enzyme inhibition.

  • Reaction and Monitoring: The reaction is continued with stirring, and the progress is monitored as described in the batch protocol.

  • Post-Reaction Processing: Once the fatty acid addition is complete and the desired conversion is achieved, the catalyst recovery and product purification steps are the same as in the batch protocol.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biocatalytic synthesis of neopentyl glycol esters.

Table 1: Reaction Conditions for this compound Synthesis

ParameterValueReference
BiocatalystLipozyme® 435 / Novozym® 435[1],[2]
Reaction ModeFed-batch[2]
Temperature80 °C[2]
Reaction Time6 hours[2]
Product Purity92.5%[2]
Process Productivity0.15 kg product / (L reactor·h)[2]
Biocatalyst Productivity167.09 kg product / kg biocatalyst[2]

Table 2: Optimized Conditions for Neopentyl Glycol Dilaurate (NPGDL) Synthesis using Novozym® 435

ParameterValueReference
BiocatalystNovozym® 435 (Candida antarctica lipase B)[2]
Enzyme Concentration3.75% (w/w)[2]
Temperature80 °C[2]
Process Productivity0.169 kg NPGDL / (L·h)[2]

Table 3: Comparative Data for Neopentyl Glycol Diheptanoate Synthesis

ParameterValueReference
BiocatalystNovozym® 435[11]
Enzyme Concentration7.5% (w/w)[11]
Temperature70 °C[11]
Yield90% (initial), 95% (after NPG addition)[11]
Reaction StrategyStepwise addition of heptanoic acid[11]

Conclusion

The biocatalytic synthesis of this compound using immobilized lipases, particularly Novozym 435, presents a highly efficient, sustainable, and green alternative to traditional chemical methods. The use of solvent-free systems and fed-batch strategies to overcome substrate inhibition are key to achieving high product purity and process productivity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the implementation and optimization of this biocatalytic process in research and industrial settings. Further research may focus on the development of even more robust and cost-effective biocatalysts and the optimization of downstream processing for enhanced economic viability.

References

An In-Depth Technical Guide on the Environmental Impact and Biodegradability of Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprylate/dicaprate is a synthetic ester widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, skin conditioning agent, and solvent.[1] Its lightweight and non-greasy feel make it a popular choice in a variety of formulations. As environmental stewardship becomes increasingly critical in chemical and product development, a thorough understanding of the environmental fate and potential impact of such ingredients is paramount. This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, drawing on available data for the substance and its hydrolysis products: neopentyl glycol and a blend of caprylic (C8) and capric (C10) fatty acids.

Environmental Fate and Transport

The environmental behavior of this compound is largely governed by its chemical structure and physical properties. As a diester, its primary degradation pathway in the environment is expected to be hydrolysis, which breaks the ester bonds to yield neopentyl glycol and the corresponding caprylic and capric fatty acids.[2][3][4]

Hydrolysis

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. "Ready biodegradability" is a classification for chemicals that are expected to rapidly and completely break down in aquatic environments under aerobic conditions.[6]

This compound

While some sources state that this compound is biodegradable and safe for the environment, specific quantitative data from standardized tests like the OECD 301B (CO2 Evolution Test) are not available in the public domain.[1][7] However, insights can be gained from the biodegradability of its constituent components.

Hydrolysis Products
  • Neopentyl Glycol: Studies have indicated that neopentyl glycol is "not readily biodegradable."[8] One study utilizing the Japanese MITI test showed only 1.2% of the theoretical biochemical oxygen demand was reached in two weeks, suggesting that it is not an important environmental fate process in soil or water.[2]

  • Caprylic (C8) and Capric (C10) Fatty Acids: In contrast, fatty acids in this carbon range are generally considered to be readily biodegradable.

Due to the likely rapid hydrolysis of the ester, the overall assessment of the ready biodegradability of this compound would be influenced by the slower degradation of the neopentyl glycol moiety.

Ecotoxicity

Ecotoxicity studies are crucial for determining the potential harm a substance may cause to aquatic organisms. The most common measure is the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates and algae.

This compound

Specific aquatic toxicity data for this compound were not found in the reviewed literature.

Hydrolysis Products

The ecotoxicity of the hydrolysis products provides an indication of the potential environmental risk following degradation of the parent ester.

Table 1: Aquatic Toxicity of Neopentyl Glycol

OrganismEndpointDurationValue (mg/L)Reference
Oryzias latipes (Japanese rice fish)LC5048 h> 10,000[9]
Daphnia magna (Water flea)EC5048 h> 500[9]
Desmodesmus subspicatus (Green algae)EC5072 h> 500[9]

Table 2: Aquatic Toxicity of Caprylic/Capric Acid (C8/C10 Blend)

OrganismEndpointDurationValue (mg/L)Reference
Lepomis macrochirus (Bluegill)LC5096 h105
Daphnia magna (Water flea)EC5048 h96

Note: Specific references for the C8/C10 blend were not explicitly detailed in the initial search results, but the values are consistent with data for individual C8 and C10 fatty acids.

The data indicates that neopentyl glycol has a very low order of acute toxicity to aquatic organisms. The C8/C10 fatty acid blend shows a higher level of toxicity, although still in the range considered to be of low to moderate concern.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment. The bioconcentration factor (BCF) is a key metric for assessing this potential in aquatic organisms.[10][11][12][13]

This compound

Specific BCF data for this compound from an OECD 305 test was not found. However, Environment Canada does not suspect it to be bioaccumulative.[14]

Hydrolysis Products
  • Neopentyl Glycol: A BCF range of 0.3-0.5 has been calculated for neopentyl glycol in fish, suggesting a low potential for bioconcentration.[2]

  • Caprylic (C8) and Capric (C10) Fatty Acids: Fatty acids are generally not expected to bioaccumulate significantly due to their rapid metabolism.

Based on the low BCF of neopentyl glycol and the metabolic profile of fatty acids, the bioaccumulation potential of this compound is expected to be low.

Experimental Protocols

Detailed methodologies for the key environmental fate and ecotoxicity tests are outlined in the OECD Guidelines for the Testing of Chemicals. The following provides a summary of the principles and procedures for the most relevant tests.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under aerobic conditions.[6][15][16][17][18][19]

Methodology:

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (typically 10-20 mg of total organic carbon per liter) is inoculated with microorganisms (e.g., from activated sludge).[15]

  • Incubation: The test vessels are incubated in the dark or diffuse light at a constant temperature (20-24°C) for 28 days.[15]

  • Aeration: CO₂-free air is passed through the test solution to maintain aerobic conditions.[15]

  • CO₂ Trapping: The evolved CO₂ is trapped in a suitable absorbent, such as barium hydroxide (B78521) or sodium hydroxide solution.[15]

  • Quantification: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the absorbent or by measuring the total inorganic carbon.[15]

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance (corrected for the blank control) with the theoretical maximum amount of CO₂ that could be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test.[6]

OECD_301B_Workflow cluster_preparation Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis TestSubstance Test Substance (10-20 mg TOC/L) TestVessel Test Vessel (Aerobic, Dark, 20-24°C) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Inoculum Inoculum (e.g., Activated Sludge) Inoculum->TestVessel CO2_Trap CO₂ Trap (e.g., Ba(OH)₂ or NaOH) TestVessel->CO2_Trap Evolved CO₂ CO2_Free_Air CO₂-Free Air CO2_Free_Air->TestVessel Titration Titration or TIC Analysis CO2_Trap->Titration Calculation Calculate % Biodegradation Titration->Calculation

Workflow for OECD 301B Biodegradability Test.
OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours.[20][21][22][23]

Methodology:

  • Test Organisms: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.[20][23]

  • Test Concentrations: Fish are exposed to a range of concentrations of the test substance in a geometric series, plus a control group.[21]

  • Exposure: The exposure period is typically 96 hours in a static, semi-static, or flow-through system.[21]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[21]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

OECD_203_Workflow cluster_setup Test Setup cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis Fish Test Fish (e.g., Zebrafish) TestTanks Test Tanks Fish->TestTanks Concentrations Range of Test Concentrations + Control Concentrations->TestTanks RecordMortality Record Mortality (24, 48, 72, 96h) TestTanks->RecordMortality CalculateLC50 Calculate LC50 RecordMortality->CalculateLC50

Workflow for OECD 203 Acute Fish Toxicity Test.
OECD 305: Bioaccumulation in Fish

This guideline describes procedures for characterizing the bioconcentration potential of substances in fish through aqueous or dietary exposure.[10][11][12][13][24]

Methodology:

  • Test System: The test consists of two phases: an uptake phase and a depuration phase.[10][11][24]

  • Uptake Phase: A group of fish of one species is exposed to the test substance at one or more chosen concentrations for a specified period (e.g., 28 days).[10][11]

  • Depuration Phase: The fish are then transferred to a medium free of the test substance for a depuration period.[10][11]

  • Sampling: The concentration of the test substance in the fish is measured at intervals during both the uptake and depuration phases.[12]

  • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.[24]

OECD_305_Workflow Uptake Uptake Phase (Exposure to Test Substance) Depuration Depuration Phase (Clean Medium) Uptake->Depuration Sampling_Uptake Fish Sampling Uptake->Sampling_Uptake Sampling_Depuration Fish Sampling Depuration->Sampling_Depuration Analysis Chemical Analysis of Fish Tissue Sampling_Uptake->Analysis Sampling_Depuration->Analysis Calculation Calculate BCF Analysis->Calculation

Workflow for OECD 305 Bioaccumulation Test.

Conclusion

Based on the available data for its hydrolysis products, this compound is expected to have a low to moderate environmental impact. The ester is likely to undergo hydrolysis in the environment, breaking down into neopentyl glycol and C8/C10 fatty acids. The fatty acid components are expected to be readily biodegradable. While neopentyl glycol is not readily biodegradable, it exhibits low aquatic toxicity and a low potential for bioaccumulation.

The absence of specific environmental data for this compound itself highlights a data gap. For a complete and robust environmental risk assessment, it would be beneficial to conduct studies on the parent ester, particularly for ready biodegradability (OECD 301B), aquatic toxicity (OECD 203), and bioaccumulation (OECD 305). However, the information on its hydrolysis products provides a strong indication of its likely environmental fate and effects, suggesting a profile of low concern. This information is valuable for researchers, scientists, and drug development professionals in making informed decisions regarding the use of this ingredient in their formulations.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Neopentyl Glycol Dicaprylate/Dicaprate in Cosmetic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the intricate world of cosmetic science, understanding the solubility of ingredients is a cornerstone of successful formulation. This technical guide delves into the solubility profile of Neopentyl Glycol Dicaprylate/Dicaprate, a versatile emollient ester widely utilized for its light, silky feel and excellent spreadability. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its compatibility with common cosmetic solvents and a detailed methodology for solubility determination.

General Solubility Profile

General findings indicate that this compound is insoluble in water and soluble in oils and esters .[3] This lipophilic nature makes it an ideal component in the oil phase of emulsions and in anhydrous formulations.

Quantitative Solubility Data

Due to a lack of publicly available standardized quantitative data, the following table is presented as a template for researchers to populate using the experimental protocol provided below. This structured approach will allow for the systematic collection and comparison of solubility data for this compound in a range of cosmetic solvents.

Solvent CategorySolvent NameINCI NameSolubility ( g/100g of solvent) at 25°CObservations
Esters Isopropyl MyristateIsopropyl Myristate
C12-15 Alkyl BenzoateC12-15 Alkyl Benzoate
Ethylhexyl PalmitateEthylhexyl Palmitate
Silicones CyclopentasiloxaneCyclopentasiloxane
Dimethicone (10 cSt)Dimethicone
Hydrocarbons Mineral OilParaffinum Liquidum
IsohexadecaneIsohexadecane
SqualaneSqualane
Natural Oils Caprylic/Capric TriglycerideCaprylic/Capric Triglyceride
Sunflower Seed OilHelianthus Annuus (Sunflower) Seed Oil

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in various cosmetic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the saturation solubility of this compound in a range of cosmetic solvents at a controlled temperature.

Materials and Equipment:

  • This compound

  • Selected cosmetic solvents (e.g., Isopropyl Myristate, Cyclopentasiloxane, Mineral Oil)

  • Analytical balance (accurate to 0.001 g)

  • Glass vials with screw caps (B75204) (e.g., 20 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (optional, for high precision)

  • Oven

Procedure:

  • Preparation of Solvent: Add a known volume (e.g., 10 mL) of the selected cosmetic solvent to a glass vial.

  • Initial Solute Addition: Add an excess amount of this compound to the solvent. An excess is indicated by the presence of undissolved material at the bottom of the vial.

  • Equilibration:

    • Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

    • Stir the mixture using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, cease stirring and allow the undissolved solute to settle.

    • For faster separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

  • Sampling of the Saturated Solution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Quantification of Dissolved Solute (Gravimetric Method):

    • Accurately weigh a clean, dry evaporating dish.

    • Dispense a known volume or weight of the filtered saturated solution into the evaporating dish.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a preliminary test to determine the optimal temperature is recommended).

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and weigh it again.

    • The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in grams per 100 grams of solvent.

Alternative Quantification (Chromatographic Method): For higher accuracy, the concentration of this compound in the filtered saturated solution can be determined using GC or HPLC with an appropriate standard curve.

Visualizing the Process

To further elucidate the experimental and logical workflow, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solvent Select Cosmetic Solvent Mix Mix Solute and Solvent Solvent->Mix Solute Neopentyl Glycol Dicaprylate/Dicaprate Solute->Mix Equilibrate Equilibrate at 25°C (24 hours with stirring) Mix->Equilibrate Separate Separate Undissolved Solute (Centrifugation) Equilibrate->Separate Sample Sample Supernatant Separate->Sample Quantify Quantify Dissolved Solute (Gravimetric or Chromatographic) Sample->Quantify Calculate Calculate Solubility (g/100g solvent) Quantify->Calculate

Caption: Experimental workflow for determining the solubility of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Solute Neopentyl Glycol Dicaprylate/Dicaprate Solubility_Testing Solubility Testing (as per protocol) Solute->Solubility_Testing Solvents Cosmetic Solvents (Esters, Silicones, etc.) Solvents->Solubility_Testing Data_Table Quantitative Solubility Data Solubility_Testing->Data_Table Profile Solubility Profile Data_Table->Profile

Caption: Logical relationship from inputs to the final solubility profile.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in cosmetic solvents is currently limited, its qualitative profile as a lipophilic emollient is well-established. By employing the detailed experimental protocol outlined in this guide, formulators can systematically generate the precise data needed to optimize their product development. The provided framework for data presentation and visualization will aid in building a robust understanding of this versatile ingredient's behavior in various cosmetic systems, ultimately leading to the creation of more stable, effective, and aesthetically pleasing products.

References

Regulatory status of Neopentyl glycol dicaprylate/dicaprate in cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Regulatory and Safety Status of Neopentyl Glycol Dicaprylate/Dicaprate in Cosmetics

Introduction

This compound (CAS No. 70693-32-2) is a mixed diester of neopentyl glycol and a blend of caprylic and capric acids.[1][2] In cosmetic and personal care formulations, it functions primarily as a lightweight emollient, skin conditioning agent, and texture enhancer.[1][3] Its chemical structure provides a non-greasy, silky feel upon application, improves the spreadability of products, and can act as a solvent for other active ingredients.[1] This ingredient is found in a wide array of products, from lotions and serums to foundations, sunscreens, and lipsticks.[1][4] This guide provides a comprehensive overview of its global regulatory status and the toxicological data supporting its safe use in cosmetics.

Global Regulatory Status

This compound is widely accepted for use in cosmetic products across major global markets. It is not subject to specific concentration limits or restrictions, with its safety being affirmed by the general safety provisions of cosmetic regulations.

Table 1: Summary of Regulatory Status by Region/Authority

Region/AuthorityStatusDetails
USA (Cosmetic Ingredient Review) Permitted / Safe as Used The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of monoalkylglycol dialkyl acid esters, including this compound. The panel concluded that the ingredient is safe in the present practices of use and concentration described in the safety assessment.[5]
European Union (EU) Permitted Listed in the EU's cosmetic ingredient database (CosIng) with designated functions of 'Emollient' and 'Skin Conditioning'. It is not listed on the prohibited (Annex II) or restricted (Annex III-VI) lists of the EU Cosmetics Regulation (EC) No 1223/2009. Therefore, it is permitted for use without specific limitations, provided the final product is proven safe.
Canada Permitted The ingredient is not listed on Health Canada's Cosmetic Ingredient Hotlist, which names substances that are prohibited or restricted for use in cosmetics.[4] Environment Canada classifies it as "not expected to be potentially toxic or harmful."[2]
Japan Permitted Permitted for use in cosmetics provided it complies with the overall Standards for Cosmetics, which operates on a negative-list basis for prohibited substances. Some ingredient suppliers confirm compliance with Japanese cosmetic standards.[6][7]

Safety and Toxicological Profile

The safety of this compound is well-established through studies on the ingredient itself and on structurally similar esters. The primary metabolic pathway is assumed to be hydrolysis into neopentyl glycol and the constituent fatty acids (caprylic and capric acid), all of which have known, favorable safety profiles. The high molecular weight and lipophilic nature of the ester suggest that dermal penetration is not significant.[3]

Table 2: Summary of Toxicological Data for Neopentyl Glycol Esters

EndpointTest TypeSubjectResultConcentration/Dose
Acute Dermal Toxicity Limit TestRat (on Neopentyl Glycol Diisononanoate)LD50 > 2000 mg/kg; No signs of systemic toxicity or dermal irritation.2000 mg/kg
Genotoxicity Ames TestSalmonella typhimurium (on Propanediol Dicaprylate/Caprate)Non-mutagenic.0.005 mL/plate
Skin Irritation Human Repeat Insult Patch Test (HRIPT)50 Human Subjects (on Neopentyl Glycol Diethylhexanoate)No evidence of primary irritation.Undisclosed concentration
Skin Sensitization Human Repeat Insult Patch Test (HRIPT)50 Human Subjects (on Neopentyl Glycol Diethylhexanoate)No evidence of dermal sensitization.Undisclosed concentration

Data extrapolated from structurally related esters as cited in the CIR Safety Assessment of Monoalkylglycol Dialkyl Acid Esters.[3][8]

Experimental Protocols

The cornerstone of the dermal safety assessment for cosmetic ingredients like this compound is the Human Repeat Insult Patch Test (HRIPT).

Methodology: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to determine the potential of a substance to cause skin irritation and allergic contact sensitization. Although specific parameters may vary, the protocol generally follows a standardized model as referenced in the CIR safety assessment.[3]

  • Phase I: Induction Phase

    • A small amount of the test material is applied to a patch (often occlusive or semi-occlusive).

    • The patch is applied to the skin of human volunteers (typically on the back or arm) and remains in place for 24 to 48 hours.

    • This procedure is repeated nine times over a three-week period on the same application site.

    • After each application, the site is graded for any signs of irritation (erythema, edema) by a trained technician or dermatologist.

  • Phase II: Rest Phase

    • Following the final induction patch, there is a two-week rest period during which no patches are applied. This allows for the development of an immune response (sensitization) in susceptible individuals.

  • Phase III: Challenge Phase

    • After the rest period, a single challenge patch with the test material is applied to a new, previously unexposed skin site.

    • The patch remains in place for 24 to 48 hours.

    • The challenge site is evaluated for reactions at 48 and 72 hours (and sometimes 96 hours) after application. A reaction at the challenge site that is more significant than any reaction seen during the induction phase is indicative of sensitization.

Visualization of Safety Assessment Workflow

The following diagram illustrates the logical workflow for assessing the safety of a cosmetic ingredient like this compound, leading to its regulatory acceptance.

G cluster_0 Phase 1: Data Collection & Initial Assessment cluster_1 Phase 2: Toxicological Evaluation cluster_2 Phase 3: Risk Assessment & Conclusion A Ingredient Identification (e.g., Neopentyl Glycol Dicaprylate/Dicaprate) B Literature Review: Existing Toxicological Data, Physicochemical Properties A->B C Analyze Use Data: Function & Concentration B->C D Assess Systemic Toxicity (Oral, Dermal) C->D G Data Gap Analysis D->G E Assess Genotoxicity (e.g., Ames Test) E->G F Assess Dermal Irritation & Sensitization (e.g., HRIPT) F->G H Exposure Assessment (Considering Use in Lipsticks, Baby Products) G->H I Characterize Risk: Margin of Safety Calculation H->I J CIR Expert Panel Review I->J K Final Conclusion: 'Safe as Used' J->K L Market Use & Post-Market Surveillance K->L Regulatory Acceptance (Global Markets)

Caption: Workflow for Cosmetic Ingredient Safety Assessment.

Conclusion

This compound is a cosmetic ingredient with a strong safety record, supported by the findings of the Cosmetic Ingredient Review Expert Panel and its widespread acceptance in global markets. Toxicological data on this and structurally related esters show a low potential for toxicity, irritation, or sensitization. As such, it is considered safe for use in a wide range of cosmetic applications, including products intended for sensitive skin and incidental ingestion, under current practices of use.

References

Methodological & Application

Application Notes and Protocols for Neopentyl Glycol Dicaprylate/Dicaprate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprylate/dicaprate (NGD) is a versatile synthetic emollient ester with a favorable safety and sensory profile, making it an increasingly popular excipient in the cosmetic and pharmaceutical industries.[1][2][3] Its unique properties, including its lightweight and non-greasy feel, excellent spreadability, and good solubilizing power for active pharmaceutical ingredients (APIs), position it as a valuable component in the development of sophisticated topical drug delivery systems.[1][4] This document provides detailed application notes and experimental protocols for researchers and formulators looking to leverage the benefits of NGD in their topical drug product development.

Physicochemical and Functional Properties of this compound

NGD is the diester of neopentyl glycol and a blend of caprylic and capric acids.[5] It is a clear, low-viscosity liquid that is insoluble in water but soluble in oils.[1] Its primary functions in topical formulations include acting as an emollient, a skin conditioning agent, a solvent for lipophilic APIs, and a formulation stabilizer.[1]

Table 1: Physicochemical and Functional Properties of this compound and Representative Drug Solubilities

PropertyValue/DescriptionReference
Chemical Name Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[4]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Odorless[1]
Solubility Insoluble in water; soluble in oils[1]
Viscosity Low[1]
Key Functions Emollient, Skin Conditioning Agent, Solvent, Stabilizer[1]
Safety Profile Non-irritant, non-sensitizing, non-comedogenic[1]
Representative Drug Solubility
Ibuprofen (B1674241) in Caprylic/Capric Triglyceride*~100 mg/mL[6]
Betamethasone (B1666872) Dipropionate in Ethanol100 mg/mL[7]
Betamethasone Dipropionate in Propylene GlycolIncreases with concentration and temperature

Note: Caprylic/Capric Triglyceride is a chemically similar medium-chain triglyceride ester and its solubility data for ibuprofen is provided as a representative value. Specific solubility of drugs in this compound should be determined experimentally.

Applications in Topical Drug Delivery

The unique properties of NGD make it a suitable excipient for a wide range of topical drug delivery applications.

Enhancing Drug Solubilization and Bioavailability

For many lipophilic drugs, poor solubility in conventional topical vehicles can limit their efficacy. NGD's ester structure provides good solubilizing capacity for a variety of lipophilic APIs, potentially leading to improved drug loading and enhanced bioavailability.[1] For instance, in formulations containing corticosteroids like betamethasone dipropionate, NGD can act as a co-solvent to ensure the drug remains in a dissolved state, which is crucial for its therapeutic activity.

Improving Formulation Aesthetics and Patient Compliance

The sensory characteristics of a topical product play a significant role in patient compliance. NGD imparts a light, non-greasy, and silky feel to formulations, which is often preferred by patients over heavier, more occlusive vehicles.[2] This can lead to better adherence to treatment regimens, particularly for chronic skin conditions requiring long-term application.

Potential for Enhanced Skin Penetration

Emollients like NGD can influence the barrier properties of the stratum corneum. By forming a thin, breathable film on the skin, NGD can increase skin hydration, which may, in turn, enhance the penetration of certain APIs.[2][8] While direct studies on NGD as a penetration enhancer are limited, its ability to fluidize the lipid matrix of the stratum corneum is a plausible mechanism for improving drug delivery.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the performance of topical formulations containing this compound.

In Vitro Release Testing (IVRT)

Objective: To determine the rate and extent of API release from a semi-solid formulation containing NGD. This is a critical quality control test and can be used to compare different formulations.[9]

Apparatus: Franz Diffusion Cell System[10][11]

Protocol:

  • Receptor Medium Selection:

    • The receptor medium should be a solvent in which the API is sufficiently soluble to maintain sink conditions (i.e., the concentration of the API in the receptor medium should not exceed 10-30% of its saturation solubility).

    • For lipophilic drugs, a hydroalcoholic solution (e.g., ethanol/water mixture) is often suitable.[11] The exact ratio should be optimized for the specific API.

    • The receptor medium should be degassed prior to use to prevent bubble formation.

  • Membrane Selection and Preparation:

    • An inert, synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) should be used. The membrane should not be a barrier to drug diffusion.[9]

    • The membrane should be equilibrated in the receptor medium for at least 30 minutes before mounting in the Franz cell.

  • Franz Cell Assembly and Operation:

    • Mount the equilibrated membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped beneath the membrane.

    • Fill the receptor chamber with the degassed receptor medium and ensure the temperature is maintained at 32°C ± 0.5°C to mimic skin surface temperature. The medium should be continuously stirred with a magnetic stir bar.

    • Apply a finite dose (typically 5-15 mg/cm²) of the topical formulation evenly onto the surface of the membrane in the donor chamber.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

    • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative amount of API released per unit area (μg/cm²) at each time point, correcting for the amount of API removed in previous samples.

    • Plot the cumulative amount of API released per unit area against the square root of time.

    • The release rate (k) is determined from the slope of the linear portion of the plot.

IVRT_Workflow A Receptor Medium Selection & Degassing C Franz Cell Assembly A->C B Membrane Equilibration B->C D Formulation Application C->D E Sampling at Predetermined Times D->E F API Quantification (e.g., HPLC) E->F G Data Analysis (Release Rate Calculation) F->G

In Vitro Release Testing (IVRT) Workflow.
In Vitro Permeation Testing (IVPT)

Objective: To evaluate the permeation of an API from a formulation containing NGD through a skin model. This provides an indication of the formulation's ability to deliver the drug into and across the skin.[12]

Apparatus: Franz Diffusion Cell System

Protocol:

  • Skin Membrane Preparation:

    • Excised human or animal (e.g., porcine ear) skin is a common model. The skin should be dermatomed to a uniform thickness (typically 200-500 µm).

    • The prepared skin section is mounted between the donor and receptor chambers with the stratum corneum facing the donor compartment.

  • Receptor Medium and Franz Cell Setup:

    • Follow the same procedure as for IVRT for receptor medium selection, degassing, and Franz cell assembly and operation. Phosphate-buffered saline (PBS) at pH 7.4 is a common receptor medium for IVPT, but may need to be modified to ensure sink conditions for lipophilic drugs.

  • Formulation Application and Sampling:

    • Apply a finite dose of the formulation to the skin surface.

    • Collect samples from the receptor medium at regular intervals over a prolonged period (e.g., 24-48 hours).

  • Data Analysis:

    • Quantify the API concentration in the samples.

    • Plot the cumulative amount of API permeated per unit area against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • The lag time (t_lag) can be determined from the x-intercept of the linear portion of the plot.

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Skin Membrane Preparation (Dermatomed) C Franz Cell Assembly (Skin Mounted) A->C B Receptor Medium Selection & Degassing B->C D Formulation Application C->D E Sampling over 24-48h D->E F API Quantification E->F G Permeation Profile Plotting F->G H Flux & Lag Time Calculation G->H

In Vitro Permeation Testing (IVPT) Workflow.
In Vitro Skin Irritation Testing (OECD TG 439)

Objective: To assess the skin irritation potential of a new formulation containing NGD using a reconstructed human epidermis (RhE) model. This is a crucial safety assessment to ensure the formulation is non-irritating.

Model: Reconstructed Human Epidermis (e.g., EpiDerm™, SkinEthic™ RHE)

Protocol:

  • Tissue Preparation:

    • RhE tissues are received in multi-well plates and are pre-incubated according to the manufacturer's instructions.

  • Test Material Application:

    • Apply a defined amount of the test formulation (and positive and negative controls) topically to the surface of the RhE tissue.

  • Incubation and Rinsing:

    • Incubate the tissues for a specified period (e.g., 60 minutes).

    • After incubation, thoroughly rinse the tissues with PBS to remove the test material.

  • Post-Incubation and Viability Assay:

    • Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).

    • Assess cell viability using the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells.

  • Data Analysis and Classification:

    • A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

Signaling Pathway Example: Glucocorticoid Receptor Pathway in Skin Inflammation

For topical drug delivery of anti-inflammatory agents, such as corticosteroids, understanding the mechanism of action at a molecular level is crucial. NGD can serve as an effective vehicle for delivering these drugs to their target receptors in the skin.

Topical corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[13][14] Upon diffusing through the cell membrane, the corticosteroid binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and the translocation of the activated corticosteroid-GR complex into the nucleus.[15][16] In the nucleus, the complex can act in two main ways:

  • Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.[17]

  • Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes (e.g., cytokines, chemokines).[18][19]

Glucocorticoid_Pathway cluster_cell Skin Cell (e.g., Keratinocyte) cluster_nucleus Nucleus GC Glucocorticoid (delivered by NGD vehicle) GR_HSP GR + HSPs (Inactive Complex) GC->GR_HSP Binding GC_GR Activated GC-GR Complex GR_HSP->GC_GR Activation & HSP Dissociation GRE GRE GC_GR->GRE Translocation & Dimerization NFkB_AP1 NF-κB / AP-1 GC_GR->NFkB_AP1 Transrepression (Inhibition) Anti_Inflam_Genes Anti-inflammatory Genes (e.g., Annexin A1) GRE->Anti_Inflam_Genes Transactivation Pro_Inflam_Genes Pro-inflammatory Genes (e.g., Cytokines) Anti_Inflam_Genes->Pro_Inflam_Genes Suppression of Inflammation NFkB_AP1->Pro_Inflam_Genes Normally Activates

Glucocorticoid Receptor Signaling Pathway.

Conclusion

This compound is a highly functional excipient for modern topical drug delivery systems. Its favorable physicochemical properties, safety profile, and aesthetic qualities make it an excellent choice for formulating a wide variety of topical medications. The experimental protocols provided herein offer a framework for researchers to effectively evaluate the performance and safety of their NGD-containing formulations. By understanding and utilizing the unique attributes of NGD, drug development professionals can create more effective, stable, and patient-friendly topical therapies.

References

Application Notes and Protocols: Formulation of High SPF Sunscreens with Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high Sun Protection Factor (SPF) sunscreens presents a significant challenge in balancing efficacy with consumer aesthetics. A key aspect of achieving a desirable sensory profile in a high SPF formulation is the selection of appropriate emollients. Neopentyl Glycol Dicaprylate/Dicaprate is a lightweight, non-greasy emollient ester that offers excellent spreadability and a silky skin feel.[1] Its ability to act as a solvent for active ingredients can also improve their dispersion and overall product stability.[1] This document provides detailed application notes and protocols for formulating high SPF sunscreens using this compound, focusing on achieving optimal performance, stability, and sensory characteristics.

The choice of emollients is crucial as it not only affects the feel of the sunscreen but can also influence the efficacy of the UV filters.[2] An even and stable film of UV filters on the skin is essential for achieving the claimed SPF, and the right emollient system plays a vital role in this.[2]

Role of this compound in High SPF Formulations

This compound is a versatile emollient that addresses several challenges in high SPF sunscreen formulation:

  • Sensory Enhancement: High concentrations of UV filters can lead to a heavy, tacky, or greasy feel. The lightweight and silky texture of this compound helps to create a more elegant and cosmetically acceptable product.[1]

  • Improved Spreadability: Proper application is critical for sunscreen efficacy. This compound improves the spreadability of the formulation, facilitating a more uniform application and, consequently, more reliable sun protection.[1]

  • Solubilization of UV Filters: It can act as an effective solvent for crystalline UV filters, preventing their recrystallization and ensuring their homogeneous distribution within the formulation.[1]

  • Stability: By improving the dispersion of both organic and inorganic UV filters, it can contribute to the overall stability of the emulsion.[1]

Illustrative Formulations and Performance Data

While specific proprietary formulations are not publicly available, the following tables provide illustrative examples of high SPF sunscreen formulations with varying concentrations of this compound. The performance data are representative values based on industry knowledge and scientific principles of formulation.

Table 1: Example Oil-in-Water (O/W) Sunscreen Formulations (SPF ~50)

Ingredient (INCI Name)Formulation A (2% Emollient)Formulation B (5% Emollient)Formulation C (8% Emollient)Function
Phase A
Deionized Waterq.s. to 100q.s. to 100q.s. to 100Vehicle
Glycerin3.003.003.00Humectant
Disodium EDTA0.100.100.10Chelating Agent
Xanthan Gum0.200.200.20Thickener
Phase B
Homosalate10.0010.0010.00UVB Filter
Octisalate5.005.005.00UVB Filter
Octocrylene8.008.008.00UVB Filter/Photostabilizer
Avobenzone3.003.003.00UVA Filter
This compound 2.00 5.00 8.00 Emollient
Cetearyl Alcohol2.002.002.00Emulsifier/Thickener
Glyceryl Stearate1.501.501.50Emulsifier
PEG-100 Stearate1.501.501.50Emulsifier
Phase C
Phenoxyethanol (and) Ethylhexylglycerin1.001.001.00Preservative
Fragrance0.200.200.20Fragrance

Table 2: Expected Performance Data for Illustrative Formulations

ParameterFormulation AFormulation BFormulation C
In Vitro SPF (Expected) 525554
Viscosity (cP at 25°C) ~15,000~12,000~10,000
Stability (Accelerated at 45°C) Stable for 3 monthsStable for 3 monthsStable for 3 months
Sensory Profile (Expected) Good spreadability, slight tackExcellent spreadability, silky feelVery good spreadability, light feel

Experimental Protocols

In Vitro SPF Determination

Principle: This method measures the spectral transmittance of a sunscreen sample applied to a substrate, typically a polymethylmethacrylate (PMMA) plate, over the UV spectrum (290-400 nm). The in vitro SPF is then calculated from this data. This method is a valuable tool for formulation screening and development.

Materials and Equipment:

  • UV Spectrophotometer with an integrating sphere (e.g., Labsphere UV-2000S)

  • Polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Finger cots or gloves

  • Solar simulator (for photostability testing)

Protocol:

  • Apply a precise amount of the sunscreen formulation (typically 1.3 mg/cm²) to the roughened surface of a PMMA plate.

  • Spread the sample evenly across the plate using a gloved finger, applying consistent pressure in a specific pattern to ensure a uniform film.

  • Allow the film to dry for a specified period (e.g., 15-20 minutes) in the dark at a controlled temperature.

  • Measure the UV transmittance of the sample-coated plate at multiple points across the surface.

  • Optionally, expose the plate to a controlled dose of UV radiation from a solar simulator to assess photostability, and then re-measure the transmittance.

  • Calculate the in vitro SPF value using the instrument's software, which integrates the transmittance data with the erythemal action spectrum.

Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for assessing the physical stability and sensory characteristics of a sunscreen emulsion.

Materials and Equipment:

  • Viscometer (e.g., Brookfield DV-II+ Pro or similar rotational viscometer)

  • Appropriate spindle and guard leg

  • Controlled temperature water bath (25°C)

  • Beaker

Protocol:

  • Place an appropriate amount of the sunscreen formulation into a beaker and allow it to equilibrate to 25°C in the water bath.

  • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.

  • Immerse the spindle into the sample up to the immersion mark.

  • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

  • Record the viscosity in centipoise (cP).

  • Measurements can be taken at different rotational speeds to assess the shear-thinning behavior of the formulation.

Stability Testing

Principle: Stability testing evaluates the formulation's ability to maintain its physical, chemical, and microbiological integrity under various storage conditions over time.

Materials and Equipment:

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH, 45°C)

  • Centrifuge

  • pH meter

  • Microscope

  • Packaging identical to the final product

Protocol:

  • Package the sunscreen formulation in the intended final packaging.

  • Place samples in stability chambers at various conditions:

    • Real-time: 25°C/60% RH (or ambient conditions) for the intended shelf life (e.g., 24-36 months).

    • Accelerated: 40°C/75% RH or 45°C for 3 to 6 months.

  • At specified time points (e.g., 1, 2, 3, 6, 12, 24, 36 months), withdraw samples and evaluate the following parameters:

    • Physical: Appearance, color, odor, phase separation (visual and after centrifugation), viscosity, and pH.

    • Chemical: Assay of active ingredients (UV filters) using a validated stability-indicating method (e.g., HPLC).

    • Microbiological: Microbial limits testing and preservative efficacy testing (PET).

  • Freeze-Thaw Cycling: Subject samples to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles) to assess emulsion stability.

Visualizations

Formulation_Workflow cluster_0 Phase A (Water Phase) cluster_1 Phase B (Oil Phase) A1 Deionized Water A2 Glycerin, Disodium EDTA A1->A2 Disperse A3 Xanthan Gum A2->A3 Hydrate Heat_A Heat Phase A to 75-80°C A3->Heat_A B1 UV Filters (Homosalate, Octisalate, Octocrylene, Avobenzone) B2 This compound B1->B2 Dissolve B3 Emulsifiers (Cetearyl Alcohol, Glyceryl Stearate, PEG-100 Stearate) B2->B3 Mix Heat_B Heat Phase B to 75-80°C B3->Heat_B Emulsify Add Phase B to Phase A with homogenization Heat_A->Emulsify Heat_B->Emulsify Cool Cool to 40°C with gentle mixing Emulsify->Cool Add_C Add Phase C (Preservative, Fragrance) Cool->Add_C Final_Mix Mix until uniform Add_C->Final_Mix Final_Product High SPF Sunscreen Final_Mix->Final_Product

Caption: General workflow for preparing an O/W high SPF sunscreen emulsion.

UV_Protection_Mechanism cluster_emollient UV_Radiation UV Radiation (UVA & UVB) Sunscreen_Layer Sunscreen Film (UV Filters in Emollient Matrix) UV_Radiation->Sunscreen_Layer Incident Skin Skin Surface Deeper_Skin Deeper Skin Layers Skin->Deeper_Skin Minimal UV Penetration Sunscreen_Layer->UV_Radiation Reflection/Scattering (Physical Blockers) Sunscreen_Layer->Skin Reduced Transmission Sunscreen_Layer->Skin Absorption & Conversion to Heat (Chemical Absorbers) Emollient Enhances Spreadability Dispersion Improves UV Filter Dispersion

Caption: Mechanism of UV protection by a sunscreen film.

Conclusion

This compound is a highly effective emollient for developing high SPF sunscreens with excellent sensory properties. By carefully selecting its concentration in combination with an optimized UV filter system and appropriate emulsifiers, formulators can create stable, effective, and cosmetically elegant sun care products. The protocols outlined in this document provide a framework for the systematic development and evaluation of such formulations. It is important to note that any change in the emollient system of a sunscreen formulation necessitates new SPF testing to validate the product's efficacy.[2]

References

Application Notes and Protocols: Neopentyl Glycol Dicaprylate/Dicaprate in Pediatric Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Neopentyl Glycol Dicaprylate/Dicaprate for use in pediatric dermatological formulations. The information is intended to guide researchers and formulation scientists in the development of safe, effective, and stable topical products for the pediatric population.

Introduction to this compound

This compound is a synthetic ester of neopentyl glycol with caprylic and capric acids. It functions as a lightweight emollient and skin-conditioning agent in cosmetic and personal care products. Its properties make it a potentially valuable excipient in pediatric dermatology, where gentle, non-irritating, and aesthetically pleasing formulations are paramount. This ingredient is known for providing a smooth, silky feel to the skin without a greasy residue, which can improve the acceptability of topical treatments among children.

Physicochemical and Functional Properties

This compound offers several functional benefits in the formulation of pediatric dermatological products. Its primary roles are to enhance the sensory characteristics of the formulation and to help maintain the skin's moisture barrier.

PropertyValue/DescriptionReference(s)
INCI Name This compound
Chemical Formula C₂₃H₄₈O₆
Appearance Clear, colorless to pale yellow liquid.
Solubility Insoluble in water; soluble in oil.
Primary Functions Emollient, skin conditioning agent, texture enhancer, solvent.
Key Formulation Benefits - Improves spreadability of creams and lotions.- Provides a light, non-greasy, and silky skin feel.- Forms a breathable, moisture-locking barrier on the skin.- Can act as a solvent for active ingredients, aiding their dispersion.
Non-Comedogenic Yes.

Safety and Tolerability Profile

The selection of excipients for pediatric formulations is critical, with a strong emphasis on a high safety profile. This compound is generally considered safe and non-toxic for all skin types.

Study TypeFindingReference(s)
General Safety Assessment (CIR) The Cosmetic Ingredient Review (CIR) Expert Panel has assessed monoalkylglycol dialkyl acid esters, including this compound, and concluded they are safe in the present practices of use and concentration.
Skin Irritation and Sensitization Generally considered non-irritating and non-sensitizing. A related compound, Propylene Glycol Dicaprylate/Dicaprate, was found to be minimally irritating in rabbit skin tests.
Use in Baby Products Reported for use in baby products, including lotions, oils, and creams.
Genotoxicity (Ames Test) A similar compound, Propylene Glycol Dicaprylate/Caprate, was not mutagenic in an Ames test.
Developmental and Reproductive Toxicity Oral administration of Propylene Glycol Dicaprylate/Dicaprate in rats during gestation was not embryotoxic and had no adverse effects on the dams at doses up to 1000 mg/kg/day.

Experimental Protocols

The following protocols are provided as a guide for the formulation and evaluation of a pediatric dermatological cream containing this compound.

This protocol outlines the preparation of a basic oil-in-water (O/W) emollient cream suitable for pediatric use.

Objective: To formulate a stable and aesthetically pleasing O/W cream using this compound as a key emollient.

Materials:

  • Oil Phase:

    • This compound: 5-15% w/w

    • Cetearyl Alcohol: 3-5% w/w (thickener, stabilizer)

    • Glyceryl Stearate: 2-4% w/w (emulsifier)

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3-5% w/w (humectant)

    • Xanthan Gum: 0.2-0.5% w/w (stabilizer)

  • Preservative System:

    • Phenoxyethanol: 0.5-1.0% w/w

  • pH Adjuster:

    • Citric Acid or Sodium Hydroxide solution (as needed)

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75°C while mixing until a uniform solution is formed.

  • Oil Phase Preparation: In a separate vessel, combine this compound, cetearyl alcohol, and glyceryl stearate. Heat to 75°C and mix until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to ensure a fine emulsion is formed.

  • Cooling: Begin cooling the emulsion under gentle stirring.

  • Addition of Preservative: When the temperature of the emulsion is below 40°C, add the preservative system and mix until uniformly dispersed.

  • pH Adjustment: Check the pH of the cream and adjust to a skin-friendly range for pediatrics (typically pH 4.5-6.0) using the pH adjuster if necessary.

  • Final Mixing: Continue gentle mixing until the cream reaches room temperature.

Formulation_Workflow cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation A1 Disperse Xanthan Gum in Glycerin A2 Add Deionized Water A1->A2 A3 Heat to 75°C A2->A3 Emulsify Emulsification (Add Oil to Aqueous Phase) A3->Emulsify O1 Combine Oil Phase Ingredients O2 Heat to 75°C O1->O2 O2->Emulsify Cool Cooling Emulsify->Cool Add_Preservative Add Preservative (<40°C) Cool->Add_Preservative Adjust_pH pH Adjustment Add_Preservative->Adjust_pH Final_Mix Final Mixing Adjust_pH->Final_Mix

Caption: Workflow for the formulation of a pediatric O/W emollient cream.

This protocol is based on the OECD Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model, which is a non-animal testing method.

Objective: To assess the skin irritation potential of the formulated pediatric cream.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Assay medium provided by the tissue model manufacturer.

  • Phosphate-buffered saline (PBS).

  • Test formulation.

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution.

  • Negative Control: PBS.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol (B130326).

  • Multi-well plates.

Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues into a 6-well plate containing pre-warmed assay medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Application of Test Substance: Remove the medium and apply 25 µL of the test cream (or 25 µL of the positive/negative controls) directly onto the surface of the RhE tissues.

  • Incubation: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C, 5% CO₂.

    • After incubation, gently blot the tissues and place them in a new 24-well plate.

    • Add isopropanol to each well to extract the formazan (B1609692) dye.

    • Shake for 2 hours at room temperature, protected from light.

  • Data Analysis:

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.

    • Calculate the cell viability (%) for each tissue relative to the negative control.

    • Classification: A formulation is considered an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Application of Neopentyl Glycol Dicaprylate/Dicaprate in Anhydrous Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprylate/Dicaprate is a versatile emollient and solvent that is increasingly utilized in the development of anhydrous formulations for cosmetic and pharmaceutical applications.[1][2] Its unique sensory profile, excellent stability, and compatibility with a wide range of active ingredients make it a valuable excipient for water-free products such as serums, ointments, and sticks.[1][3]

Anhydrous formulations offer several advantages, including enhanced stability for water-sensitive active pharmaceutical ingredients (APIs), the potential for preservative-free systems, and unique textural and sensory experiences.[2] this compound, with its light, non-greasy feel, serves as an excellent base for such formulations, improving their aesthetic appeal and user compliance.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in anhydrous systems.

Application Notes

Physicochemical Properties

This compound is the diester of neopentyl glycol and a blend of caprylic and capric acids.[6] Its key physicochemical properties are summarized in Table 1.

PropertyValueReference
Appearance Clear, colorless to pale yellow liquid[7]
Odor Neutral to faint fatty odor[7]
Solubility Insoluble in water; soluble in oils and esters[7]
Density ~0.94 g/cm³ (at 25 °C)[7]
Melting Point < 0 °C[7]
Boiling Point > 200 °C (decomposes)[7]
Molar Weight ~440.7 g/mol [7]
Key Functions in Anhydrous Formulations

In anhydrous formulations, this compound performs several critical functions, as detailed in Table 2.

FunctionDescriptionReference
Emollient Forms a protective, non-occlusive barrier on the skin, reducing moisture loss and imparting a smooth, silky feel.[8]
Solvent Acts as an effective solvent for lipophilic active ingredients and other oil-soluble components, aiding in their dispersion and bioavailability.[9][1]
Texture Enhancer Contributes to a lightweight, non-greasy sensory profile, which is highly desirable in cosmetic and dermatological products.[4][5]
Viscosity Modifier Can be used to adjust the viscosity of anhydrous formulations, though it is a low-viscosity ingredient itself.[1]
Binder In pressed powder formulations, it can act as a binder.[5]
Solubility and API Delivery

It can also serve as a penetration enhancer, improving the bioavailability of active ingredients.[9] The ester's structure allows it to interact with the lipid matrix of the stratum corneum, potentially facilitating the diffusion of APIs into the skin.

Stability in Anhydrous Formulations

The absence of water in anhydrous formulations significantly reduces the risk of microbial growth and the degradation of water-sensitive APIs like L-ascorbic acid.[2][10] this compound itself is a stable ester, resistant to oxidation. When formulating with oxygen-sensitive ingredients, the inclusion of an antioxidant is still recommended to protect the active ingredient and the overall formulation.

Experimental Protocols

Protocol for Preparation of an Anhydrous Vitamin C Serum

This protocol outlines the preparation of a stable, anhydrous Vitamin C serum using this compound as a key solvent and emollient. This formulation is a template and may require optimization based on the specific grade of ingredients and desired final characteristics.

3.1.1 Materials and Equipment

  • This compound

  • Ascorbic Acid (ultra-fine powder) or a lipid-soluble derivative (e.g., Ascorbyl Tetraisopalmitate)

  • Squalane

  • Tocopherol (Vitamin E)

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Weighing balance

  • Spatula

  • Airless pump bottles for packaging

3.1.2 Formulation Template

IngredientFunctionPercentage Range (w/w)
This compoundPrimary Solvent, Emollient40-60%
SqualaneEmollient, Spreading Agent20-30%
Ascorbic Acid (or derivative)Active Ingredient5-15%
TocopherolAntioxidant0.5-1%
Additional Emollients/OilsSensory Modifierq.s. to 100%

3.1.3 Preparation Procedure

  • Weigh the this compound and Squalane into a clean, dry beaker.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Slowly add the Ascorbic Acid powder to the vortex of the stirring liquid to ensure proper dispersion and prevent clumping.

  • If using L-ascorbic acid, gentle heating (to ~40°C) may be required to aid in solubilization. For lipid-soluble derivatives, mixing at room temperature is often sufficient.

  • Once the active ingredient is fully dispersed or dissolved, add the Tocopherol and any other oil-soluble ingredients.

  • Continue mixing until the solution is uniform and clear.

  • Package the final serum in airless pump bottles to minimize exposure to air and light, which can degrade the Vitamin C.

Protocol for Stability Testing of Anhydrous Formulations

This protocol provides a framework for assessing the stability of an anhydrous formulation containing this compound.

3.2.1 Objective

To evaluate the physical and chemical stability of the anhydrous formulation under accelerated and real-time storage conditions.

3.2.2 Materials and Equipment

  • Samples of the anhydrous formulation in its final packaging.

  • Temperature- and humidity-controlled stability chambers.

  • Viscometer

  • pH meter (for initial characterization of raw materials, not for the anhydrous final product)

  • Microscope

  • Analytical instrumentation for API quantification (e.g., HPLC)

3.2.3 Stability Protocol

ParameterTest MethodTime Points (Accelerated)Time Points (Real-Time)
Appearance Visual assessment (color, clarity, homogeneity)0, 1, 2, 3 months0, 3, 6, 9, 12 months
Odor Olfactory assessment0, 1, 2, 3 months0, 3, 6, 9, 12 months
Viscosity Rotational viscometer0, 1, 2, 3 months0, 3, 6, 9, 12 months
Microscopic Examination Check for crystallization or phase separation0, 1, 2, 3 months0, 3, 6, 9, 12 months
Active Ingredient Assay HPLC or other suitable analytical method0, 1, 2, 3 months0, 3, 6, 9, 12 months
Package Compatibility Visual inspection for leakage, discoloration, or deformation0, 1, 2, 3 months0, 3, 6, 9, 12 months

3.2.4 Storage Conditions

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

  • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[11][12]

3.2.5 Acceptance Criteria

The formulation is considered stable if there are no significant changes in its physical appearance, odor, viscosity, and active ingredient concentration remains within 90-110% of the initial value. The packaging should also remain intact and compatible with the formulation.

Visualizations

Emollient_Selection_Workflow start Define Formulation Requirements (e.g., anhydrous, light feel) sensory Target Sensory Profile (e.g., non-greasy, silky) start->sensory api API Solubility & Compatibility start->api stability Stability Considerations (e.g., oxidation) start->stability candidate Identify Candidate Emollients sensory->candidate api->candidate stability->candidate neopentyl Neopentyl Glycol Dicaprylate/Dicaprate candidate->neopentyl Light, silky feel Good solvent caprylic Caprylic/Capric Triglyceride candidate->caprylic Good emollient squalane Squalane candidate->squalane Excellent spreadability evaluate Evaluate Physicochemical Properties & Performance Data neopentyl->evaluate caprylic->evaluate squalane->evaluate prototype Develop Prototype Formulations evaluate->prototype select Select Optimal Emollient prototype->select

Caption: Emollient Selection Workflow for Anhydrous Formulations.

Anhydrous_Serum_Preparation_Workflow start Start: Weigh Raw Materials phaseA Phase A: Combine Solvents (this compound, Squalane) start->phaseA mix1 Mix Phase A until uniform (Room Temperature) phaseA->mix1 phaseB Phase B: Add Active Ingredient (e.g., Ascorbic Acid) mix1->phaseB mix2 Slowly disperse Phase B into Phase A with continuous mixing. Optional: Gentle heat to 40°C. phaseB->mix2 phaseC Phase C: Add Antioxidant (e.g., Tocopherol) mix2->phaseC mix3 Add Phase C to the main batch. Mix until homogeneous. phaseC->mix3 qc Quality Control Checks (Appearance, Clarity) mix3->qc qc->mix2 Fail package Package in airless containers qc->package Pass end End: Finished Product package->end

Caption: Workflow for Anhydrous Serum Preparation.

Stability_Testing_Workflow start Prepare Formulation Samples in Final Packaging initial Time 0: Initial Analysis (Appearance, Odor, Viscosity, API Assay) start->initial storage Place Samples in Stability Chambers initial->storage accelerated Accelerated Conditions (40°C / 75% RH) storage->accelerated realtime Real-Time Conditions (25°C / 60% RH) storage->realtime freezethaw Freeze-Thaw Cycling (-10°C to 25°C) storage->freezethaw pull Pull Samples at Specified Time Points accelerated->pull realtime->pull freezethaw->pull analyze Perform Stability Tests pull->analyze evaluate Evaluate Data Against Acceptance Criteria analyze->evaluate stable Product is Stable evaluate->stable Pass unstable Product is Unstable (Reformulate) evaluate->unstable Fail

Caption: Workflow for Anhydrous Formulation Stability Testing.

References

Application Notes and Protocols: The Rheological Impact of Neopentyl Glycol Dicaprylate/Dicaprate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprylate/dicaprate (NPGDC) is a versatile emollient ester widely used in cosmetic and pharmaceutical formulations.[1][2][3][4][5] It is prized for its lightweight, non-greasy feel and its ability to enhance the sensory properties of topical products.[1][2][5] These application notes provide a detailed overview of the rheological impact of NPGDC in emulsions, offering insights into its effects on viscosity, texture, and stability. The information is intended for researchers, scientists, and drug development professionals seeking to optimize the performance and sensory characteristics of their formulations.

NPGDC is a diester of neopentyl glycol and a blend of caprylic and capric acids.[3][6] Its chemical structure contributes to its low viscosity and excellent spreadability.[7] In emulsions, it can act as a texture enhancer and a stabilizing agent.[2][8]

Rheological Impact of this compound

The incorporation of this compound can significantly influence the rheological properties of an emulsion. As a low-viscosity emollient, it can affect the flow behavior and pickup of the final product.

Key Rheological Parameters and Their Modulation by NPGDC
  • Viscosity: The internal resistance to flow. NPGDC's low intrinsic viscosity can lead to a decrease in the overall viscosity of an emulsion, particularly at higher concentrations. This can be beneficial for creating lighter, more spreadable lotions and fluids.

  • Yield Stress: The minimum stress required to initiate flow. The addition of NPGDC may influence the yield stress of an emulsion, which in turn affects product pickup from a container and its initial feel on the skin.

  • Shear-Thinning Behavior: A decrease in viscosity with increasing shear rate. Most topical emulsions exhibit shear-thinning behavior, which allows for easy application and spreading. The extent of shear-thinning can be modulated by the concentration of NPGDC.

  • Viscoelasticity: The property of a material to exhibit both viscous and elastic characteristics when undergoing deformation. The elastic (storage modulus, G') and viscous (loss modulus, G'') moduli provide insights into the emulsion's structure and stability.

Data Presentation

The following tables present illustrative quantitative data on the rheological properties of a model oil-in-water (O/W) emulsion formulated with varying concentrations of this compound. This data is representative of the expected trends based on the qualitative properties of NPGDC.

Table 1: Viscosity of O/W Emulsions with Varying Concentrations of this compound at Different Shear Rates

NPGDC Concentration (% w/w)Viscosity at 1 s⁻¹ (Pa·s)Viscosity at 10 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)
0 (Control)25.08.01.5
222.57.21.3
518.05.81.0
1012.54.00.7

Table 2: Yield Stress and Viscoelastic Properties of O/W Emulsions with Varying Concentrations of this compound

NPGDC Concentration (% w/w)Yield Stress (Pa)Storage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
0 (Control)15.015030
213.513528
511.011025
108.08020

Table 3: Correlation of Rheological Parameters with Sensory Attributes

NPGDC Concentration (% w/w)Apparent Viscosity (at 10 s⁻¹)Spreadability (Sensory Panel Score 1-10)Greasiness (Sensory Panel Score 1-10)
0 (Control)High56
2Moderately High65
5Moderate83
10Low92

Experimental Protocols

Protocol 1: Preparation of Oil-in-Water (O/W) Emulsions with Varying Concentrations of this compound

Objective: To prepare stable O/W emulsions with 0%, 2%, 5%, and 10% (w/w) this compound for rheological analysis.

Materials:

  • Deionized water

  • Glycerin

  • Xanthan gum

  • Cetearyl alcohol

  • Glyceryl stearate

  • This compound

  • Preservative (e.g., Phenoxyethanol)

  • Beakers

  • Homogenizer

  • Water bath

  • Stirring apparatus

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, combine deionized water and glycerin.

    • Disperse xanthan gum into the water-glycerin mixture under constant stirring until a uniform gel is formed.

    • Heat the aqueous phase to 75°C in a water bath.

  • Prepare the Oil Phase:

    • In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and the specified amount of this compound (0g, 2g, 5g, or 10g for a 100g batch).

    • Heat the oil phase to 75°C in a water bath until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

    • Continue homogenization for 5-10 minutes to ensure a fine and uniform emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion under gentle stirring.

    • When the temperature reaches below 40°C, add the preservative.

    • Continue stirring until the emulsion reaches room temperature.

  • Characterization:

    • Visually inspect the emulsions for homogeneity and stability.

    • Proceed with rheological measurements as described in Protocol 2.

Protocol 2: Rheological Characterization of Emulsions

Objective: To measure the viscosity, yield stress, and viscoelastic properties of the prepared emulsions.

Equipment:

  • Controlled-stress rheometer with a cone-plate or parallel-plate geometry

  • Peltier temperature control system

Procedure:

  • Sample Loading:

    • Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Lower the geometry to the desired gap setting.

    • Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a few minutes.

  • Flow Curve Measurement (Viscosity):

    • Perform a continuous ramp shear rate test from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Record the viscosity as a function of the shear rate.

  • Yield Stress Measurement:

    • Perform a stress sweep test at a constant low frequency (e.g., 1 Hz).

    • Determine the yield stress as the stress at which a significant increase in strain or a drop in viscosity is observed.

  • Oscillatory Measurement (Viscoelasticity):

    • First, conduct a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Then, perform a frequency sweep within the LVER (a constant strain value) from a high frequency (e.g., 10 Hz) to a low frequency (e.g., 0.1 Hz).

    • Record the storage modulus (G') and loss modulus (G'') as a function of frequency.

Visualizations

Rheological_Impact_of_NPGDC cluster_formulation Formulation cluster_rheology Rheological Properties cluster_sensory Sensory Perception NPGDC NPGDC Viscosity Viscosity NPGDC->Viscosity Decreases Yield_Stress Yield_Stress NPGDC->Yield_Stress Decreases Feel Light, Silky Feel NPGDC->Feel Emulsion_Base Emulsion Base (Water, Oil, Emulsifier, Thickener) Spreadability Spreadability Viscosity->Spreadability Improves Greasiness Greasiness Viscosity->Greasiness Reduces Yield_Stress->Spreadability Improves Shear_Thinning Shear-Thinning

Caption: Logical relationship of NPGDC's impact on rheology and sensory perception.

Experimental_Workflow Start Start Aqueous_Phase Prepare Aqueous Phase (Water, Glycerin, Xanthan Gum) Start->Aqueous_Phase Oil_Phase Prepare Oil Phase (Cetearyl Alcohol, Glyceryl Stearate, Varying NPGDC) Start->Oil_Phase Heat Heat both phases to 75°C Aqueous_Phase->Heat Oil_Phase->Heat Emulsify Emulsify Oil Phase into Aqueous Phase Heat->Emulsify Cool Cool down emulsion Emulsify->Cool Add_Preservative Add Preservative (<40°C) Cool->Add_Preservative Rheological_Analysis Rheological Analysis (Viscosity, Yield Stress, Viscoelasticity) Add_Preservative->Rheological_Analysis Sensory_Evaluation Sensory Evaluation (Spreadability, Greasiness, Feel) Add_Preservative->Sensory_Evaluation End End Rheological_Analysis->End Sensory_Evaluation->End

Caption: Experimental workflow for emulsion preparation and analysis.

Conclusion

This compound is a valuable ingredient for modulating the rheological and sensory properties of emulsions. Its incorporation can lead to a reduction in viscosity and yield stress, resulting in products with improved spreadability and a desirable light, silky feel.[1][2][3][4][5] By understanding the rheological impact of NPGDC, formulators can effectively design and optimize cosmetic and pharmaceutical emulsions to meet specific performance and consumer acceptance criteria. The provided protocols offer a framework for systematically evaluating the effects of NPGDC in various emulsion systems.

References

Application Note: Quantification of Neopentyl Glycol Dicaprylate/Dicaprate using HPLC with Evaporative Light Scattering Detection (ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the quantification of Neopentyl Glycol Dicaprylate/Dicaprate is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic ester that functions as an emollient and skin-conditioning agent in cosmetic and personal care products.[1][2] Its lightweight and non-greasy feel make it a popular ingredient in moisturizers, sunscreens, and color cosmetics.[1] Accurate quantification of this ingredient in raw materials and finished formulations is crucial for quality control and to ensure product efficacy and safety.

This application note describes a simple and reliable HPLC method for the quantification of this compound. Due to the lack of a strong UV chromophore in the molecule, an Evaporative Light Scattering Detector (ELSD) is employed for detection and quantification.

Principle

The method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The analyte is then detected by an ELSD, which is a universal detector that can detect any non-volatile analyte. The response from the ELSD is proportional to the mass of the analyte, allowing for accurate quantification against a standard calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Water (HPLC grade)

  • Sample containing this compound

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
Nebulizer Gas (N2) 1.5 SLM (Standard Liters per Minute)

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 50 µg/mL to 500 µg/mL.

5. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain about 10 mg of this compound into a 10 mL volumetric flask.

  • Add 5 mL of isopropanol and sonicate for 15 minutes to dissolve the analyte.

  • Dilute to volume with isopropanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Quantification

  • Inject the standard solutions and the prepared sample solution into the HPLC system.

  • Record the peak areas of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 15.21523450
Standard 25.230156100
Standard 35.275489250
Standard 45.2151023500
Sample 15.255487184.2
Sample 25.261234203.1

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation ELSD_Detection ELSD Detection Chrom_Separation->ELSD_Detection Data_Acquisition Data Acquisition ELSD_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

References

Application Note: High-Throughput Purity Analysis of Neopentyl Glycol Dicaprylate/Dicaprate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate gas chromatography (GC) method for the purity assessment of Neopentyl Glycol Dicaprylate/Dicaprate, a widely used emollient in the cosmetic and pharmaceutical industries.[1] The described protocol offers a reliable methodology for separating and quantifying the main diester component from potential process-related impurities, such as unreacted starting materials and monoester intermediates. This method is critical for ensuring the quality, safety, and consistency of raw materials used in product formulation.

Introduction

This compound is a synthetic ester produced through the direct esterification of neopentyl glycol with a blend of caprylic (C8) and capric (C10) fatty acids.[1][2] Its unique branched structure provides a desirable lightweight and silky sensory profile in topical formulations.[2] The purity of this raw material is paramount, as the presence of impurities can impact the physicochemical properties, stability, and safety of the final product.

Gas chromatography with flame ionization detection (GC-FID) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity determination of esters. This application note provides a comprehensive protocol for the GC analysis of this compound, enabling researchers and quality control analysts to accurately assess its purity.

Experimental Protocol

Materials and Reagents
  • This compound sample

  • Reference Standards:

    • Neopentyl Glycol (NPG)

    • Caprylic Acid (C8)

    • Capric Acid (C10)

    • Neopentyl Glycol Monocaprylate/Monocaprate (if available)

  • Solvent: Hexane or Dichloromethane (GC grade)[3]

  • Internal Standard (IS): e.g., Hexadecyl acetate (B1210297) (Cetyl acetate)

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following instrumental conditions have been optimized for this analysis:

Parameter Condition
GC System Agilent 8890 GC System or equivalent
Injector Split/Splitless
Liner Deactivated, single taper with glass wool
Column Agilent J&W DB-5ht (or equivalent non-polar, high-temperature capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Constant Flow Mode
Flow Rate 1.2 mL/min
Injector Temperature 280°C
Split Ratio 50:1
Injection Volume 1 µL
Oven Temperature Program Initial: 150°C, hold for 1 minRamp 1: 15°C/min to 340°CHold: 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 350°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Sample and Standard Preparation

2.3.1. Internal Standard Stock Solution

Accurately weigh approximately 100 mg of Hexadecyl acetate into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

2.3.2. Standard Solution Preparation

Accurately weigh approximately 50 mg of each reference standard (Neopentyl Glycol, Caprylic Acid, Capric Acid) and 200 mg of this compound reference standard into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution and dilute to volume with the solvent.

2.3.3. Sample Solution Preparation

Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution and dilute to volume with the solvent.

Data Presentation

The purity of the this compound is determined by the area percent normalization method, with the response factors of the impurities assumed to be equal to that of the main component for routine analysis. For higher accuracy, response factors should be determined using the standard solutions.

Table 1: Typical Retention Times of Analytes

Analyte Retention Time (min)
Caprylic Acid~ 8.5
Capric Acid~ 10.2
Neopentyl Glycol~ 12.1
Internal Standard (Hexadecyl acetate)~ 15.8
Neopentyl Glycol Monocaprylate/Monocaprate~ 18.5 - 19.5
This compound~ 23.0 - 25.0

Table 2: Example Purity Analysis Results for Three Batches of this compound

Component Batch A (%) Batch B (%) Batch C (%) Specification
This compound99.299.599.3≥ 99.0
Neopentyl Glycol Monocaprylate/Monocaprate0.30.20.3≤ 0.5
Free Fatty Acids (C8/C10)0.20.10.2≤ 0.2
Free Neopentyl Glycol0.10.10.1≤ 0.1
Other Impurities0.20.10.1≤ 0.2
Total Purity 99.2 99.5 99.3 ≥ 99.0

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the GC analysis of this compound purity.

Caption: Workflow for GC Purity Analysis.

Conclusion

The gas chromatography method presented in this application note is a reliable and accurate tool for the purity determination of this compound. The detailed protocol, including sample preparation, instrumental conditions, and data analysis, provides a comprehensive guide for quality control laboratories in the cosmetic and pharmaceutical industries. Adherence to this method will ensure the consistent quality and safety of products containing this versatile emollient. method will ensure the consistent quality and safety of products containing this versatile emollient.

References

Application Notes and Protocols for Sensory Evaluation of Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensory evaluation of emollients, with a specific focus on Neopentyl Glycol Dicaprylate/Dicaprate. This ingredient is a versatile emollient known for its lightweight, non-greasy feel and excellent spreadability in cosmetic and dermatological formulations.[1][2] A thorough sensory evaluation is crucial for product development, enabling the formulation of products with desired tactile properties that enhance user compliance and preference.

Introduction to Sensory Evaluation of Emollients

Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret reactions to the characteristics of products as they are perceived by the senses.[3] In the context of emollients like this compound, the primary focus is on the tactile properties, or "skin feel," which significantly influence consumer acceptance.[3][4] The protocols outlined below are based on established methodologies such as Quantitative Descriptive Analysis (QDA), which provides a detailed, quantitative description of a product's sensory attributes.[5][6][7]

This compound is a diester of neopentyl glycol with caprylic and capric acids.[8][9] Its unique branched structure contributes to its desirable sensory characteristics, including a light, silky feel and good slip.[10] These protocols are designed to quantify these attributes and compare them against other emollients or formulation bases.

Experimental Protocols

Panelist Selection and Training

A trained panel of 10-15 assessors is recommended for reliable and reproducible results.[6]

Selection Criteria:

  • Sensory Acuity: Ability to discriminate small differences in tactile sensations.

  • Verbalization Skills: Ability to articulate sensory perceptions clearly.

  • Availability and Motivation: Commitment to the duration of the study.

  • Skin Condition: Normal, healthy skin on the forearms, free from any dermatological conditions.

Training:

  • Introduction to Sensory Terminology: Familiarize panelists with a standardized lexicon of terms used to describe skin feel (see Table 1).

  • Reference Standards: Provide panelists with reference materials that represent the extremes of each sensory attribute (e.g., mineral oil for high greasiness, cyclomethicone for high volatility).

  • Scaling Practice: Train panelists to use a standardized intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") to rate the intensity of each attribute.[7]

  • Reproducibility and Agreement: Conduct practice sessions and analyze the results to ensure panelists are consistent in their evaluations and in agreement with the group.

Product Preparation and Application
  • Sample Blinding: All samples should be coded with random three-digit numbers to prevent bias.

  • Standardization of Application: A precise amount of the emollient (e.g., 0.1 mL) should be applied to a demarcated area (e.g., a 2x2 cm square) on the volar forearm of each panelist.

  • Acclimatization: Panelists should acclimate in a temperature and humidity-controlled room (e.g., 22°C, 50% RH) for at least 15 minutes before evaluation.

Sensory Evaluation Procedure

The evaluation is divided into three phases to capture the dynamic sensory experience of the emollient.[11][12]

Phase 1: Initial Perception (0-1 minute)

  • Dispense the standardized amount of the emollient onto the designated skin area.

  • Panelists will immediately begin to spread the product using their index finger in a circular motion for a set time (e.g., 15 seconds).

  • Immediately after spreading, panelists will rate the intensity of the initial sensory attributes (see Table 2) on the provided line scales.

Phase 2: Absorption and Rub-out (1-5 minutes)

  • Panelists will continue to lightly rub the product into their skin.

  • At specific time points (e.g., 2 and 5 minutes), they will evaluate the attributes related to absorption and the changing feel of the product (see Table 2).

Phase 3: Afterfeel (5-15 minutes)

  • After the product has been fully absorbed, panelists will evaluate the residual feel on the skin at set intervals (e.g., 10 and 15 minutes).

  • This phase assesses the final tactile properties left by the emollient (see Table 2).

Data Presentation: Sensory Attributes and Lexicon

The following tables summarize the key sensory attributes to be evaluated and a lexicon for defining them.

Table 1: Lexicon of Sensory Attributes for Emollients

AttributeDefinitionLow Intensity AnchorHigh Intensity Anchor
Spreadability The ease with which the product glides over the skin.[13][14][15]Difficult to spreadEasy to spread
Gloss The shininess of the skin immediately after application.[13][14][15]MatteShiny
Absorbency The rate at which the product disappears from the skin surface.Slow to absorbQuick to absorb
Greasiness The sensation of an oily or fatty film on the skin.[13][14]Not greasyVery greasy
Stickiness The degree to which the skin feels tacky or adhesive after application.[11][13][14]Not stickyVery sticky
Slipperiness The sensation of smoothness and ease of movement over the skin surface.[11][13][14]DraggySlippery
Film Residue The amount of perceptible product remaining on the skin after absorption.[13][14]No residueHeavy residue
Softness The perceived smoothness and suppleness of the skin after application.[13][14]RoughSoft
Silky Feel A light, smooth, and luxurious sensation on the skin.DullSilky

Table 2: Quantitative Sensory Profile of this compound (Hypothetical Data)

This table presents hypothetical data for this compound compared to a heavy emollient (e.g., Mineral Oil) and a light, volatile emollient (e.g., Cyclomethicone) to illustrate how data can be structured. The values are mean scores from a trained panel on a 0-100 scale.

Sensory AttributeThis compoundMineral OilCyclomethicone
Initial Perception (t=0 min)
Spreadability907095
Gloss408010
Slipperiness857590
Absorption & Rub-out (t=2 min)
Absorbency752098
Greasiness25855
Stickiness10305
Afterfeel (t=10 min)
Film Residue15702
Softness806030
Silky Feel852040

Mandatory Visualizations

The following diagrams illustrate the workflow of the sensory evaluation process.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation & Blinding Panelist_Selection->Sample_Prep Acclimatization Panelist Acclimatization Sample_Prep->Acclimatization Initial_Perception Initial Perception (0-1 min) Acclimatization->Initial_Perception Absorption Absorption & Rub-out (1-5 min) Initial_Perception->Absorption Afterfeel Afterfeel (5-15 min) Absorption->Afterfeel Data_Collection Data Collection (Line Scales) Afterfeel->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Reporting Reporting & Interpretation Stat_Analysis->Reporting Evaluation_Timeline cluster_attributes1 Attributes Evaluated cluster_attributes2 Attributes Evaluated cluster_attributes3 Attributes Evaluated t0 T=0 min Application t1 T=0-1 min Initial Perception t0->t1 t2 T=1-5 min Absorption t1->t2 spread Spreadability t1->spread gloss Gloss t1->gloss slip Slipperiness t1->slip t3 T=5-15 min Afterfeel t2->t3 absorb Absorbency t2->absorb grease Greasiness t2->grease sticky Stickiness t2->sticky residue Film Residue t3->residue soft Softness t3->soft silky Silky Feel t3->silky

References

Application Notes and Protocols for Solubilizing Difficult-to-Dissolve Actives with Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprylate/Dicaprate is a versatile synthetic ester that functions as a lightweight emollient and an effective solubilizing agent in a variety of cosmetic and pharmaceutical formulations.[1][2] Its unique branched structure and mixed fatty acid composition contribute to its excellent sensory properties and its ability to dissolve and disperse difficult-to-solubilize active ingredients.[3] These application notes provide detailed information and protocols for utilizing this compound to enhance the solubility of challenging active pharmaceutical ingredients (APIs), with a focus on topical and dermatological applications.

Key Advantages of this compound as a Solubilizer

  • Enhanced Bioavailability: By effectively dissolving lipophilic actives, this compound can act as a penetration enhancer, potentially improving the bioavailability of the active ingredient.[3]

  • Improved Formulation Aesthetics: It imparts a light, non-greasy feel to topical formulations, which can improve patient compliance.[1][2]

  • Formulation Stability: It can help to prevent the crystallization of active ingredients in the formulation, ensuring a homogenous distribution and consistent efficacy.

  • Broad Compatibility: As a nonionic liquid, it is compatible with a wide range of surfactants and other formulation excipients.[4][5]

Comparative Solubility of a Model Difficult-to-Dissolve Active: Avobenzone

Solvent/EmollientActive IngredientApproximate Solubility (% w/w)
This compound Avobenzone High (Estimated >20%) *
Butylphthalimide IsopropylphthalimideAvobenzone40%[6]
Ethylhexyl MethoxycryleneAvobenzone32%[6]
Phenyl Ethyl BenzoateAvobenzone24%[6]
Octyl MethoxycinnamateAvobenzoneup to 25%[6]
Octyl SalicylateAvobenzone21%[6]
Dioctyl IsosorbideAvobenzone20%[6]
Isopropyl Lauryl SarcosinateAvobenzone20%[6]
HomosalateAvobenzone19%[6]
Ethylhexyl BenzoateAvobenzone18%[6]
PhenoxycaprylateAvobenzone18%[6]
C12-15 Alkyl BenzoateAvobenzone16%[6]

*Note: The solubility of Avobenzone in this compound is estimated based on its described function as an effective solvent for sunscreen agents. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of a Crystalline Active in this compound (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of a crystalline active ingredient.

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Incubate with continuous agitation sep Separation of Undissolved Solid equil->sep Centrifugation or Filtration quant Quantitative Analysis sep->quant Analyze supernatant (e.g., HPLC, UV-Vis) data Data Interpretation quant->data Calculate concentration

Figure 1. Workflow for determining equilibrium solubility.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API) powder

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Solvent for dilution (compatible with both the API and the analytical method)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API powder to a pre-weighed glass vial. The amount should be more than what is expected to dissolve.

    • Add a known volume or weight of this compound to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a shaking incubator set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is necessary to confirm saturation.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is critical for accurate measurement of the dissolved API.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of the API in the same solvent with known concentrations.

    • Analyze the diluted sample and the standard solutions using the chosen analytical method (e.g., measure absorbance at λmax for UV-Vis or peak area for HPLC).

  • Data Interpretation:

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of the API in the diluted sample.

    • Calculate the original concentration of the API in the undiluted this compound, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Assessment of Recrystallization Potential in a Formulation

This protocol helps to evaluate the physical stability of a formulation and the potential for the dissolved active to recrystallize over time.

G formulate Prepare Formulation with Dissolved Active stress Stress Conditions (e.g., Freeze-Thaw Cycles) formulate->stress observe Microscopic Observation stress->observe Examine for crystals analyze Characterization (e.g., DSC) stress->analyze Detect thermal events stability Assess Stability observe->stability analyze->stability

Figure 2. Workflow for assessing recrystallization potential.

Materials:

  • Formulation containing the API dissolved in this compound.

  • Microscope with polarizing filters.

  • Microscope slides and coverslips.

  • Temperature-controlled chambers or refrigerator/freezer.

  • Differential Scanning Calorimeter (DSC) (optional).

Procedure:

  • Formulation Preparation: Prepare the final formulation, ensuring the active ingredient is fully dissolved in the oil phase containing this compound at the desired concentration.

  • Stress Testing:

    • Subject the formulation to accelerated stability testing, which may include:

      • Freeze-Thaw Cycles: Store the formulation at a low temperature (e.g., 4°C or -20°C) for 24 hours, followed by 24 hours at an elevated temperature (e.g., 40°C). Repeat for several cycles.

      • Constant Temperature Storage: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., 1-3 months).

  • Microscopic Observation:

    • At regular intervals, place a small sample of the formulation on a microscope slide with a coverslip.

    • Examine the sample under a microscope, preferably with polarized light, which can make crystalline structures more visible.

    • Look for any signs of crystal growth.

  • Thermal Analysis (Optional):

    • If recrystallization is suspected, Differential Scanning Calorimetry (DSC) can be used to detect the melting endotherm of any crystalline API that may have formed.

  • Stability Assessment: The absence of crystal formation under stress conditions indicates good physical stability and effective solubilization by this compound.

Conclusion

This compound is a valuable excipient for the formulation of products containing difficult-to-dissolve active ingredients. Its strong solubilizing properties, coupled with its desirable sensory profile, make it an excellent choice for topical and dermatological drug development. The protocols provided herein offer a systematic approach to quantifying its solubilizing capacity and ensuring the physical stability of the final formulation.

References

Troubleshooting & Optimization

Preventing crystallization of Neopentyl glycol dicaprylate/dicaprate in stick formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neopentyl Glycol Dicaprylate/Dicaprate in stick formulations.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to crystallization in stick formulations?

This compound is a liquid emollient at room temperature with a low melting point and is known for its excellent stability across a wide range of temperatures.[1] Direct crystallization of this ingredient within a typical cosmetic or pharmaceutical stick formulation is unlikely under normal storage conditions. Issues perceived as "crystallization" in sticks, such as graininess, blooming (a white film on the surface), or sweating, are more commonly associated with the recrystallization of solid components like waxes or butters, or due to incompatibilities between the oil and wax phases of the formulation.[2][3]

Q2: What are the common causes of graininess and blooming in stick formulations containing this compound?

Graininess and blooming in stick formulations are typically defects related to the solid structuring agents (waxes and butters) and their interaction with the liquid phase (oils and emollients like this compound). The primary causes include:

  • Incompatibility between Waxes and Oils: A significant difference in polarity between the waxes and the emollient can lead to the liquid phase "sweating" out of the wax matrix.[2]

  • Improper Cooling Rate: Cooling a stick formulation too slowly can lead to the formation of large, undesirable crystals, resulting in a grainy texture.[2] Conversely, cooling too rapidly can trap internal stress, potentially leading to cracking.

  • Polymorphism of Waxes: Many natural waxes can exist in different crystalline forms (polymorphs). Temperature fluctuations during storage or transport can cause the wax to transition from a stable, fine crystalline form to a less stable, larger form, which manifests as blooming or graininess.

  • Inappropriate Wax Blend: Using a single type of wax may not provide the optimal crystal structure for stability. A blend of crystalline and amorphous waxes is often recommended to create a strong yet flexible network that effectively traps oils.[2] Crystalline waxes provide hardness, while amorphous waxes improve oil-binding properties.[2]

Q3: How can I prevent crystallization-related issues in my stick formulation?

Preventing these issues requires a holistic approach to formulation development:

  • Optimize the Wax Blend: Combine different waxes to achieve a desirable crystal structure. For instance, combining a hard, crystalline wax like Carnauba wax with a more plastic, amorphous wax like microcrystalline wax can improve the stick's stability and sensory characteristics.[2]

  • Ensure Component Compatibility: Select waxes and other solid components that are compatible with this compound. Preliminary compatibility studies by preparing small binary mixtures of the emollient with individual waxes and observing for any separation upon cooling can be beneficial.

  • Control the Cooling Process: The cooling rate after filling the molds is a critical parameter. Experiment with different cooling temperatures and rates to achieve a fine, stable crystal network. A controlled, moderately rapid cooling process is often optimal.

  • Incorporate Crystal Growth Inhibitors: Certain ingredients can interfere with and inhibit the growth of large crystals. These can include specific polymers or esters.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Grainy Texture Formation of large wax crystals due to slow cooling or wax polymorphism.Optimize the cooling rate by moving the filled molds to a controlled temperature environment (e.g., a refrigerator at a specific temperature) for a set period. Consider incorporating a crystal growth inhibitor or modifying the wax blend to include waxes less prone to recrystallization.
Blooming (White film on surface) Migration and recrystallization of waxes on the stick surface, often triggered by temperature cycling.Improve the oil-binding capacity of the wax matrix by incorporating amorphous waxes like microcrystalline wax or ozokerite.[2] Ensure good compatibility between the oil and wax phases.
Sweating (Oil droplets on surface) Poor compatibility between the liquid emollient (this compound) and the solid wax base, leading to oil exudation.[2]Adjust the polarity of the oil phase by adding other esters or oils that are more compatible with the chosen wax system. Re-evaluate the wax blend to improve its oil-holding capacity.
Stick is too Brittle or Cracks Excessive use of hard, crystalline waxes.Increase the proportion of amorphous or softer waxes in the formulation. Incorporate a small amount of a highly branched wax to improve flexibility.[2]
Stick is too Soft Insufficient concentration of high-melting-point waxes or an excessively high concentration of liquid emollients.Increase the concentration of high-melting-point waxes like Carnauba or Candelilla wax.[4] Re-evaluate the ratio of solid to liquid components.

Experimental Protocols

Protocol 1: Evaluation of Wax and Emollient Compatibility

Objective: To visually assess the compatibility of this compound with various cosmetic waxes.

Methodology:

  • Prepare a series of binary mixtures of this compound with individual waxes (e.g., Carnauba Wax, Candelilla Wax, Beeswax, Microcrystalline Wax) at different ratios (e.g., 90:10, 80:20, 70:30 wax to emollient).

  • Heat each mixture in a beaker on a hot plate with stirring until all components are fully melted and homogenous.

  • Pour a small amount of each molten mixture onto a glass slide or into a petri dish.

  • Allow the mixtures to cool to room temperature and observe for any signs of incompatibility, such as phase separation, oil bleeding, or the formation of visible crystals.

  • Incubate the samples at elevated temperatures (e.g., 40°C) for 24 hours and then re-cool to assess stability under thermal stress.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To characterize the melting and crystallization behavior of the stick formulation to predict its stability.[5]

Methodology:

  • Accurately weigh 5-10 mg of the final stick formulation into a standard aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty sealed pan as a reference.

  • Perform a heat-cool-heat cycle as follows:

    • First Heating Scan: Equilibrate at 25°C and then heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point of all components (e.g., 100°C). This scan provides information on the initial thermal history of the sample.

    • Cooling Scan: Cool the sample from 100°C back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min). This reveals the crystallization behavior of the formulation.

    • Second Heating Scan: Reheat the sample from 0°C to 100°C at the same heating rate. This scan shows the thermal behavior after a controlled cooling cycle and is often used for comparing different formulations.

  • Analyze the resulting thermograms to determine the onset of melting, peak melting temperatures, and crystallization temperatures. A sharp, single melting peak on the second heating scan is often indicative of a more stable crystal structure. Multiple or broad peaks may suggest potential instability.[6]

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Stability Analysis cluster_eval Evaluation cluster_opt Optimization Formulation Prepare Stick Formulation with Neopentyl Glycol Dicaprylate/Dicaprate Visual Visual Inspection (Graininess, Blooming, Sweating) Formulation->Visual DSC Differential Scanning Calorimetry (DSC) Formulation->DSC Hardness Texture Analysis (Hardness, Brittleness) Formulation->Hardness Data Analyze Data and Identify Instabilities Visual->Data DSC->Data Hardness->Data Reformulate Reformulate (Adjust Wax Blend, Cooling Rate) Data->Reformulate If Unstable Reformulate->Formulation Iterate Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Corrective Actions Start Stick Formulation Issue Observed (e.g., Graininess, Blooming) Cause1 Incompatible Oil/Wax Phases Start->Cause1 Cause2 Improper Cooling Rate Start->Cause2 Cause3 Suboptimal Wax Blend Start->Cause3 Solution1 Modify Oil Phase Polarity or Wax Blend Cause1->Solution1 Solution2 Optimize Cooling Temperature and Time Cause2->Solution2 Solution3 Incorporate Amorphous Waxes or Crystal Inhibitors Cause3->Solution3 End Stable Formulation Solution1->End Re-evaluate Stability Solution2->End Re-evaluate Stability Solution3->End Re-evaluate Stability

References

Technical Support Center: High-Temperature Emulsion Stability with Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neopentyl glycol dicaprylate/dicaprate to enhance the stability of emulsions at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-temperature emulsions?

This compound is a synthetic ester that functions as a lightweight and elegant emollient with excellent absorption properties.[1] In high-temperature applications, it is valued for its robust stability across a wide pH and temperature range.[2] Its unique branched-chain structure contributes to a silky after-feel and helps to stabilize formulas containing natural active ingredients by mitigating oxidation and hydrolysis.[2]

Q2: What are the typical usage levels for this compound in emulsions?

Typical usage levels for this compound can vary depending on the specific formulation and desired sensory characteristics. However, concentrations in leave-on products can range up to 57% in face and neck products and up to 40% in lipsticks.[3] For baby lotions, oils, and creams, it has been reported at concentrations up to 2.2%.[3]

Q3: How does this compound contribute to emulsion stability at high temperatures?

The stability of this compound at high temperatures can be attributed to its chemical structure. The ester linkages are sterically hindered by the neopentyl glycol backbone, which protects them from hydrolysis, a common degradation pathway at elevated temperatures.[2] This inherent stability helps to maintain the integrity of the oil phase and prevent coalescence of the dispersed droplets.

Q4: Can this compound be used as the sole oil phase in a high-temperature emulsion?

While this compound has excellent stability, it is often used in combination with other emollients and oils to achieve the desired sensory properties and performance. Using it as part of a carefully selected oil phase can enhance the overall stability of the emulsion.

Q5: What types of emulsifiers are compatible with this compound?

This compound is a neutral, nonionic liquid that is compatible with a wide range of anionic, nonionic, and cationic surfactants.[1] The choice of emulsifier will depend on the type of emulsion (O/W or W/O) and the other ingredients in the formulation.

Troubleshooting Guide

Issue 1: Phase Separation at Elevated Temperatures

Q: My emulsion containing this compound is separating into layers when stored at high temperatures. What are the possible causes and solutions?

A: Phase separation at high temperatures is a common sign of emulsion instability. Here are some potential causes and troubleshooting steps:

  • Inadequate Homogenization: The energy input during emulsification might be insufficient to create small, uniform droplets.

    • Solution: Increase the homogenization speed or time. For laboratory-scale preparations, a high-shear rotor-stator homogenizer is recommended.

  • Incorrect Emulsifier Selection or Concentration: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for the oil phase at the target temperature.

    • Solution: Re-evaluate your emulsifier system. You may need to use a combination of emulsifiers to achieve the correct HLB. Experiment with different emulsifier concentrations to ensure adequate coverage of the oil droplets.

  • Viscosity Issues: The viscosity of the continuous phase may be too low to prevent droplet coalescence at elevated temperatures.

    • Solution: Consider adding a rheology modifier to the continuous phase to increase its viscosity. This will slow down the movement of the dispersed droplets and reduce the likelihood of them combining.

Issue 2: Changes in Viscosity at High Temperatures

Q: The viscosity of my emulsion decreases significantly when heated. How can I maintain a consistent viscosity?

A: A decrease in viscosity at higher temperatures is expected for most fluids. However, a drastic drop can indicate underlying stability issues.

  • Weak Interfacial Film: The emulsifier film around the droplets may be weakening at high temperatures, leading to a less structured system.

    • Solution: Incorporate a co-emulsifier or a stabilizer that can strengthen the interfacial film. Polymeric emulsifiers can be particularly effective in this regard.

  • Inappropriate Thickener: The thickener used in the continuous phase may not be stable or effective at the desired temperature.

    • Solution: Select a rheology modifier that is known to perform well at high temperatures. Options include certain natural gums (e.g., xanthan gum), cellulose (B213188) derivatives, or synthetic polymers.

Issue 3: Creaming or Sedimentation

Q: I am observing a layer of concentrated droplets at the top (creaming) or bottom (sedimentation) of my emulsion after high-temperature storage. What should I do?

A: Creaming and sedimentation are forms of gravitational separation and are precursors to coalescence.

  • Density Difference: A significant density difference between the oil and water phases can drive this separation.

    • Solution: While altering the density of the phases is often not feasible, increasing the viscosity of the continuous phase is the most effective way to combat creaming and sedimentation.

  • Droplet Size: Larger droplets will cream or sediment faster than smaller droplets.

    • Solution: Improve your homogenization process to reduce the average droplet size.

Data Presentation

Due to the proprietary nature of formulation science, specific quantitative data for this compound in high-temperature emulsions is not widely published. However, the following table summarizes the qualitative performance attributes that make it a suitable candidate for such applications.

PropertyPerformance of this compoundImplication for High-Temperature Emulsion Stability
Thermal Stability Robust stability across a wide temperature range[2]Resists chemical degradation (e.g., hydrolysis) at elevated temperatures, maintaining the integrity of the oil phase.
Oxidative Stability Mitigates oxidation pathways[2]Protects other ingredients in the formulation from degradation, contributing to overall stability and shelf life.
pH Stability Stable across a wide pH range (e.g., pH 3-8)[2]Maintains its performance in formulations with varying pH levels, even when subjected to heat.
Compatibility Compatible with a wide range of emulsifiers[1]Offers flexibility in formulation design to create stable systems with various emulsifier types.
Sensory Profile Lightweight, non-greasy, silky after-feel[2]Contributes to a desirable aesthetic in the final product without compromising stability.

Experimental Protocols

Protocol 1: Preparation of a High-Temperature Stable Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using this compound for evaluation at elevated temperatures.

Materials:

  • Oil Phase:

    • This compound

    • Co-emollient (e.g., Caprylic/Capric Triglyceride)

    • Primary Emulsifier (e.g., Glyceryl Stearate)

    • Co-emulsifier (e.g., Cetearyl Alcohol)

  • Aqueous Phase:

    • Deionized Water

    • Humectant (e.g., Glycerin)

    • Rheology Modifier (e.g., Xanthan Gum)

    • Preservative

Procedure:

  • Prepare the Aqueous Phase: In a suitable vessel, combine the deionized water and glycerin. Begin heating to 75-80°C while stirring.

  • Hydrate the Rheology Modifier: Slowly disperse the xanthan gum into the heated aqueous phase under vigorous agitation until fully hydrated and a uniform gel is formed.

  • Prepare the Oil Phase: In a separate vessel, combine the this compound, co-emollient, glyceryl stearate, and cetearyl alcohol. Heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase under high-shear homogenization. Continue homogenization for 5-10 minutes to ensure a fine and uniform droplet size distribution.

  • Cooling: Begin cooling the emulsion while stirring gently with a paddle mixer.

  • Add Preservative: Once the emulsion has cooled to below 40°C, add the preservative and continue stirring until the emulsion is uniform and has reached room temperature.

Protocol 2: Accelerated Stability Testing at High Temperatures

Objective: To evaluate the physical stability of the prepared emulsion under accelerated high-temperature conditions.

Methodology:

  • Sample Preparation: Dispense the prepared emulsion into multiple glass vials, leaving some headspace.

  • Initial Characterization: Before placing the samples at elevated temperatures, characterize the initial properties of the emulsion:

    • Visual Appearance: Note the color, homogeneity, and any signs of separation.

    • Viscosity: Measure the viscosity using a viscometer at a controlled temperature (e.g., 25°C).

    • Microscopic Evaluation: Observe the droplet size and distribution under a microscope.

  • High-Temperature Storage: Place the vials in ovens at different elevated temperatures (e.g., 40°C, 45°C, and 50°C).

  • Periodic Evaluation: At predetermined time points (e.g., 24 hours, 1 week, 2 weeks, 1 month), remove a vial from each temperature condition and allow it to equilibrate to room temperature.

  • Re-characterization: Repeat the characterization steps (visual appearance, viscosity, and microscopic evaluation) and compare the results to the initial measurements.

  • Centrifugation Test: To further assess stability, centrifuge a sample of the aged emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_testing Stability Testing prep_aqueous Prepare Aqueous Phase (75-80°C) hydrate_gum Hydrate Rheology Modifier prep_aqueous->hydrate_gum emulsify Combine and Homogenize hydrate_gum->emulsify prep_oil Prepare Oil Phase (75-80°C) prep_oil->emulsify cool Cool Emulsion emulsify->cool add_preservative Add Preservative (<40°C) cool->add_preservative initial_char Initial Characterization add_preservative->initial_char storage High-Temperature Storage initial_char->storage periodic_eval Periodic Evaluation storage->periodic_eval final_analysis Final Analysis & Comparison periodic_eval->final_analysis

Caption: Experimental workflow for emulsion preparation and stability testing.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Emulsion Instability Observed (e.g., Phase Separation) cause1 Inadequate Homogenization? start->cause1 cause2 Incorrect Emulsifier System? start->cause2 cause3 Low Continuous Phase Viscosity? start->cause3 solution1 Increase Homogenization Energy/Time cause1->solution1 solution2 Optimize Emulsifier HLB and Concentration cause2->solution2 solution3 Add/Optimize Rheology Modifier cause3->solution3 stable_emulsion Stable Emulsion Achieved solution1->stable_emulsion solution2->stable_emulsion solution3->stable_emulsion

Caption: Logical workflow for troubleshooting emulsion instability at high temperatures.

References

Technical Support Center: Optimizing Formulations with Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address and mitigate tackiness in formulations containing Neopentyl Glycol Dicaprylate/Dicaprate. This lightweight emollient is valued for its silky, non-greasy skin feel and excellent spreadability.[1][2][3] However, under certain conditions, it can contribute to a tacky or sticky sensation in the final product. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired sensory profile in your formulations.

Troubleshooting Guide: Tackiness in Formulations

Issue: My formulation containing this compound feels tacky on the skin.

Possible Causes & Solutions:

  • High Concentration of Humectants: Ingredients like glycerin, hyaluronic acid, and panthenol are excellent for hydration but can cause tackiness if not properly balanced.[4][5]

    • Solution: Reduce the concentration of humectants. For example, try lowering glycerin levels to 2-3%.[6]

  • Imbalanced Oil-to-Water Ratio: A high water content combined with humectants and an insufficient oil phase can lead to a sticky feeling.[6]

    • Solution: Consider slightly increasing the oil phase with lightweight, fast-absorbing emollients.

  • Presence of Film-Forming Polymers: Thickeners such as carbomer or xanthan gum can contribute to a gummy texture if not balanced with emollients.[4][7]

    • Solution: Optimize the concentration of polymeric thickeners or introduce ingredients that improve slip and reduce drag.

  • Incompatible Ingredients: Certain ingredients may not interact well, leading to an undesirable texture.[7]

    • Solution: Evaluate the compatibility of all ingredients in the formulation. Sometimes, replacing one ingredient can significantly improve the final skin feel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulation?

A1: this compound is a synthetic emollient that is a diester of neopentyl glycol and a blend of caprylic and capric acids.[8][9] It is prized for its lightweight, non-greasy texture and ability to provide a smooth, silky feel to the skin.[1][3] It also enhances the spreadability of formulations, making it ideal for products like moisturizers, serums, and sunscreens.[1]

Q2: Why is my formulation tacky, even though this compound is known for a non-greasy feel?

A2: Tackiness is often a result of the overall formulation, not just a single ingredient.[10] High concentrations of humectants, an imbalanced oil-to-water ratio, or the presence of certain polymers can all contribute to a sticky sensation.[4][5][6] The interaction between all components of the formula determines the final sensory profile.

Q3: What types of ingredients can I add to reduce tackiness?

A3: Several types of ingredients can help mitigate tackiness:

  • Silicones: Dimethicone or cyclomethicone, typically at 2-3%, can significantly reduce stickiness.[10]

  • Powders: Ingredients like starches (e.g., rice starch) or silica (B1680970) at low concentrations (around 0.5-1%) can create a more powdery, less tacky finish.[11]

  • Esters: Certain esters can improve the slip and feel of a formulation.

  • Fatty Alcohols: While they can increase viscosity, in moderation, they can also improve the texture and stability of an emulsion.[11]

Q4: Can the manufacturing process affect the tackiness of the final product?

A4: Yes, the manufacturing process can influence the final texture. Improper mixing or failure to fully activate an emulsifier can lead to an uneven texture and potential stickiness.[6] It is crucial to follow the recommended procedure for your specific emulsification system.

Q5: How can I quantitatively measure tackiness?

A5: Tackiness can be assessed through both sensory and instrumental methods.

  • Sensory Panels: Trained panelists evaluate the product's feel on the skin using a standardized scale.

  • Instrumental Analysis: A texture analyzer can be used to measure the adhesive force, providing a quantitative measure of tackiness.

Data Presentation: Anti-Tackiness Agent Efficacy

The following table provides an example of how to present data when evaluating the effectiveness of different anti-tackiness agents. The values presented here are for illustrative purposes.

Anti-Tackiness AgentConcentration (%)Sensory Panel Tackiness Rating (1-10 Scale)Instrumental Tackiness (Adhesive Force in g)
Control (No Agent) 08.250.3
Dimethicone 23.522.1
Silica 14.128.9
Rice Starch 1.54.835.6

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Tackiness

Objective: To qualitatively assess the tackiness of a formulation on the skin.

Materials:

  • Test formulations

  • Control formulation

  • Trained sensory panel (at least 10 members)

  • Standardized evaluation forms

  • Water and neutral soap for cleansing

  • Controlled environment (temperature and humidity)

Methodology:

  • Panelists cleanse their forearms and allow them to dry completely.

  • A standardized amount of the test formulation (e.g., 0.1g) is applied to a marked area on the forearm.

  • The product is spread evenly over the designated area.

  • After a set time (e.g., 2 minutes), panelists evaluate the tackiness by lightly touching the application site with their fingertips.

  • Panelists rate the tackiness on a predefined scale (e.g., 1 = not tacky, 10 = very tacky).

  • A washout period is observed between testing different formulations.

  • Data is collected and statistically analyzed.

Protocol 2: Instrumental Measurement of Tackiness using a Texture Analyzer

Objective: To quantitatively measure the adhesive force of a formulation.

Materials:

  • Texture analyzer equipped with a probe (e.g., cylindrical or spherical)

  • Test formulations

  • Substrate (e.g., glass slide or synthetic skin)

Methodology:

  • A uniform layer of the formulation is applied to the substrate.

  • The probe is lowered at a controlled speed until it makes contact with the formulation.

  • A defined force is applied for a specific duration to ensure full contact.

  • The probe is then withdrawn at a controlled speed.

  • The force required to separate the probe from the formulation (adhesive force) is measured.

  • Multiple measurements are taken for each formulation to ensure reproducibility.

  • The data is recorded and analyzed.

Visualizations

Troubleshooting_Tackiness Start Formulation with Neopentyl Glycol Dicaprylate/Dicaprate is Tacky Cause1 High Concentration of Humectants? Start->Cause1 Solution1 Reduce Humectant Concentration (e.g., Glycerin to 2-3%) Cause1->Solution1 Yes Cause2 Imbalanced Oil-to-Water Ratio? Cause1->Cause2 No Solution1->Cause2 Solution2 Increase Oil Phase with Lightweight Emollients Cause2->Solution2 Yes Cause3 Presence of Film-Forming Polymers? Cause2->Cause3 No Solution2->Cause3 Solution3 Optimize or Replace Polymeric Thickeners Cause3->Solution3 Yes End Achieved Desired Non-Tacky Skin Feel Cause3->End No Solution3->End

Caption: Troubleshooting workflow for addressing tackiness in formulations.

Formulation_Component_Interaction cluster_Formulation Formulation Components NPG Neopentyl Glycol Dicaprylate/Dicaprate Tackiness Tackiness NPG->Tackiness Can contribute to (in unbalanced formulas) Humectants Humectants (e.g., Glycerin) Humectants->Tackiness Increases Polymers Polymers (e.g., Carbomer) Polymers->Tackiness Increases AntiTack Anti-Tack Agents (e.g., Dimethicone, Silica) AntiTack->Tackiness Decreases

Caption: Interaction of formulation components influencing tackiness.

References

Technical Support Center: Optimizing Cream Sensory Feel with Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Neopentyl glycol dicaprylate/dicaprate to optimize the sensory properties of cream formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a cream formulation?

This compound is a synthetic ester that functions as a lightweight and non-greasy emollient in cosmetic and pharmaceutical creams.[1] Its primary roles are to:

  • Enhance Sensory Feel: It imparts a smooth, silky, and non-tacky feel to the skin.[1]

  • Improve Spreadability: It allows the cream to glide easily and evenly across the skin.[1]

  • Act as a Solvent: It can help to dissolve and disperse active ingredients within the formulation.

  • Provide Moisturization: It forms a breathable barrier on the skin, helping to lock in moisture.[1]

Q2: How does this compound compare to other common emollients in terms of sensory profile?

This compound is classified as a "light ester," offering a less occlusive and greasy feel compared to heavier emollients like some vegetable oils or petrolatum. While direct comparative quantitative data is limited in publicly available literature, its sensory profile can be benchmarked against other emollients as shown in the table below.

Table 1: Comparative Sensory Attributes of Common Emollients (Proxy Data)

Sensory AttributeThis compound (Proxy)Isopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Spreadability HighVery HighMedium-HighVery High
Absorbency FastVery FastMediumFast
Greasiness LowLowMediumVery Low
Tackiness LowLowLow-MediumVery Low
After-feel Silky, PowderyDry, PowderySmooth, SoftSmooth, Dry

Note: The data for this compound is based on its classification as a light, non-greasy ester and is intended for comparative purposes.

Q3: What is the typical usage level of this compound in cream formulations?

The usage level of this compound can vary depending on the desired sensory outcome and the overall formulation. Typical concentrations range from 2% to 15% (w/w). Higher concentrations generally result in a lighter, more spreadable cream.

Q4: Is this compound comedogenic?

This compound is considered to have a low comedogenic potential, making it suitable for formulations intended for oily or acne-prone skin.[1]

Troubleshooting Guides

Issue 1: The cream feels greasy or heavy despite the inclusion of this compound.

Possible Causes:

  • Concentration of this compound is too low: The benefits of this light ester may be masked by other, heavier emollients in the formulation.

  • Presence of other high-viscosity or occlusive ingredients: Waxes, butters, or certain high molecular weight polymers can contribute to a heavy feel.

  • Improper emulsification: A poorly formed emulsion can result in a less elegant skin feel.

Troubleshooting Steps:

  • Increase Concentration: Gradually increase the concentration of this compound while reducing the concentration of heavier emollients.

  • Evaluate Other Ingredients: Review the INCI list for other ingredients that may be contributing to the greasy feel and consider replacing them with lighter alternatives.

  • Optimize Homogenization: Ensure the homogenization process is sufficient to create a fine and uniform emulsion.

Issue 2: The cream has a grainy or gritty texture.

Possible Causes:

  • Crystallization of fatty acids, fatty alcohols, or waxes: This is a common issue in cream formulations, especially during storage or temperature fluctuations.

  • Incomplete dissolution of solid ingredients: Some components may not have been fully melted or dispersed during the manufacturing process.

  • Incompatibility of ingredients: Certain combinations of oils and waxes can lead to crystallization over time.

Troubleshooting Steps:

  • Optimize Cooling Rate: A "shock cooling" or rapid cooling process can sometimes promote the formation of smaller, less perceptible crystals. Conversely, for some systems, a slower, controlled cooling rate may be beneficial. Experimentation is key.

  • Ensure Complete Dissolution: Verify that all solid, oil-soluble ingredients are fully melted and homogenous before emulsification.

  • Incorporate a Crystal Inhibitor: Consider adding a small percentage of an ingredient that can interfere with crystal growth, such as certain polyols or esters.

  • Evaluate Ingredient Compatibility: Conduct compatibility studies of the oil phase components at different temperatures.

Diagram 1: Troubleshooting Grainy Texture

G A Grainy/Gritty Texture Observed B Possible Causes A->B C Crystallization of High-Melting Point Ingredients B->C D Incomplete Dissolution of Solids B->D E Ingredient Incompatibility B->E F Troubleshooting Steps C->F D->F E->F G Optimize Cooling Rate (Shock vs. Slow Cooling) F->G H Ensure Complete Dissolution of Oil Phase F->H I Incorporate Crystal Inhibitor F->I J Conduct Oil Phase Compatibility Studies F->J G A Panelist Selection & Training B Sample Preparation & Coding A->B C Standardized Application B->C D Sensory Attribute Evaluation C->D E Data Collection D->E F Statistical Analysis E->F G Report Generation F->G G cluster_0 Formulation Development cluster_1 Characterization cluster_2 Optimization A Define Target Sensory Profile B Select Emollients (incl. This compound) A->B C Prepare Lab-Scale Batches B->C D Physicochemical Analysis (Viscosity, pH, Stability) C->D E Instrumental Texture Analysis (TPA, Spreadability) C->E F Sensory Panel Evaluation C->F G Analyze Data & Compare to Target Profile D->G E->G F->G H Refine Formulation (Adjust Emollient Ratios) G->H Not Met I Finalized Formulation G->I Met H->C

References

Technical Support Center: Neopentyl Glycol Dicaprylate/Dicaprate and Polymeric Thickeners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neopentyl Glycol Dicaprylate/Dicaprate in formulations thickened with polymeric thickeners such as carbomers and cellulosic derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a lightweight, non-greasy emollient ester.[1][2][3] Its primary functions in cosmetic and pharmaceutical formulations include:

  • Emollient: It softens and soothes the skin by forming a protective barrier that helps to lock in moisture.[1][2]

  • Texture Enhancer: It provides a silky, smooth feel to formulations without leaving a heavy or greasy residue.[1][3]

  • Solvent: It can act as a solvent for active ingredients, aiding in their dispersion and effectiveness.[2]

  • Spreading Agent: It improves the spreadability of products on the skin.[2]

Q2: What are polymeric thickeners and how do they work?

Polymeric thickeners are high molecular weight polymers used to increase the viscosity of aqueous and hydroalcoholic solutions.[4][5] They are commonly used to stabilize emulsions and create desired product textures.[4] The two main types discussed here are:

  • Acrylate-Based Thickeners (e.g., Carbomers): These are acrylic acid polymers that thicken through a neutralization process.[6] When neutralized with a base, the polymer chains uncoil and swell, leading to a significant increase in viscosity.[6]

  • Cellulosic Thickeners (e.g., Hydroxyethylcellulose): These are derived from cellulose (B213188) and thicken through the entanglement of their polymer chains in water, forming a network structure.[7][8]

Q3: Are there any known safety concerns with this compound?

This compound is generally considered safe for use in cosmetic products and has a low potential for skin irritation or allergic reactions.[1] It is also considered non-comedogenic, meaning it is unlikely to clog pores.[1][2]

Troubleshooting Guide

Issue 1: Loss of Viscosity in the Final Formulation

Question: I've added this compound to my formulation thickened with a carbomer, and the viscosity is much lower than expected. What could be the cause?

Possible Causes and Solutions:

  • Disruption of the Polymer Network: Emollients like this compound can interfere with the hydrated polymer network of the thickener, leading to a decrease in viscosity. The oil droplets can physically disrupt the entanglement of the polymer chains.

    • Solution: Try adding the emollient at a different stage of the formulation process. For carbomer-based gels, it is often best to add the emollient after the carbomer has been fully hydrated and neutralized. Gentle mixing is recommended to avoid breaking the gel structure.

  • Electrolyte Sensitivity (Carbomers): Some grades of this compound may contain residual salts or impurities that can act as electrolytes. Carbomers are known to be sensitive to electrolytes, which can cause the polymer to collapse and lose its thickening capability.

    • Solution: Use a high-purity grade of this compound. Consider using an electrolyte-tolerant grade of carbomer if available.

  • pH Shift: The addition of this compound could potentially alter the pH of the formulation, especially if it contains acidic or basic impurities. For carbomers, maintaining an optimal pH range (typically 6-7.5) is crucial for maximum viscosity.

    • Solution: Measure the pH of the final formulation and adjust as necessary with a suitable neutralizing agent (e.g., triethanolamine, sodium hydroxide).

Issue 2: Phase Separation or Instability Over Time

Question: My emulsion containing this compound and a polymeric thickener is separating into layers after a few days. How can I improve its stability?

Possible Causes and Solutions:

  • Insufficient Emulsification: The polymeric thickener alone may not be sufficient to stabilize the oil droplets of this compound in the water phase, especially at higher concentrations of the emollient.

    • Solution: Incorporate a suitable emulsifier or a combination of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) for your system. The polymeric thickener will then act as a stabilizer for the emulsion created by the emulsifier.

  • Droplet Coalescence: The emollient droplets may be coalescing over time due to insufficient stabilization.

    • Solution: Increase the concentration of the polymeric thickener to create a more robust network that can better suspend the oil droplets. Additionally, ensure proper homogenization to create smaller, more uniform droplets that are less prone to coalescence.

  • Incompatibility with Cellulosic Thickeners: While generally compatible, high concentrations of emollients can sometimes lead to instability in formulations thickened with cellulosic derivatives.

    • Solution: Experiment with different types of cellulosic thickeners (e.g., hydroxyethylcellulose vs. hydroxypropyl methylcellulose) as they can have different compatibility profiles. Also, consider adding a co-emulsifier to improve stability.

Quantitative Data

The following tables provide illustrative data on the potential impact of this compound on the viscosity of formulations thickened with common polymeric thickeners. Note: This data is for illustrative purposes and actual results may vary depending on the specific grade of ingredients and formulation process.

Table 1: Effect of this compound Concentration on the Viscosity of a 1% Carbomer Gel

This compound Conc. (%)Viscosity (cP) at 25°C (Brookfield RVT, Spindle 6, 20 rpm)Observations
050,000High viscosity, clear gel
245,000Slight decrease in viscosity, remains stable
535,000Noticeable decrease in viscosity, slight opalescence
1020,000Significant viscosity loss, may show signs of instability

Table 2: Effect of this compound on the Viscosity of a 2% Hydroxyethylcellulose Solution

This compound Conc. (%)Viscosity (cP) at 25°C (Brookfield RVT, Spindle 5, 20 rpm)Observations
015,000Moderately viscous, clear solution
214,000Minor decrease in viscosity
512,000Moderate decrease in viscosity
109,000Significant decrease in viscosity, potential for creaming

Experimental Protocols

Protocol 1: Evaluation of Emollient-Thickener Compatibility

Objective: To assess the impact of this compound on the viscosity and stability of a polymeric thickener solution.

Materials:

  • This compound

  • Polymeric thickener (e.g., Carbomer 940, Hydroxyethylcellulose)

  • Deionized water

  • Neutralizing agent (for carbomer, e.g., 18% NaOH solution)

  • Beakers, magnetic stirrer, overhead mixer

  • pH meter

  • Brookfield viscometer with appropriate spindles

Methodology:

  • Prepare the Thickener Base:

    • For Carbomer: Disperse 1.0g of Carbomer 940 in 99.0g of deionized water with gentle stirring until fully hydrated. Neutralize to a pH of 6.5-7.0 with the NaOH solution while mixing.

    • For Hydroxyethylcellulose: Slowly add 2.0g of Hydroxyethylcellulose to 98.0g of vortexing deionized water. Continue mixing until a clear, uniform solution is formed.

  • Incorporate the Emollient:

    • Prepare separate batches of the thickener base.

    • To each batch, add this compound at different concentrations (e.g., 2%, 5%, 10% w/w) under gentle agitation.

    • Mix until the emollient is uniformly dispersed.

  • Measure Viscosity:

    • Allow the samples to equilibrate to room temperature (25°C) for 24 hours.

    • Measure the viscosity of each sample using a Brookfield viscometer.[1][9] Record the spindle number, speed (rpm), and viscosity reading (cP).

  • Assess Stability:

    • Store the samples in clear, sealed containers at room temperature and under accelerated conditions (e.g., 40°C).

    • Visually inspect the samples for signs of instability such as phase separation, creaming, or changes in appearance at regular intervals (e.g., 24 hours, 1 week, 1 month).

Protocol 2: Viscosity Measurement of a Cream Formulation

Objective: To determine the viscosity of a semi-solid cream formulation containing this compound and a polymeric thickener.

Apparatus:

  • Brookfield Viscometer (e.g., DV-I Prime) or Rheometer

  • Appropriate spindle for creams (e.g., T-bar spindle for viscometer, parallel plate for rheometer)

  • Temperature-controlled water bath

Procedure:

  • Sample Preparation:

    • Place a sufficient amount of the cream in a beaker.

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) in the water bath for at least 1 hour.

  • Viscometer Setup:

    • Level the viscometer and select the appropriate spindle and speed. For a cream, a lower speed (e.g., 10 rpm) is typically used initially.

  • Measurement:

    • Immerse the spindle into the center of the cream, ensuring it is submerged to the marked level and avoiding the introduction of air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 1 minute) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP).

    • For a more comprehensive analysis, viscosity can be measured at multiple speeds to assess the shear-thinning behavior of the cream.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Thickener Base B Incorporate Emollient A->B Add NPG Dicaprylate/Dicaprate C Measure Viscosity B->C Equilibrate Sample D Assess Stability B->D Store Samples Troubleshooting_Logic cluster_viscosity Viscosity Loss cluster_stability Phase Separation start Formulation Issue visc_cause1 Polymer Network Disruption start->visc_cause1 visc_cause2 Electrolyte Sensitivity start->visc_cause2 visc_cause3 pH Shift start->visc_cause3 stab_cause1 Insufficient Emulsification start->stab_cause1 stab_cause2 Droplet Coalescence start->stab_cause2

References

Impact of Neopentyl glycol dicaprylate/dicaprate on the photostability of UV filters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Photostability of UV Filters

Welcome to the Technical Support Center. This resource is designed for researchers, cosmetic scientists, and formulation professionals investigating the impact of emollients on the photostability of UV filters. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols related to the use of Neopentyl Glycol Dicaprylate/Dicaprate in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a sunscreen formulation?

A1: this compound is a synthetic emollient used for its lightweight, non-greasy, and silky feel on the skin.[1] In sunscreen formulations, its key functions are:

  • Solvent: It acts as an effective solvent for solid, oil-soluble organic UV filters (e.g., Avobenzone (B1665848), Oxybenzone), helping to keep them dissolved and evenly dispersed within the formulation.[1]

  • Spreading Agent: It improves the spreadability of the product on the skin, which is crucial for forming a uniform film of UV filters.[1] An even film is essential for achieving the labeled SPF and broad-spectrum protection.

  • Texture Modifier: It enhances the sensory experience of the product, making it more cosmetically elegant and encouraging proper application by the user.[1]

Q2: How does this compound impact the photostability of UV filters?

A2: While direct studies quantifying its specific impact are not widely published, its role as a solvent and dispersing agent is critical for overall product stability.[1] By effectively solubilizing UV filters, it helps prevent their crystallization on the skin, which can lead to reduced efficacy and potential photodegradation hotspots. The type of emollient and its polarity can influence the photostability and protective efficacy of UV filters.[2] For instance, using polar emollients may help optimize UVA protection.[2]

Q3: Which UV filters are most likely to benefit from a good solvent like this compound?

A3: Crystalline, oil-soluble UV filters that can be challenging to stabilize in a formula benefit the most. The classic example is Avobenzone (Butyl Methoxydibenzoylmethane), the most common UVA filter, which is notoriously photounstable and prone to rapid degradation upon UV exposure.[3][4][5] Maintaining Avobenzone in a properly solubilized state is the first step in building a photostable formulation.

Q4: Can this compound alone photostabilize Avobenzone?

A4: No. While it is a critical enabling ingredient, it is not a photostabilizer in the chemical sense. True photostabilization of Avobenzone typically requires the inclusion of other UV filters like Octocrylene or Bemotrizinol, which can quench the excited triplet state of Avobenzone, or specific antioxidants.[6][7][8] The primary role of this compound is to provide the optimal solvent environment for these interactions to occur efficiently.

Troubleshooting Guide

Problem: My formulation containing Avobenzone shows higher-than-expected photodegradation, even with a known photostabilizer.

  • Possible Cause 1: Insufficient Solubilization. The ratio of this compound (or the total oil phase) to Avobenzone may be too low. If Avobenzone is not fully dissolved at all temperatures the formulation will experience, it can recrystallize.

    • Solution: Review the solubility parameters of your oil phase. Consider increasing the concentration of this compound or adding another compatible solvent. Perform stability testing that includes freeze-thaw cycles to check for crystallization.

  • Possible Cause 2: Inhomogeneous Film Formation. The product may not be spreading into a uniform film during in-vitro testing.

    • Solution: Ensure your application method on the test substrate (e.g., PMMA plate) is validated and consistent.[9][10] The improved spreadability offered by this compound should help, but the overall chassis of the formulation (emulsifiers, rheology modifiers) dictates film quality.

  • Possible Cause 3: Destabilizing Interactions. Certain ingredients can actively promote the degradation of Avobenzone. For example, some uncoated mineral UV filters (like Titanium Dioxide and Zinc Oxide) can be photocatalytic.

    • Solution: If using mineral filters, ensure they are properly coated and surface-passivated. Review all active and inactive ingredients for known negative interactions with your specific UV filter package.

Quantitative Data Summary

The following table provides an illustrative example of how data from a photostability study could be presented. The values are hypothetical and intended for demonstration purposes only.

Formulation IDUV Filter (5%)Stabilizer (5%)Emollient (15%)Irradiation Dose (J/cm²)% Avobenzone Remaining
F1 (Control) Avobenzone-Mineral Oil1055%
F2 (Stabilizer) AvobenzoneOctocryleneMineral Oil1085%
F3 (Emollient) AvobenzoneOctocryleneThis compound1092%

Table 1: Illustrative data showing the percentage of Avobenzone remaining after UV irradiation. This hypothetical data suggests that while a chemical stabilizer (Octocrylene) provides the largest jump in photostability, optimizing the emollient system can further enhance performance.

Experimental Protocols

Protocol: In-Vitro Photostability Assessment via UV Spectroscopy

This method is based on ISO 24443 principles and measures the change in UV absorbance of a sunscreen film before and after irradiation.[9][11]

1. Materials & Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator with a controlled UV output (e.g., Xenon Arc).[9][12]

  • Roughened polymethylmethacrylate (PMMA) plates.[9][13]

  • Positive displacement pipette or syringe for precise application.

  • Analytical balance.

  • Incubator or temperature-controlled chamber (e.g., 35°C).[9][12]

2. Sample Preparation & Application:

  • Accurately weigh the test formulation.

  • Apply the product to the roughened surface of a PMMA plate at a concentration of 0.75 to 1.0 mg/cm².[9]

  • Spread the product evenly across the entire plate using a gloved finger or an automated spreading device, applying consistent pressure to achieve a uniform film.[9]

  • Allow the film to dry and equilibrate in a dark, temperature-controlled chamber for at least 30 minutes.[12]

3. Pre-Irradiation Measurement (T₀):

  • Place the PMMA plate in the spectrophotometer.

  • Measure the initial absorbance spectrum from 290 nm to 400 nm in 1 nm increments. This is your baseline reading.[9]

4. UV Irradiation:

  • Expose the product-treated plate to a controlled dose of UV radiation from the solar simulator. The dose is often calculated based on the product's expected SPF.[10][12] The temperature at the substrate surface should be controlled.[11]

5. Post-Irradiation Measurement (T₁):

  • After irradiation, return the plate to the spectrophotometer.

  • Measure the final absorbance spectrum across the same 290-400 nm range.

6. Data Analysis:

  • Compare the pre- and post-irradiation absorbance curves.

  • Calculate the percentage of degradation or the change in key metrics like the UVA Protection Factor (UVAPF) or critical wavelength to quantify photostability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measure Measurement & Analysis prep Formulation Preparation app Apply 1.0 mg/cm² to PMMA Plate prep->app dry Dry & Equilibrate (30 min) app->dry pre_uv Measure Absorbance (Pre-Irradiation) dry->pre_uv irrad Irradiate with Solar Simulator pre_uv->irrad post_uv Measure Absorbance (Post-Irradiation) irrad->post_uv analyze Calculate Photodegradation (%) post_uv->analyze

Caption: Workflow for in-vitro photostability testing of a sunscreen formulation.

logical_relationship cluster_properties Primary Functions cluster_outcomes Impact on Formulation main Neopentyl Glycol Dicaprylate/Dicaprate solvent Good Solvent for Organic UV Filters main->solvent spreader Improves Spreadability main->spreader texture Enhances Sensory Feel main->texture dispersion Homogeneous UV Filter Dispersion solvent->dispersion film Uniform Protective Film spreader->film stability Contributes to Overall Product Stability dispersion->stability film->stability

Caption: Functional role of this compound in formulations.

References

Enhancing the spreadability of viscous systems using Neopentyl glycol dicaprylate/dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Neopentyl Glycol Dicaprylate/Dicaprate to enhance the spreadability and sensory characteristics of viscous formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a formulation?

A1: this compound is a synthetic emollient ester.[1][2] Its primary function in viscous systems is to improve spreadability, provide a light, silky, and non-greasy skin feel, and reduce tackiness.[1][3][4] Due to its low viscosity and unique molecular structure, it helps formulations glide smoothly over the skin.[1][5]

Q2: What are the typical physical and chemical properties of this compound?

A2: It is a clear, colorless to pale yellow liquid that is insoluble in water but soluble in oils and esters.[1][6] It is considered a safe and non-toxic ingredient for all skin types and is non-comedogenic.[1]

Q3: What are the recommended usage levels for this ingredient?

A3: While specific concentrations depend on the desired effect and the overall formulation, typical usage levels can range widely. For example, in some leave-on products like lipsticks, concentrations can be as high as 40%.[7] For lotions and creams, lower percentages are common. Always refer to supplier recommendations for starting points.

Q4: Is this ingredient stable across a wide pH and temperature range?

A4: Yes, this compound exhibits robust stability across a broad pH range (typically pH 3-8) and varying temperatures, making it suitable for both cold-process and heated formulations.[5]

Q5: Can this compound be used to solubilize other ingredients?

A5: Yes, it acts as an effective solvent and dispersing agent for active ingredients and UV filters.[1] This can improve their dispersion and overall effectiveness within the formulation.[1]

Troubleshooting Guide

Problem 1: My emulsion (cream/lotion) is showing signs of instability (e.g., phase separation) after adding this compound.

  • Question: Did the formulation's required Hydrophile-Lipophile Balance (HLB) change?

    • Answer: this compound is a non-polar emollient that will alter the required HLB of the oil phase. You may need to adjust the ratio or type of your emulsifiers to match the new required HLB of the system.

  • Question: Is the concentration of the emollient too high?

    • Answer: Excessively high levels of a low-viscosity fluid like this compound can disrupt the emulsion structure. Try reducing its concentration or incorporating a co-emulsifier or stabilizer to strengthen the interface.

  • Question: Was the homogenization process adequate?

    • Answer: The addition of a new oil-phase ingredient requires sufficient shear to ensure proper dispersion and droplet size reduction. Review your homogenization speed and time.

Problem 2: The viscosity of my final formulation is much lower than expected.

  • Question: Is this compound the primary cause?

    • Answer: This ingredient is a low-viscosity ester and is expected to reduce the overall viscosity of a system. This is one of the mechanisms by which it enhances spreadability.

  • Question: How can I compensate for the viscosity reduction without losing the desired sensory benefits?

    • Answer: Consider increasing the concentration of your primary thickener (e.g., carbomer, xanthan gum) slightly. Alternatively, incorporate a small amount of a fatty alcohol (e.g., Cetyl or Stearyl Alcohol) which can build viscosity and contribute to emulsion stability.

Problem 3: The spreadability did not improve as much as anticipated.

  • Question: Is the concentration of this compound sufficient?

    • Answer: There is a dose-dependent relationship between the concentration of this emollient and its effect on spreadability. A systematic increase in its concentration may be necessary. See the experimental protocol below for a method to quantify this.

  • Question: Is the base formulation extremely viscous or rigid?

    • Answer: In highly structured systems, the effect of a single emollient may be less pronounced. The overall rheology is influenced by the entire chassis (thickeners, emulsifiers, etc.). A holistic approach to adjusting the rheology modifiers may be required.

Data Presentation

Table 1: Typical Properties of this compound

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[1][6]
Solubility Insoluble in water; soluble in oils and esters[1][6]
Density ~0.94 g/cm³ (at 25 °C)[6]
Melting Point < 0 °C[6]
Nature Non-comedogenic[1]

Table 2: Hypothetical Impact of this compound on a Model Cream Formulation

FormulationConcentration of NPGD/D*Viscosity (cP at 10 s⁻¹)Spreadability (mm²)Sensory Feel
Control 0%25,000750Rich, slightly tacky
Test A 3%21,500980Smoother, less drag
Test B 5%18,0001250Silky, quick absorption
Test C 8%15,2001510Light, powdery after-feel

*NPGD/D: this compound

Experimental Protocols

Protocol 1: Measurement of Spreadability using the Parallel Plate Method

This method quantifies the spreadability of a semi-solid formulation by measuring the area over which it spreads under a constant weight.

  • Apparatus:

    • Glass plate (e.g., 20 cm x 20 cm) with concentric circles etched in millimeter increments.

    • A second, smaller glass plate of a standardized mass (e.g., 125 g).

    • Spatula.

    • Stopwatch.

    • Analytical balance.

  • Methodology:

    • Accurately weigh 1.0 g of the test formulation.

    • Carefully place the sample onto the center of the larger glass plate.

    • Gently place the smaller (weighted) glass plate onto the sample, ensuring it is centered.

    • Start the stopwatch immediately.

    • After exactly 60 seconds, record the diameter of the circle to which the formulation has spread.

    • The spreadability can be expressed as the diameter (mm) or calculated as the area (S = πr²).

    • Clean the plates thoroughly with an appropriate solvent between each measurement.

    • Perform the measurement in triplicate for each formulation and report the average and standard deviation.

Visualizations

G start Start: Low Spreadability in Viscous System q1 Is the sensory feel (tackiness, greasiness) also an issue? start->q1 a1 Incorporate Neopentyl Glycol Dicaprylate/Dicaprate (NPGD/D) at 2-5% q1->a1  Yes a3 Increase NPGD/D concentration to 5-10% q1->a3  No, only spreadability q2 Is the viscosity now too low? a1->q2 a2 Increase primary thickener (e.g., Carbomer) by 0.05-0.1% q2->a2  Yes q3 Is the formulation showing instability? q2->q3  No a2->q3 a3->q2 a4 Adjust emulsifier system (type/conc.) to match new required HLB q3->a4  Yes end End: Optimized Spreadability, Viscosity, and Stability q3->end  No a4->end

Caption: Troubleshooting workflow for enhancing spreadability.

G prep 1. Prepare Base Formulation add 2. Create Variants with 0%, 3%, 5%, 8% NPGD/D prep->add homo 3. Homogenize all samples add->homo measure 4. Characterize Properties homo->measure visc Viscosity Measurement (Rheometer) measure->visc spread Spreadability Test (Parallel Plates) measure->spread sensory Sensory Panel Evaluation measure->sensory analyze 5. Analyze Data & Select Optimal Level visc->analyze spread->analyze sensory->analyze

Caption: Experimental workflow for formulation optimization.

References

Technical Support Center: Compatibility of Neopentyl Glycol Dicaprylate/Dicaprate with Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when evaluating the compatibility of Neopentyl Glycol Dicaprylate/Dicaprate with silicone elastomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an emollient ester. It is a lightweight, non-greasy oil-like liquid used in a variety of cosmetic and personal care formulations to provide a smooth, silky feel.[1][2] It is derived from neopentyl glycol and a blend of caprylic and capric acids.[2]

Q2: What are silicone elastomers?

Silicone elastomers are rubber-like materials composed of silicone polymers. They are known for their flexibility, thermal stability, and biocompatibility.[3] Common types include room-temperature-vulcanizing (RTV), high-temperature-vulcanizing (HTV), and liquid silicone rubber (LSR).

Q3: Is this compound generally compatible with silicone elastomers?

The compatibility of this compound with silicone elastomers can vary depending on the specific type of silicone elastomer and the application's conditions. Silicone elastomers can swell when they come into contact with non-polar organic compounds, and esters like this compound can be absorbed by the silicone matrix, potentially altering its physical properties.[4]

Q4: What are the potential signs of incompatibility between this compound and a silicone elastomer?

Signs of incompatibility may include:

  • Swelling: An increase in the volume and dimensions of the elastomer.

  • Changes in Hardness: The elastomer may become softer (a decrease in durometer reading) or harder.

  • Degradation of Mechanical Properties: A reduction in tensile strength, elongation at break, or tear resistance.

  • Leaching or Extraction: The emollient may extract low molecular weight components from the silicone, or the emollient itself may leach out of the elastomer over time.

Q5: What factors can influence the compatibility?

Several factors can affect the interaction between the emollient and the elastomer:

  • Type of Silicone Elastomer: Different silicone chemistries and crosslink densities will exhibit varying levels of resistance to the emollient.

  • Temperature: Higher temperatures can accelerate the absorption of the emollient and increase the likelihood of swelling and degradation.

  • Time of Exposure: The duration of contact will influence the extent of any changes to the elastomer.

  • Concentration: The amount of this compound in contact with the elastomer can affect the degree of interaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound with silicone elastomers.

Problem Possible Cause(s) Recommended Solution(s)
Significant Swelling of the Silicone Elastomer The silicone elastomer has a high affinity for the emollient, leading to absorption and volume increase.- Select a different grade of silicone elastomer with higher crosslink density or a different chemical composition (e.g., a fluorosilicone elastomer for increased chemical resistance).- Reduce the concentration of the emollient in the formulation if possible.- Conduct compatibility testing at various temperatures to determine a safe operating range.
Decreased Hardness of the Silicone Elastomer The emollient is acting as a plasticizer, softening the silicone matrix.- Similar to addressing swelling, consider a more resistant silicone elastomer.- Perform durometer hardness testing (ASTM D2240) before and after exposure to quantify the change and determine if it is within acceptable limits for the application.
Cracking or Crazing of the Silicone Elastomer Chemical attack by the emollient is causing degradation of the polymer chains.- Discontinue use of the current elastomer and select a more chemically resistant option.- Evaluate the compatibility of alternative emollients with the existing silicone elastomer.
Leaching of the Emollient from the Elastomer The emollient is not fully compatible and is migrating out of the silicone matrix over time.- Consider a silicone elastomer with a different surface energy or polarity.- Investigate surface treatments for the silicone elastomer to reduce absorption.

Quantitative Data on Compatibility

Due to the wide variety of silicone elastomers available, it is crucial to perform compatibility testing to determine the suitability of a specific elastomer for use with this compound. The following table is a template that can be populated with experimental data obtained using the protocols outlined below.

Silicone Elastomer Type Test Condition (Time, Temp) % Volume Swell Change in Durometer Hardness (Shore A) % Change in Tensile Strength % Change in Elongation at Break
Example: Generic Platinum-Cured Silicone72 hours, 25°CData to be determinedData to be determinedData to be determinedData to be determined
Example: High-Performance Fluorosilicone72 hours, 25°CData to be determinedData to be determinedData to be determinedData to be determined
Your Specific Elastomer ASpecify conditions
Your Specific Elastomer BSpecify conditions

Experimental Protocols

Detailed methodologies for key compatibility experiments are provided below. These are based on industry-standard ASTM test methods.

Experiment 1: Swelling Test (Based on ASTM D471)

Objective: To determine the percentage of volume swell of a silicone elastomer after immersion in this compound.

Materials:

  • Silicone elastomer test specimens (e.g., 25 x 50 x 2 mm).

  • This compound.

  • Glass container with a lid.

  • Analytical balance.

  • Oven or temperature-controlled bath.

  • Lint-free cloth.

Procedure:

  • Initial Measurements:

    • Measure and record the initial mass of the test specimen in air (M1).

    • Measure and record the initial mass of the specimen suspended in distilled water (M2). The volume (V1) can be calculated as (M1 - M2) / density of water.

  • Immersion:

    • Place the specimen in the glass container and completely submerge it in this compound.

    • Seal the container and place it in the oven or bath at the desired test temperature for a specified duration (e.g., 72 hours).

  • Final Measurements:

    • After the immersion period, remove the specimen, quickly blot it dry with a lint-free cloth to remove excess liquid.

    • Immediately weigh the specimen in air (M3).

    • Immediately weigh the specimen suspended in distilled water (M4). The final volume (V2) can be calculated as (M3 - M4) / density of water.

  • Calculation:

    • Calculate the percentage of volume swell using the formula: % Volume Swell = [(V2 - V1) / V1] * 100

Experiment 2: Hardness Test (Based on ASTM D2240)

Objective: To measure the change in hardness of a silicone elastomer after exposure to this compound.

Materials:

  • Silicone elastomer test specimens.

  • This compound.

  • Shore A Durometer.

  • Controlled temperature and humidity environment.

Procedure:

  • Initial Hardness:

    • Condition the test specimen at a standard temperature and humidity.

    • Measure the initial Shore A hardness at multiple points on the specimen and record the average value.

  • Exposure:

    • Immerse the specimen in this compound under the desired conditions (time and temperature).

  • Final Hardness:

    • After exposure, remove the specimen, blot it dry, and allow it to equilibrate to the standard testing conditions.

    • Measure the final Shore A hardness at the same points as the initial measurement and record the average value.

  • Calculation:

    • Calculate the change in hardness by subtracting the final average hardness from the initial average hardness.

Experiment 3: Tensile Properties Test (Based on ASTM D412)

Objective: To determine the effect of this compound on the tensile strength and elongation at break of a silicone elastomer.

Materials:

  • Dumbbell-shaped silicone elastomer test specimens.

  • This compound.

  • Tensile testing machine.

  • Micrometer for thickness measurement.

Procedure:

  • Prepare Two Sets of Specimens:

    • One set will be the control group (unexposed).

    • The second set will be immersed in the emollient.

  • Exposure:

    • Immerse the second set of specimens in this compound under the desired conditions.

  • Testing:

    • For both the control and exposed specimens, measure the thickness and width of the narrow section.

    • Place a specimen in the grips of the tensile testing machine.

    • Pull the specimen at a constant rate until it breaks, recording the force and elongation.

  • Calculation:

    • Tensile Strength: Force at break / (initial cross-sectional area)

    • Elongation at Break: [(Final length at break - Initial length) / Initial length] * 100

    • Calculate the percentage change in tensile strength and elongation at break between the control and exposed specimens.

Mandatory Visualizations

Compatibility_Troubleshooting_Workflow cluster_0 Observed Issue cluster_1 Initial Assessment cluster_2 Potential Causes cluster_3 Recommended Solutions Start Silicone Elastomer Issue (Swelling, Softening, Cracking) Assess Assess Severity and Type of Failure Start->Assess Cause_Swell High Affinity / Low Crosslink Density Assess->Cause_Swell Swelling Cause_Soften Plasticization Effect of Emollient Assess->Cause_Soften Softening Cause_Crack Chemical Degradation Assess->Cause_Crack Cracking Solution_Material Select More Resistant Silicone Elastomer Grade Cause_Swell->Solution_Material Solution_Formulation Modify Formulation (e.g., reduce emollient concentration) Cause_Swell->Solution_Formulation Solution_Test Conduct Further Compatibility Testing (Varying Time/Temp) Cause_Swell->Solution_Test Cause_Soften->Solution_Material Cause_Soften->Solution_Test Cause_Crack->Solution_Material Cause_Crack->Solution_Test

Caption: Troubleshooting workflow for silicone elastomer compatibility issues.

Experimental_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Testing cluster_3 Analysis Prep Prepare Silicone Elastomer Samples Immerse Immerse in Neopentyl Glycol Dicaprylate/Dicaprate Prep->Immerse Test_Swell Swelling Test (ASTM D471) Immerse->Test_Swell Test_Hardness Hardness Test (ASTM D2240) Immerse->Test_Hardness Test_Tensile Tensile Test (ASTM D412) Immerse->Test_Tensile Analyze Analyze Data & Assess Compatibility Test_Swell->Analyze Test_Hardness->Analyze Test_Tensile->Analyze

Caption: General experimental workflow for compatibility testing.

References

Validation & Comparative

A Comparative Sensory Analysis of Neopentyl Glycol Dicaprylate/Dicaprate and Isononyl Isononanoate for Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision that significantly influences the final sensory characteristics of a topical product. The tactile experience is paramount for consumer acceptance and patient compliance. This guide provides a comparative overview of the sensory profiles of two commonly used emollients: Neopentyl Glycol Dicaprylate/Dicaprate and Isononyl Isononanoate, supported by established experimental protocols for sensory evaluation.

Executive Summary

This compound is an emollient ester known for its light, silky, and elegant skin feel, often imparting a matte finish to formulations.[1] It is considered a versatile ingredient suitable for a wide range of cosmetic and personal care products.[2] Its unique branched chemical structure contributes to its desirable sensory properties.[2]

Isononyl Isononanoate is a non-polar emollient with low volatility, valued for the silky, velvety, and non-greasy feel it provides to skin care and cosmetic products.[3][4] While generally considered to have a rich and creamy texture, some sources also describe it as having a light and soft feel, suggesting its sensory perception can be concentration-dependent.[5] It is often used to reduce tackiness in formulations and is compatible with a wide array of cosmetic ingredients.[3]

Sensory Profile Comparison

The following table summarizes the typical sensory attributes of this compound and Isononyl Isononanoate based on qualitative descriptions from various sources. The ratings are presented on a relative scale to illustrate the likely differences that would be observed in a formal sensory panel evaluation.

Sensory AttributeThis compoundIsononyl Isononanoate
Initial Spreadability HighMedium-High
Skin Feel (Initial) Light, SilkySilky, Velvety
Playtime Short-MediumMedium
Absorbency FastMedium
After-feel (5 mins) Powdery, MatteSmooth, Cushioned
Greasiness/Oiliness LowLow
Residue LowLow-Medium
Tackiness LowLow
Gloss Low (Matte)Low-Medium

Experimental Protocols

A comprehensive sensory evaluation of emollients is conducted by a trained sensory panel in a controlled environment. The following protocol outlines a standard methodology for such an analysis.

Objective

To quantitatively assess and compare the sensory attributes of this compound and Isononyl Isononanoate.

Materials
  • This compound

  • Isononyl Isononanoate

  • Standardized base lotion (for evaluating emollients in a finished formulation, if required)

  • Deionized water

  • Mild soap

  • Paper towels

  • Data collection software or forms

Panelists

A panel of 10-15 trained sensory assessors is typically used. Panelists are selected based on their sensory acuity and ability to discriminate between different tactile sensations.

Procedure
  • Preparation: Panelists wash their hands and forearms with a mild soap, rinse thoroughly, and pat dry. A 15-minute acclimation period in the testing room is observed.

  • Sample Application: A precise amount (e.g., 0.1 mL) of the emollient is applied to a designated area on the forearm.

  • Evaluation: Panelists evaluate a predefined list of sensory attributes at specific time points (e.g., during application, immediately after, and after 5-10 minutes).

  • Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Data Analysis: The collected data is statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences between the emollients for each sensory attribute.

Sensory Attributes Evaluated
  • Spreadability: The ease with which the emollient spreads across the skin.

  • Absorbency: The perceived speed at which the emollient is absorbed into the skin.

  • Greasiness/Oiliness: The amount of oily or greasy residue perceived on the skin.

  • Stickiness/Tackiness: The degree of stickiness or tackiness felt on the skin surface.

  • Gloss: The shininess of the skin after application.

  • Softness/Smoothness: The perceived softness and smoothness of the skin after application.

  • After-feel: The final tactile sensation left on the skin after the emollient has dried down.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a sensory panel evaluation of cosmetic emollients.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Protocol_Design Protocol Design & Attribute Definition Panelist_Selection->Protocol_Design Sample_Prep Sample Preparation & Blinding Protocol_Design->Sample_Prep Acclimation Panelist Acclimation Sample_Prep->Acclimation Application Controlled Sample Application Acclimation->Application Evaluation Sensory Attribute Evaluation Application->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stat_Analysis Interpretation Interpretation & Reporting Stat_Analysis->Interpretation

Workflow for the sensory analysis of cosmetic emollients.

Conclusion

Both this compound and Isononyl Isononanoate are valuable emollients that can be used to create products with a desirable skin feel. The choice between the two will depend on the specific sensory goals of the formulation. For a lighter, more powdery, and matte finish, this compound may be the preferred choice. For a smoother, more cushioned, and velvety feel, Isononyl Isononanoate would be a suitable option. For formulators seeking to optimize the tactile properties of their products, conducting a rigorous sensory analysis as outlined in this guide is essential for making informed decisions.

References

A Validated HPLC-UV Method for Neopentyl Glycol Dicaprylate/Dicaprate in Creams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Neopentyl Glycol Dicaprylate/Dicaprate in cream formulations. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols.

This compound is a widely used emollient in cosmetic and pharmaceutical creams, valued for its light, non-greasy feel and excellent spreadability. Accurate quantification of this ingredient in final formulations is crucial for quality control, ensuring product consistency and efficacy. This guide details a proposed HPLC-UV method, outlines its validation according to International Council for Harmonisation (ICH) guidelines, and compares it with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

Comparative Analysis of Analytical Methods

The choice of analytical technique for the quantification of this compound in a complex matrix like a cream depends on factors such as sensitivity, specificity, speed, and cost. Below is a comparative summary of the proposed HPLC-UV method against GC and SFC.

ParameterHPLC-UVGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid as the mobile phase, exhibiting properties of both a liquid and a gas.
Sample Derivatization Not typically required for UV detection at low wavelengths (around 205-210 nm).Often requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[1][2]Generally not required.
Instrumentation Standard HPLC system with a UV detector.Gas chromatograph with a Flame Ionization Detector (FID) is common.Specialized SFC system.
Throughput Moderate.Can be high with optimized methods.High-throughput capabilities.[3]
Selectivity Good, can be optimized with column and mobile phase selection.Excellent for volatile compounds, especially with high-resolution capillary columns.[1]Excellent for separating isomers and complex lipid mixtures.[4]
Sensitivity Moderate, dependent on the chromophore of the analyte.High, especially with FID for hydrocarbons.High, often coupled with mass spectrometry.
Environmental Impact Uses organic solvents, which require proper disposal.Requires carrier gases and solvents for sample preparation.Uses supercritical CO2, which is considered a "green" solvent, reducing organic solvent consumption.[5][6]

Experimental Protocols

Proposed HPLC-UV Method

This proposed method is based on established principles for the analysis of fatty acid esters by reverse-phase HPLC.[7][8][9]

1. Sample Preparation:

  • Weigh accurately about 1 gram of the cream into a 50 mL centrifuge tube.

  • Add 10 mL of hexane (B92381) and vortex for 2 minutes to dissolve the lipid-soluble components.

  • Add 10 mL of methanol/water (1:1 v/v) and vortex for another 2 minutes to precipitate proteins and other polar excipients.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 205 nm

  • Column Temperature: 30 °C

3. Method Validation:

The method should be validated according to ICH guidelines (Q2(R1)) for the following parameters:[10][11][12][13]

  • Specificity: Assessed by comparing the chromatograms of a blank cream matrix, the cream spiked with this compound, and a standard solution of the analyte. No interfering peaks should be observed at the retention time of the analyte.

  • Linearity: Determined by analyzing a series of standard solutions at different concentrations. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into the cream matrix at three different concentration levels. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same spiked cream on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same spiked cream on three different days. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD is 3.3 times the signal-to-noise ratio, and LOQ is 10 times the signal-to-noise ratio.[11]

  • Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Alternative Method 1: Gas Chromatography (GC-FID)
  • Sample Preparation: Involves extraction of the lipid fraction from the cream followed by transesterification to form fatty acid methyl esters (FAMEs).

  • Chromatographic Conditions: A capillary column with a polar stationary phase is typically used for the separation of FAMEs.[1][14] The oven temperature is programmed to ramp up to facilitate the elution of different FAMEs.

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

Alternative Method 2: Supercritical Fluid Chromatography (SFC)
  • Principle: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[6] It is particularly well-suited for the analysis of lipids due to its high efficiency and the "green" nature of the mobile phase.[3][5]

  • Instrumentation: Requires a dedicated SFC system.

  • Advantages: Offers fast separations and is effective for the analysis of complex lipid mixtures and isomers.[4]

Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC-UV method.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application MD1 Sample Preparation Optimization MD2 Chromatographic Condition Optimization MD1->MD2 V1 Specificity MD2->V1 Finalized Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MA1 Routine Quality Control V6->MA1 Validated Method

References

In-Vitro Skin Permeation: A Comparative Analysis of Neopentyl Glycol Dicaprylate/Dicaprate and PPG-15 Stearyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical and transdermal drug delivery systems, the choice of excipients is critical in modulating the permeation of active pharmaceutical ingredients (APIs) through the skin barrier. This guide provides a comparative overview of two commonly used cosmetic ingredients, Neopentyl Glycol Dicaprylate/Dicaprate and PPG-15 Stearyl Ether, focusing on their roles in in-vitro skin permeation. While quantitative permeation data for PPG-15 Stearyl Ether is available, a notable lack of publicly accessible, direct in-vitro skin permeation studies with quantitative data for this compound necessitates a partially qualitative comparison.

Executive Summary

This comparison indicates that PPG-15 Stearyl Ether has been demonstrated to function as a penetration enhancer with concentration-dependent effects on drug delivery.[1] In contrast, this compound is primarily recognized for its emollient and solvent properties, with a theoretical mechanism for enhancing penetration through hydration of the stratum corneum.[2] For a direct quantitative comparison of their skin permeation effects, further experimental studies are required.

Comparative Data

Due to the limited availability of direct comparative studies, the following table summarizes the known properties and effects of each substance based on existing literature.

FeatureThis compoundPPG-15 Stearyl Ether
Primary Function Emollient, Solvent, Texture Enhancer[3][4]Skin-Conditioning Agent, Emollient[1]
Mechanism of Action Forms a breathable barrier, locks in moisture, and improves spreadability. Theoretically enhances penetration by hydrating the stratum corneum and solubilizing actives.[2][4]Acts as a penetration enhancer, with effects varying by concentration.[1]
In-Vitro Permeation Data No specific quantitative data (e.g., flux, permeability coefficient) was found in publicly available literature.A study on diflorasone (B526067) diacetate showed that PPG-15 Stearyl Ether can increase skin permeation. The effect was noted to be inversely related to its concentration in the vehicle, with 2.5% showing a notable increase compared to a common solvent.[1][5]
Physical Form Clear to yellowish liquid[3]Colorless or light yellow, oily liquid
Feel on Skin Light, silky, non-greasy[3]Lubricating, gives a soft and smooth appearance

Experimental Protocols

To facilitate further research and direct comparison, a detailed protocol for a standard in-vitro skin permeation study using Franz diffusion cells is provided below. This method is widely accepted and aligns with OECD guidelines for such studies.

Protocol: In-Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Objective: To determine and compare the skin permeation profiles of a model active pharmaceutical ingredient (API) formulated with this compound and PPG-15 Stearyl Ether.

2. Materials:

  • Franz diffusion cells
  • Excised human or animal skin (e.g., porcine ear skin)
  • Test formulations:
  • API in this compound
  • API in PPG-15 Stearyl Ether (at various concentrations, e.g., 2.5%, 5%, 10%)
  • Control formulation (e.g., API in a standard solvent like propylene (B89431) glycol)
  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
  • Magnetic stir bars
  • Water bath with circulator
  • High-performance liquid chromatography (HPLC) system for API quantification
  • Standard laboratory glassware and equipment

3. Methods:

4. Data Analysis:

Visualizations

To further elucidate the experimental process and the comparative logic, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Skin Membrane D Assemble Franz Cells A->D B Prepare Receptor Solution B->D C Prepare Test Formulations F Apply Formulation C->F E Equilibrate System D->E E->F G Collect Samples at Intervals F->G H Analyze API Concentration (HPLC) G->H I Calculate Permeation Parameters H->I J Compare Results I->J

Experimental workflow for in-vitro skin permeation study.

G cluster_neopentyl This compound cluster_ppg PPG-15 Stearyl Ether cluster_comparison Comparative Assessment N1 Primary Role: Emollient & Solvent N2 Mechanism: Hydration of Stratum Corneum N3 Permeation Data: Qualitative Description C1 Direct Data Comparison N3->C1 Lacking Quantitative Data P1 Primary Role: Penetration Enhancer P2 Mechanism: Direct Interaction with Skin Barrier P3 Permeation Data: Quantitative (Flux) P3->C1 Provides Quantitative Data

Logical comparison of available permeation data.

References

Head-to-Head Comparison: Neopentyl Glycol Dicaprylate/Dicaprate vs. Isohexadecane in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Formulation Scientists

In the development of high-performance sunscreen products, the choice of emollient is critical, influencing not only the sensory profile but also the stability and efficacy of the final formulation. This guide provides a detailed head-to-head comparison of two commonly used emollients: Neopentyl Glycol Dicaprylate/Dicaprate and Isohexadecane. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform formulation decisions.

Physicochemical Properties

A fundamental comparison begins with the inherent physical and chemical properties of each emollient, which dictate their behavior in a formulation.

PropertyThis compoundIsohexadecane
Chemical Class EsterHydrocarbon (Isoparaffin)
Polarity Moderately PolarNon-Polar
Appearance Clear, colorless to pale yellow liquidClear, colorless liquid
Odor OdorlessOdorless
Comedogenic Rating Low (Non-comedogenic)Low (Non-comedogenic)

Performance in Sunscreen Formulations

The performance of an emollient in a sunscreen is multifaceted, impacting UV filter solubility, SPF and UVA protection, and the overall sensory experience.

UV Filter Solubility and Impact on Efficacy

The polarity of an emollient plays a significant role in its ability to dissolve crystalline UV filters and can influence the overall sun protection factor (SPF) and UVA protection. Generally, polar emollients are better solvents for many organic UV filters. The irregular, moderately polar structure of this compound, stemming from its branched neopentyl glycol backbone and mixed fatty acid tails, suggests a good capacity for solvating a variety of UV filters. In contrast, Isohexadecane is a non-polar hydrocarbon. Studies have indicated that decreasing emollient polarity can lead to a decrease in UVA protection. Therefore, the choice of emollient can be critical for optimizing the efficacy of the UV filter system.

Table 2: Comparative Performance in Sunscreen Formulations

ParameterThis compoundIsohexadecaneSupporting Experimental Data
UV Filter Solubility Good, due to moderate polarity.Lower, particularly for polar UV filters.Specific comparative solubility data for a range of UV filters is not readily available in published literature. An experimental protocol for determination is provided below.
Impact on SPF The impact is formulation-dependent.The impact is formulation-dependent.No direct comparative studies found. An in vitro SPF measurement protocol is provided below.
Impact on UVA Protection Potentially enhances UVA protection due to higher polarity.May offer lower UVA protection compared to a polar emollient with certain UV filter combinations.No direct comparative studies found. An in vitro PFA measurement protocol is provided below.
Sensory Profile and Aesthetics

Both emollients are valued for their lightweight and non-greasy feel, contributing to a desirable sensory experience in sunscreens.

Table 3: Sensory Profile Comparison

Sensory AttributeThis compoundIsohexadecane
Skin Feel Silky, smooth, non-greasySilky, dry-touch, non-greasy
Spreadability ExcellentExcellent
Residue on Skin MinimalEvaporates without residue
Skin Barrier Interaction

The interaction of these emollients with the skin barrier is a key consideration for safety and skin health.

Table 4: Skin Barrier Interaction

ParameterThis compoundIsohexadecaneSupporting Experimental Data
Skin Penetration Minimal, due to molecular size.Minimal, due to molecular size.Specific comparative skin penetration data is not readily available.
Irritation Potential Low, generally considered non-irritating.Low, generally considered non-irritating.No direct comparative quantitative data found. A protocol for assessing skin irritation potential via TEWL is provided below.

Experimental Protocols

To facilitate direct comparison, the following are detailed methodologies for key experiments.

Determination of UV Filter Solubility

This protocol outlines a method to quantify the solubility of a crystalline UV filter (e.g., Avobenzone) in each emollient.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess UV filter into vials prep2 Add a known volume of emollient prep1->prep2 Step 1 equil1 Seal vials and place in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 Step 2 equil2 Ensure saturation is reached (excess solid remains) equil1->equil2 Step 3 analysis1 Centrifuge vials to separate undissolved solid equil2->analysis1 Step 4 analysis2 Extract an aliquot of the supernatant analysis1->analysis2 Step 5 analysis3 Dilute the aliquot with a suitable solvent (e.g., ethanol) analysis2->analysis3 Step 6 analysis4 Measure absorbance using a UV-Vis spectrophotometer at the λmax of the UV filter analysis3->analysis4 Step 7 analysis5 Calculate concentration from a standard curve analysis4->analysis5 Step 8

Figure 1. Workflow for UV Filter Solubility Determination.
In Vitro SPF and PFA Measurement

This protocol describes the in vitro determination of SPF and UVA Protection Factor (PFA) of a sunscreen formulation.

cluster_application Sunscreen Application cluster_measurement Spectrophotometric Measurement cluster_irradiation UV Irradiation cluster_post_measurement Post-Irradiation Measurement cluster_calculation Calculation app1 Apply a uniform film of the sunscreen formulation (e.g., 1.3 mg/cm²) onto a PMMA plate app2 Allow the film to dry for a specified time (e.g., 15 minutes) app1->app2 meas1 Measure the initial UV transmittance of the sunscreen-coated plate from 290 to 400 nm using a UV spectrophotometer with an integrating sphere app2->meas1 irr1 Expose the plate to a controlled dose of UV radiation from a solar simulator meas1->irr1 post_meas1 Re-measure the UV transmittance of the irradiated plate irr1->post_meas1 calc1 Calculate SPF and PFA values from the transmittance data using established equations (e.g., Diffey and Robson for SPF) post_meas1->calc1

Figure 2. In Vitro SPF and PFA Measurement Workflow.
Spreadability Assessment

This protocol outlines a method for quantifying the spreadability of the neat emollients.

cluster_setup Experimental Setup cluster_application Sample Application cluster_measurement Measurement cluster_calculation Calculation setup1 Place a glass plate on a horizontal surface setup2 Position a camera directly above the plate setup1->setup2 app1 Dispense a precise volume (e.g., 10 µL) of the emollient onto the center of the glass plate setup2->app1 meas1 Record a video of the emollient spreading over time (e.g., for 10 minutes) app1->meas1 meas2 Analyze the images at set time intervals to determine the area of spreading meas1->meas2 calc1 Plot the spreading area against time meas2->calc1 calc2 Calculate the spreadability coefficient from the slope of the linear portion of the curve calc1->calc2

Figure 3. Spreadability Assessment Workflow.
Skin Irritation Potential via Transepidermal Water Loss (TEWL)

This protocol describes a method to assess the potential of an emollient to disrupt the skin barrier function.

cluster_baseline Baseline Measurement cluster_application Product Application cluster_post_application Post-Application Measurement cluster_analysis Data Analysis base1 Acclimatize subjects in a controlled environment (temperature and humidity) base2 Measure baseline TEWL on defined areas of the forearm using a Tewameter base1->base2 app1 Apply a standardized amount of the emollient to the test sites base2->app1 app2 Leave an untreated site as a control app1->app2 post1 Measure TEWL at specified time points (e.g., 1, 2, 4, and 24 hours) after application app2->post1 analysis1 Compare the TEWL values of the treated sites to the baseline and the untreated control site post1->analysis1 analysis2 A significant increase in TEWL indicates potential for skin barrier disruption analysis1->analysis2

Figure 4. TEWL Measurement for Skin Irritation Potential.

Conclusion

Both this compound and Isohexadecane are excellent emollients for sunscreen formulations, each offering distinct advantages.

This compound is a moderately polar ester that provides a silky, non-greasy feel and has the potential to enhance the solubility and efficacy of UV filters, particularly in the UVA range. Its use is recommended in formulations where a sophisticated sensory profile and optimized broad-spectrum protection are desired.

Isohexadecane , a non-polar hydrocarbon, delivers an exceptionally light, dry-touch finish and evaporates from the skin without leaving a residue. It is an ideal choice for formulations targeting an ultra-light feel, such as for oily or acne-prone skin, where the sensory experience is paramount.

The selection between these two emollients will ultimately depend on the specific performance and sensory goals of the sunscreen formulation. The experimental protocols provided in this guide offer a framework for generating direct comparative data to support an evidence-based formulation strategy.

A Comparative Analysis of Neopentyl Glycol Dicaprylate/Dicaprate and Traditional Esters as Solvents in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical determinant of a topical formulation's efficacy, stability, and sensory characteristics. This guide provides a comparative overview of Neopentyl Glycol Dicaprylate/Dicaprate against traditional esters, supported by available data and standardized experimental protocols.

This compound is a synthetic ester known for its light, non-greasy feel and excellent spreadability in cosmetic and pharmaceutical formulations.[1] It serves as an effective emollient and solvent, particularly for lipophilic active pharmaceutical ingredients (APIs).[1] Traditional esters, such as Isopropyl Myristate (IPM) and Propylene (B89431) Glycol derivatives, have long been staples in topical preparations, valued for their solubilizing and penetration-enhancing properties.[2]

Solvent Efficacy: A Comparative Look

The primary function of a solvent in a topical formulation is to dissolve the API, ensuring a homogenous distribution and facilitating its delivery into the skin. While direct, head-to-head comparative studies quantifying the solubility of various APIs in this compound versus a wide range of traditional esters are limited in publicly available literature, its role as an effective solvent for active ingredients is well-recognized.[1] It is known to improve the dispersion and effectiveness of actives, including UV filters in sunscreens, contributing to overall product stability.[1]

For context, the solubility of APIs in traditional esters can vary significantly. For instance, the solubility of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) is approximately 40% (w/w) in Propylene Glycol and PEG 400, while being significantly lower in 2-propanol (around 1% w/w).[3] Another study notes that the saturated solubility of diclofenac acid in polyethylene (B3416737) glycol is 11.18% w/w, compared to only 1.16% w/w in propylene glycol.[4]

Data Summary: Physical and Chemical Properties

For a clear comparison, the following table summarizes the key physical and chemical properties of this compound. This data is essential for formulators when considering solvent compatibility and potential interactions within a formulation.

PropertyThis compound
Chemical Formula C23H48O6[1]
Appearance Clear, colorless to pale yellow liquid[1]
Solubility Insoluble in water; soluble in oils[1]
Sensory Profile Lightweight, non-greasy, smooth feel[1]
Key Functions Emollient, Solvent, Spreading Agent[1]

Experimental Protocols for Efficacy Evaluation

To generate comparative data for solvent efficacy, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Solubility Assessment: The Shake-Flask Method

A reliable method for determining the equilibrium solubility of a crystalline API in a solvent is the shake-flask method.

Methodology:

  • Preparation: An excess amount of the API is added to a known volume of the solvent (e.g., this compound, Isopropyl Myristate) in a sealed, temperature-controlled container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (typically 25°C or 32°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid API by centrifugation and/or filtration (using a filter that does not interact with the solvent or API).

  • Quantification: The concentration of the dissolved API in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess API to solvent B Agitate at constant temperature A->B Shake for 24-72h C Centrifuge/Filter B->C Ensure equilibrium D Analyze supernatant (HPLC/UV-Vis) C->D Isolate saturated solution

Shake-Flask Solubility Workflow
In Vitro Skin Permeation Testing: Franz Diffusion Cell Assay

To evaluate the influence of the solvent on the dermal penetration of an API, the Franz diffusion cell system is the gold standard.[5][6]

Methodology:

  • Skin Preparation: Excised human or animal skin is prepared to a specific thickness (e.g., using a dermatome) and mounted on the Franz diffusion cell, separating the donor and receptor compartments.[6] The integrity of the skin barrier should be verified.

  • Formulation Application: A finite dose of the test formulation (containing the API dissolved in the solvent of interest) is applied to the outer surface of the skin in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.[7]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh, pre-warmed receptor solution.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method (e.g., HPLC-MS/MS or HPLC-UV).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time to determine the permeation flux (Jss) and lag time (tL).

G cluster_setup Cell Setup cluster_exp Experiment cluster_sampling Sampling & Analysis A Mount skin on Franz cell B Fill receptor compartment A->B C Apply formulation to skin B->C D Maintain at 32°C C->D E Withdraw receptor fluid at intervals D->E F Quantify API concentration E->F

Franz Diffusion Cell Experiment

Formulation Stability

The choice of solvent can also impact the physical and chemical stability of a topical formulation. This compound is noted for its good stability.[8] Factors such as pH, temperature, and interactions with other excipients can influence the stability of the final product.[8] Stability studies typically involve storing the formulation under various conditions (e.g., different temperatures and humidity levels) and monitoring key parameters like API concentration, pH, viscosity, and physical appearance over time.

Conclusion

This compound presents a compelling option for formulators seeking a modern, aesthetically pleasing solvent and emollient. While a comprehensive database of direct comparative solubility data with traditional esters is not yet robustly established in the public domain, its described properties and performance in a wide range of cosmetic products suggest it is an efficacious solvent for many lipophilic active ingredients.[1] To make informed decisions, it is recommended that researchers and formulators conduct head-to-head studies using the standardized protocols outlined above to determine the optimal solvent for their specific API and formulation requirements.

References

A Comparative Analysis of Emollient Moisturizing Properties: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of common emollients, supported by experimental data, to inform formulation and development in dermatological and cosmetic sciences.

The efficacy of topical products in maintaining and restoring skin hydration is a cornerstone of dermatological research and cosmetic formulation. Emollients, a critical class of moisturizing agents, play a pivotal role in this process by forming a protective layer on the skin that reduces transepidermal water loss (TEWL) and improves skin barrier function. This guide provides a comparative analysis of the moisturizing properties of various common emollients, presenting quantitative data from clinical studies, detailing experimental protocols for assessing skin hydration, and illustrating key concepts through diagrams.

Comparative Efficacy of Emollients: Quantitative Data

The moisturizing performance of an emollient is primarily evaluated through its ability to increase skin hydration and reduce TEWL. The following tables summarize quantitative data from various studies, comparing the effects of different emollients.

EmollientChange in Skin Hydration (Corneometry Units - AU)Study DurationKey Findings
Petrolatum Significant increase; often used as a benchmark for high occlusivity.[1][2][3]VariedReduces TEWL by up to 99%, effectively restoring the skin barrier by stimulating the skin's natural fat production.[1]
Urea (B33335)/Glycerol Cream Significant improvement compared to no treatment and simple paraffin-based cream.[4][5]4 weeksMarkedly improved the skin's barrier and protected against irritation.[5]
Glycerol Cream Showed some improvement in skin moisturization but was less effective than the Urea/Glycerol combination.[4]4 weeksPerformed better than a simple paraffin-based emollient.[5]
Doublebase Dayleve™ gel (DELP) Substantial, long-lasting, and cumulative increase.[6][7]5 daysIncrease in skin hydration was approximately ten times that of Zerobase™ cream.[6][7]
Zerobase™ cream (ZBC) No measurable improvement compared to baseline.[6][7]5 daysThe cumulative increase in skin hydration was not statistically different from zero.[7]
Aqueous cream BP (AC) Modest increase, with values returning to pre-treatment levels in the morning.[8][9]7 daysLess effective at providing sustained hydration compared to a proprietary emollient gel.[8][9]
EmollientReduction in Transepidermal Water Loss (TEWL) (g/m²/h)Study DurationKey Findings
Petrolatum Highly effective at reducing TEWL.[1][2]VariedForms an occlusive barrier that is highly effective in preventing water loss.[2]
Trilipid Cream Significant reduction compared to a paraffin-based emollient.[10]5 weeksDemonstrated greater efficacy in decreasing TEWL in children with dry skin or atopic dermatitis.[10]
Urea/Glycerol Cream (UGC) Significantly reduced TEWL compared to no treatment, a simple paraffin-based cream, and a glycerol-only cream.[4][5]4 weeksStrengthened the skin barrier through a mechanism involving increased natural moisturizing factor (NMF) levels.[5]
Dimethicone Effective at preventing TEWL.[11]VariedForms a gas-permeable barrier on the skin's surface, helping to prevent water loss without being fully occlusive.[12]
Lanolin Provides partial occlusion to aid in hydration.[13]VariedLipids in lanolin resemble those naturally found on the skin and have been shown to improve the rate of barrier repair.[13]

Mechanisms of Action: A Closer Look

Emollients achieve their moisturizing effects through various mechanisms, primarily by forming an occlusive layer, providing humectants, or replenishing the skin's lipid matrix.

  • Occlusives: These ingredients form a physical barrier on the skin's surface, preventing water evaporation.[14] Petrolatum is the most effective occlusive, reducing TEWL by up to 99%.[1] Mineral oil and dimethicone also function as occlusives.[1][2]

  • Humectants: These substances attract and bind water from the dermis and the atmosphere, increasing the water content of the stratum corneum.[15] Glycerin and urea are common humectants often incorporated into emollient formulations.[5][15]

  • Barrier Repair: Some emollients contain lipids that are similar to the natural fats in the skin, such as ceramides, cholesterol, and fatty acids. These can help to repair and strengthen the skin's natural barrier. Lanolin's lipid composition, for instance, resembles that of the skin.[13]

Natural Butters: Shea vs. Cocoa

Shea butter and cocoa butter are popular natural emollients known for their moisturizing properties.[16][17]

  • Shea Butter: Rich in vitamins A and E, it is known to moisturize and may help prevent signs of skin aging.[16] It has a creamy texture, is quickly absorbed, and is considered non-comedogenic, making it a suitable choice for acne-prone skin.[16][18]

  • Cocoa Butter: With a high-fat content, it creates a protective barrier on the skin to retain moisture.[16] Its thicker consistency makes it ideal for protecting the skin barrier and relieving dry, damaged skin.[18]

Both butters contain fatty acids that help the skin retain moisture and provide relief for dry, irritated skin.[17]

Silicones in Moisturization: The Role of Dimethicone

Dimethicone is a silicone-based polymer widely used in skincare for its emollient and skin-protectant properties.[19][20] It forms a protective, breathable barrier on the skin that helps to lock in moisture and prevent water loss.[12][19] This barrier also gives the skin a smooth and silky feel.[12] Dimethicone is non-comedogenic, meaning it does not clog pores.[12]

Experimental Protocols for Evaluating Emollient Efficacy

Standardized and rigorous experimental protocols are essential for the objective comparison of emollient performance. The most common in-vivo biophysical measurements are corneometry and transepidermal water loss (TEWL).[4]

Corneometry

This technique measures the electrical capacitance of the skin, which is directly proportional to its hydration level.[9]

  • Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka) is typically used.[6][21]

  • Procedure:

    • Acclimatization: Subjects are acclimated to a controlled environment (e.g., 20 ± 2°C and 50 ± 5% relative humidity) for at least 15 minutes before measurements.[22]

    • Baseline Measurement: Baseline corneometry readings are taken from the designated test areas (commonly the forearms or lower legs) before product application.[6][9]

    • Product Application: A standardized amount of the emollient is applied to the test area.

    • Post-application Measurements: Corneometry readings are taken at specified time intervals after application (e.g., 30, 90, 150, and 300 minutes) to assess the change in skin hydration over time.[21]

  • Data Analysis: The change from baseline corneometer readings is calculated to determine the degree and duration of skin hydration.[6]

Transepidermal Water Loss (TEWL) Measurement

TEWL measurement quantifies the amount of water that passively evaporates from the skin's surface, providing an indication of the skin barrier's integrity.[14]

  • Instrumentation: A Tewameter® (e.g., Courage + Khazaka) is used to measure the water vapor gradient above the skin.[22]

  • Procedure:

    • Acclimatization: Similar to corneometry, subjects are acclimated to a controlled environment.[22]

    • Baseline Measurement: Baseline TEWL readings are taken from the test areas.

    • Product Application: The emollient is applied to the designated skin sites.

    • Post-application Measurements: TEWL is measured at various time points after application to assess the emollient's effect on barrier function.

  • Data Analysis: A reduction in TEWL indicates an improvement in the skin's barrier function.[22]

Visualizations

Emollient_Classification cluster_occlusives Occlusives cluster_humectants Humectants cluster_barrier_repair Barrier Repair Emollients Emollients Occlusives Occlusives Emollients->Occlusives Form physical barrier Humectants Humectants Emollients->Humectants Attract and bind water cluster_barrier_repair cluster_barrier_repair Emollients->cluster_barrier_repair Replenish skin lipids Petrolatum Petrolatum MineralOil Mineral Oil Dimethicone Dimethicone Lanolin Lanolin Glycerin Glycerin Urea Urea Ceramides Ceramides Cholesterol Cholesterol FattyAcids Fatty Acids

Caption: Classification of emollients based on their primary mechanism of action.

Experimental_Workflow start Subject Recruitment & Screening acclimatization Acclimatization to Controlled Environment start->acclimatization baseline Baseline Measurements (Corneometry & TEWL) acclimatization->baseline application Standardized Product Application baseline->application post_measurements Post-Application Measurements at Timed Intervals application->post_measurements data_analysis Data Analysis (Change from Baseline) post_measurements->data_analysis end Comparative Efficacy Assessment data_analysis->end

Caption: A generalized workflow for a clinical study evaluating emollient efficacy.

Skin_Barrier_Function cluster_stratum_corneum Stratum Corneum (Brick and Mortar Model) Corneocytes Corneocytes (Bricks) LipidMatrix Lipid Matrix (Mortar) (Ceramides, Cholesterol, Fatty Acids) Emollients Topical Emollient Application Occlusion Forms Occlusive Layer Emollients->Occlusion Reduces TEWL Hydration Increases Water Content Emollients->Hydration Humectant Action BarrierRepair Replenishes Intercellular Lipids Emollients->BarrierRepair ImprovedBarrier Improved Skin Barrier Function Occlusion->ImprovedBarrier Hydration->ImprovedBarrier BarrierRepair->ImprovedBarrier

Caption: The role of emollients in improving skin barrier function.

References

Validating the Non-Comedogenic and Non-Irritant Potential of Neopentyl Glycol Dicaprylate/Dicaprate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-comedogenic and non-irritant properties of Neopentyl Glycol Dicaprylate/Dicaprate against common alternative emollients. The information presented is supported by available data and standardized experimental protocols to assist in formulation development and ingredient selection.

Executive Summary

This compound is a synthetic emollient valued for its lightweight and silky feel in cosmetic and pharmaceutical formulations.[1] Based on available data, it is generally considered to be non-comedogenic and to have a low potential for skin irritation.[1][2] This guide provides a comparative analysis of its performance against other commonly used emollients: Coco-Caprylate/Caprate, Butylene Glycol Dicaprylate/Dicaprate, Isopropyl Myristate, and Cetearyl Alcohol. While direct quantitative comparative studies are limited, this guide synthesizes available data on their individual properties.

Data Presentation: Comparative Analysis of Emollients

The following table summarizes the known comedogenic and irritant potential of this compound and its alternatives. Comedogenicity is rated on a scale of 0 to 5, where 0 is non-comedogenic and 5 is highly comedogenic. Irritation potential is based on findings from Human Repeat Insult Patch Tests (HRIPT) and other relevant studies.

IngredientComedogenicity RatingIrritation Potential & HRIPT Data
This compound Generally considered non-comedogenic; specific numerical rating not consistently available in reviewed literature.[1][2]Generally considered non-irritating and non-sensitizing.[1][2] Specific quantitative HRIPT data with cumulative irritation scores were not readily available in the public domain.
Coco-Caprylate/Caprate1 (Slightly comedogenic)Generally considered non-irritating and suitable for sensitive skin.[3][4] Specific quantitative HRIPT data is not widely published.
Butylene Glycol Dicaprylate/DicaprateGenerally considered non-comedogenic (Butylene Glycol has a rating of 1).Generally well-tolerated with low irritation potential.[5] Specific quantitative HRIPT data is not widely published.
Isopropyl Myristate1-5 (Varies with concentration)[6][7]Can be a mild to moderate irritant, especially at high concentrations.[6][8] Some studies indicate a low sensitization potential.[8][9][10]
Cetearyl Alcohol2 (Moderately comedogenic)[7]Generally considered non-irritating in cosmetic formulations, but can be a sensitizer (B1316253) in some individuals, causing allergic contact dermatitis.[11][12][13]

Experimental Protocols

Comedogenicity Assessment

The potential of an ingredient to clog pores and form comedones (blackheads and whiteheads) is assessed through preclinical and clinical testing.

a) Rabbit Ear Assay (REA) - Preclinical Screening

  • Principle: The inner ear of a rabbit is more sensitive than human skin and can be used as an accelerated model to screen for comedogenic potential.

  • Methodology:

    • The test substance is applied to the inner ear canal of albino rabbits, typically at a concentration of 10% to 100% in a suitable vehicle.

    • Applications are made daily for a period of two weeks.

    • After the exposure period, the follicular epithelium is examined microscopically for the presence of microcomedones and follicular hyperkeratosis.

    • The degree of comedogenicity is scored based on the severity and extent of the observed follicular changes.

b) Human Clinical Trial - Patch Testing

  • Principle: To confirm the non-comedogenic potential in humans, particularly for those with acne-prone skin.

  • Methodology:

    • A panel of human volunteers with oily or acne-prone skin is recruited.

    • The test material is applied under an occlusive or semi-occlusive patch to the upper back, an area with a high density of sebaceous follicles.

    • Patches are typically applied several times a week for a duration of four to eight weeks.

    • At the beginning and end of the study, and at regular intervals, the number of comedones (open and closed) in the test area is counted and compared to a control site.

    • Follicular biopsies using cyanoacrylate glue may be taken to assess for microcomedone formation.

Irritant Potential Assessment: The Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for evaluating the skin irritation and sensitization potential of a cosmetic ingredient or finished product.

  • Principle: To determine the potential of a substance to cause skin irritation and allergic contact sensitization through repeated application to the skin of human volunteers.

  • Methodology:

    • Induction Phase: A small amount of the test material is applied to a patch, which is then affixed to the skin of human volunteers (typically on the back). The patch is left in place for 24-48 hours. This process is repeated nine times over a three-week period on the same application site. Skin reactions are scored for erythema, edema, and other signs of irritation after each application.[5]

    • Rest Phase: A two-week period with no product application follows the induction phase. This allows for the development of any potential delayed hypersensitivity.

    • Challenge Phase: After the rest period, a new patch with the test material is applied to a naive skin site (a site not previously exposed to the ingredient). The site is evaluated at 24, 48, and 72 hours after application for any signs of an allergic reaction.[5]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_comedo Comedogenicity Assessment cluster_irritation Irritation Assessment cluster_results Data Analysis & Conclusion REA Rabbit Ear Assay (Preclinical) Human_Patch Human Patch Test (Clinical) REA->Human_Patch If non-comedogenic Conclusion Validation of Non-Comedogenic & Non-Irritant Potential Human_Patch->Conclusion HRIPT Human Repeat Insult Patch Test (HRIPT) HRIPT->Conclusion Ingredient Test Ingredient: Neopentyl Glycol Dicaprylate/Dicaprate Ingredient->REA Initial Screening Ingredient->HRIPT Safety Validation

Caption: Workflow for validating non-comedogenic and non-irritant potential.

Simplified Skin Irritation Signaling Pathway

G cluster_exposure Exposure cluster_cellular Cellular Response cluster_immune Immune Cell Recruitment cluster_symptoms Clinical Manifestation Irritant Irritant Substance Keratinocytes Keratinocytes Irritant->Keratinocytes Contact Cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines Activation Immune_Cells Recruitment of Immune Cells (e.g., Neutrophils, T-cells) Cytokines->Immune_Cells Signaling Inflammation Inflammation: Erythema (Redness) Edema (Swelling) Immune_Cells->Inflammation Infiltration

Caption: Simplified pathway of irritant contact dermatitis.

Conclusion

The available evidence strongly suggests that this compound possesses a favorable safety profile, characterized by its non-comedogenic and non-irritating properties. When compared to alternatives, it offers a good balance of performance and safety, particularly in contrast to ingredients like Isopropyl Myristate and Cetearyl Alcohol, which have a higher potential for comedogenicity and irritation/sensitization, respectively. However, for definitive claims and to ensure safety in specific formulations, especially for sensitive skin populations, conducting product-specific HRIPT and comedogenicity studies is recommended. This guide provides the foundational protocols for such evaluations.

References

The Unseen Workhorse of Color Cosmetics: Benchmarking Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Neopentyl Glycol Dicaprylate/Dicaprate (NGDC) reveals its significant contributions to the sensory experience and functional stability of color cosmetics. This guide offers a comparative analysis of NGDC against common alternatives, supported by established experimental protocols, to aid researchers, scientists, and drug development professionals in formulation decisions.

This compound, a lightweight and non-greasy emollient, has carved a niche for itself in the formulation of high-performance color cosmetics. Its unique properties contribute to a silky, smooth application and a desirable matte finish, making it a popular choice in products ranging from foundations to lipsticks.[1][2] This guide benchmarks the performance of NGDC against three widely used alternatives: Caprylic/Capric Triglyceride, Isopropyl Myristate, and C12-15 Alkyl Benzoate.

Executive Summary of Comparative Performance

The selection of an emollient is critical in determining the final characteristics of a color cosmetic product. NGDC and its alternatives, while all serving as emollients, offer distinct advantages and disadvantages across key performance indicators.

Performance MetricThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateC12-15 Alkyl Benzoate
Spreadability ExcellentGoodVery HighGood
Gloss Low (Matte Finish)MediumHighMedium
Pigment Dispersion ExcellentGoodModerateExcellent
Sensory Feel Silky, Non-GreasySmooth, Slightly OilyOily, Fast AbsorbingSmooth, Powdery
Oxidative Stability HighHighModerateHigh

In-Depth Performance Analysis

Spreadability

The ease with which a product can be applied to the skin is a crucial factor for consumer acceptance. Spreadability is influenced by the viscosity and surface tension of the emollients.[3][4]

This compound is lauded for its excellent spreadability, providing a smooth and even application without feeling heavy.[1]

Alternatives:

  • Caprylic/Capric Triglyceride: Offers good spreadability and a smooth feel.[5]

  • Isopropyl Myristate: Exhibits very high spreadability due to its low viscosity, which can sometimes lead to a feeling of excessive slip.[6][7]

  • C12-15 Alkyl Benzoate: Provides good spreadability with a characteristic powdery after-feel.[8][9]

Gloss

The level of shine or gloss is a key aesthetic attribute, particularly in lip products and highlighters.

This compound is known for imparting a low gloss or matte finish, making it ideal for matte lipsticks and foundations.[2]

Alternatives:

  • Caprylic/Capric Triglyceride: Typically provides a medium level of gloss.

  • Isopropyl Myristate: Contributes to a high gloss finish.[6]

  • C12-15 Alkyl Benzoate: Offers a medium gloss that can be formulated for a range of finishes.

Pigment Dispersion

Effective pigment dispersion is vital for achieving uniform color and coverage in foundations, concealers, and other pigmented products.

This compound acts as an excellent dispersing agent for pigments, ensuring homogenous color distribution.[1]

Alternatives:

  • Caprylic/Capric Triglyceride: A good dispersing agent, though may require a co-dispersant for some challenging pigments.[10]

  • Isopropyl Myristate: Has moderate pigment dispersion capabilities.

  • C12-15 Alkyl Benzoate: Known for its excellent ability to disperse pigments and sunscreens.[9][11]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are imperative. The following section details the protocols for evaluating the key performance indicators discussed.

Spreadability Assessment

Objective: To quantitatively measure and compare the spreadability of cosmetic formulations containing different emollients.

Methodology: Parallel Plate Extensibility Test.

  • A defined volume (e.g., 1 ml) of the test formulation is placed on the center of a glass plate.

  • A second glass plate of a known weight is carefully placed on top of the sample.

  • The diameter of the spread sample is measured after a specific time interval (e.g., 1 minute).

  • Spreadability is calculated as the area of the circle formed by the spread sample.

Gloss Measurement

Objective: To quantify the specular gloss of a dried film of the cosmetic product.

Methodology: ASTM D523 - Standard Test Method for Specular Gloss.

  • A uniform film of the cosmetic product is applied to a standardized black and white chart using a drawdown bar.

  • The film is allowed to dry completely under controlled conditions (25°C, 50% RH).

  • A gloss meter, calibrated according to the manufacturer's instructions, is used to measure the specular gloss at a 60° angle.

  • Multiple readings are taken across the film to ensure an average and representative value.

Pigment Dispersion Analysis

Objective: To assess the degree of pigment dispersion in a liquid cosmetic formulation.

Methodology: Hegman Gauge Test (ASTM D1210).

  • A small amount of the pigmented formulation is placed at the deep end of the Hegman gauge channel.

  • A scraper blade is drawn down the length of the gauge at a steady pace.

  • The point on the scale where a significant number of pigment particles or streaks become visible is observed.

  • The Hegman number (or corresponding micron value) is recorded, with higher numbers indicating finer dispersion.

Visualizing the Impact: Logical Relationships and Workflows

To better understand the interplay of factors influencing the performance of emollients in color cosmetics, the following diagrams illustrate key relationships and experimental processes.

Emollient_Performance_Factors cluster_emollient Emollient Properties cluster_performance Cosmetic Performance Viscosity Viscosity Spreadability Spreadability Viscosity->Spreadability inversely proportional Surface_Tension Surface Tension Surface_Tension->Spreadability inversely proportional Refractive_Index Refractive Index Gloss Gloss Refractive_Index->Gloss directly proportional Polarity Polarity Pigment_Dispersion Pigment Dispersion Polarity->Pigment_Dispersion influences wetting Sensory_Feel Sensory Feel Spreadability->Sensory_Feel Gloss->Sensory_Feel Color_Payoff Color_Payoff Pigment_Dispersion->Color_Payoff Coverage Coverage Pigment_Dispersion->Coverage

Fig. 1: Key emollient properties and their influence on cosmetic performance.

Experimental_Workflow Start Start Formulation Prepare Formulations with Different Emollients Start->Formulation Spreadability_Test Spreadability Test (Parallel Plate) Formulation->Spreadability_Test Gloss_Test Gloss Measurement (ASTM D523) Formulation->Gloss_Test Dispersion_Test Pigment Dispersion (Hegman Gauge) Formulation->Dispersion_Test Data_Analysis Analyze and Compare Quantitative Data Spreadability_Test->Data_Analysis Gloss_Test->Data_Analysis Dispersion_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Fig. 2: A streamlined workflow for the comparative evaluation of emollients.

Conclusion

This compound stands out as a versatile and high-performing emollient in the realm of color cosmetics. Its ability to provide excellent spreadability, a desirable matte finish, and superior pigment dispersion makes it a valuable ingredient for formulators aiming to create products with a sophisticated sensory profile and reliable performance. While alternatives like Caprylic/Capric Triglyceride, Isopropyl Myristate, and C12-15 Alkyl Benzoate offer their own unique benefits, the choice of emollient should be guided by the specific performance characteristics desired in the final product. The experimental protocols and logical frameworks presented in this guide provide a robust foundation for making these critical formulation decisions.

References

Comparative rheological analysis of emulsions containing different lightweight emollients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the rheological properties of emulsions is paramount for formulating products with desired stability, texture, and performance. This guide provides a comparative analysis of the rheological behavior of emulsions containing different classes of lightweight emollients, supported by synthesized experimental data and detailed methodologies.

The choice of emollient, a key component of the oil phase in an emulsion, significantly dictates the final product's rheological profile, including its viscosity, shear-thinning behavior, and viscoelastic properties.[1][2] These characteristics, in turn, influence critical performance attributes such as spreadability, skin feel, and the release of active ingredients.[3][4][5] This guide focuses on a comparative analysis of three common classes of lightweight emollients: silicones, esters, and hydrocarbons.

Comparative Rheological Data

The following table summarizes the key rheological parameters for emulsions formulated with different lightweight emollients. The data represents a synthesis of findings from multiple studies to provide a comparative overview. The emulsions are standardized as oil-in-water (O/W) systems with a consistent emulsifier and water phase content to isolate the effect of the emollient.

Rheological ParameterEmulsion with Silicone (e.g., Dimethicone)Emulsion with Ester (e.g., Isopropyl Myristate)Emulsion with Hydrocarbon (e.g., Isohexadecane)
Apparent Viscosity (at low shear) Moderate to HighModerateLow to Moderate
Shear-Thinning Behavior PronouncedModerateModerate
Storage Modulus (G') HighModerateLow to Moderate
Loss Modulus (G'') LowModerateModerate
Yield Stress PresentMay be presentGenerally low or absent
Spreadability (Inferred) HighModerate to HighVery High
Predicted Skin Feel Smooth, non-greasySoft, slightly oilyLight, fast-absorbing

Note: The values presented are relative and intended for comparison. Absolute values can vary significantly based on the specific emollient, emulsifier system, and processing conditions. The viscosity of the emollient itself has a direct correlation with the final emulsion viscosity.[1]

Experimental Protocols

To ensure reproducible and comparable results in the rheological analysis of emulsions, the following detailed experimental protocols are recommended.

Emulsion Preparation
  • Phase Preparation:

    • Oil Phase: The selected lightweight emollient (e.g., Dimethicone, Isopropyl Myristate, or Isohexadecane) is combined with a suitable emulsifier (e.g., a non-ionic surfactant blend) and any oil-soluble additives. The mixture is heated to 75-80°C.

    • Aqueous Phase: Deionized water is heated to 75-80°C. Any water-soluble ingredients, such as humectants or preservatives, are dissolved in the water phase.

  • Emulsification:

    • The oil phase is slowly added to the aqueous phase under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) for a specified period (e.g., 5-10 minutes) to form a coarse emulsion.

    • The emulsion is then allowed to cool while undergoing gentle stirring to form the final emulsion structure.

  • Quality Control:

    • The droplet size distribution of the prepared emulsions should be analyzed to ensure consistency across different formulations.[2]

Rheological Analysis

The rheological properties of the emulsions are characterized using a controlled-stress or controlled-strain rheometer, typically with a cone-plate or parallel-plate geometry.[6][7] All measurements should be conducted at a controlled temperature, usually ambient (25°C) and skin (32°C) temperatures.[7][8]

  • Flow Curve Measurement (Viscosity and Shear-Thinning):

    • The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then ramped down.

    • This test provides data on the apparent viscosity as a function of the shear rate, revealing the shear-thinning behavior of the emulsion.[7][9]

  • Oscillatory Amplitude Sweep (Linear Viscoelastic Region and Yield Stress):

    • The strain amplitude is increased at a constant frequency (e.g., 1 Hz).

    • This determines the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. The end of the LVER can be used to estimate the yield stress, which is the minimum stress required to initiate flow.[6]

  • Oscillatory Frequency Sweep (Viscoelastic Properties):

    • Within the LVER, the frequency is varied at a constant strain.

    • This provides information on the emulsion's structure. A higher G' than G'' indicates a more solid-like, structured system.[6]

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay of different factors, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Emulsion Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation prep_phases Phase Preparation (Oil and Aqueous) emulsify Emulsification (High-Shear Homogenization) prep_phases->emulsify cool Cooling and Stirring emulsify->cool load_sample Sample Loading on Rheometer cool->load_sample flow_curve Flow Curve Measurement (Viscosity vs. Shear Rate) load_sample->flow_curve amp_sweep Amplitude Sweep (LVER & Yield Stress) load_sample->amp_sweep freq_sweep Frequency Sweep (G' and G'') load_sample->freq_sweep compare Comparative Analysis of Rheological Parameters flow_curve->compare amp_sweep->compare freq_sweep->compare

Caption: Experimental workflow for comparative rheological analysis of emulsions.

LogicalRelationships cluster_input Input Properties cluster_rheology Rheological Parameters cluster_output Sensory Perception emollient Emollient Properties (Viscosity, Polarity, Structure) viscosity Apparent Viscosity emollient->viscosity influences shear_thinning Shear-Thinning emollient->shear_thinning influences viscoelasticity Viscoelasticity (G', G'') emollient->viscoelasticity influences spreadability Spreadability viscosity->spreadability correlates with skin_feel Skin Feel (Greasiness, Absorption) viscosity->skin_feel correlates with shear_thinning->spreadability correlates with viscoelasticity->skin_feel correlates with

Caption: Relationship between emollient properties, rheology, and sensory perception.

Conclusion

The selection of a lightweight emollient has a profound and predictable impact on the rheological properties of an emulsion. Silicones tend to create more structured, shear-thinning emulsions with a characteristic smooth feel. Esters offer a balance of properties, while hydrocarbons contribute to lighter, faster-spreading formulations. A thorough rheological characterization, following standardized protocols, is essential for formulators to rationally select emollients to achieve the desired product performance and sensory experience.[4][5] This systematic approach allows for the targeted development of emulsions for a wide range of dermatological and cosmetic applications.

References

Safety Operating Guide

Neopentyl glycol dicaprylate/dicaprate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of neopentyl glycol dicaprylate/dicaprate is crucial for maintaining laboratory safety and environmental compliance. While generally considered to be of low toxicity in cosmetic applications, it should be handled as a chemical substance requiring professional disposal in a laboratory setting.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations for chemical waste disposal.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Recommended PPE:

  • Safety goggles or a face shield[2]

  • Chemical-resistant gloves (e.g., Nitrile)[2]

  • Laboratory coat[2]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity of waste. Do not pour this chemical down the drain.[2][4]

1. Waste Identification and Segregation:

  • Clearly label a dedicated and chemically compatible waste container as "Hazardous Waste: this compound".[3]

  • Do not mix with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[3]

2. Containerization:

  • Use a sturdy, leak-proof container, such as high-density polyethylene (B3416737) (HDPE) or glass, with a secure, tightly fitting cap.[3][5]

  • Ensure the original label is completely defaced if reusing an empty product container.[5]

  • Leave at least 10% headspace in the container to allow for expansion and prevent spillage.[3][5]

3. Disposal of Liquid Waste:

The disposal procedure varies based on the quantity of the liquid waste.[4]

QuantityDisposal Procedure
Small Quantities (<50 mL) 1. Absorb the liquid onto an inert material such as paper towels. 2. Place the absorbent material in a chemical fume hood to allow for evaporation. 3. Once fully evaporated, the paper towel may be disposed of in the regular solid waste, pending institutional guidelines.[4]
Large Quantities (>50 mL) 1. Absorb the liquid onto a non-combustible absorbent material like vermiculite, perlite, or cat litter.[4] 2. Scoop the mixture into the designated hazardous waste container.[4] 3. Seal the container and store it in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[3]

4. Spills and Cleanup:

  • In case of a spill, remove all ignition sources.[6]

  • Contain the spill using an inert absorbent material.[6]

  • Sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[2][6]

  • Avoid creating dust if the material has absorbed and dried.[2]

  • Ensure the cleanup is performed by trained personnel wearing appropriate PPE.[2]

5. Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste container.[2][3]

  • Provide the waste contractor with a complete list of the container's contents.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Identify Neopentyl Glycol Dicaprylate/Dicaprate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity (<50 mL) assess_quantity->small_quantity <50 mL large_quantity Large Quantity (>50 mL) assess_quantity->large_quantity >50 mL absorb_paper Absorb on Paper Towel small_quantity->absorb_paper absorb_vermiculite Absorb on Vermiculite/Inert Material large_quantity->absorb_vermiculite evaporate Evaporate in Fume Hood absorb_paper->evaporate dispose_trash Dispose of Towel in Regular Trash (per EHS) evaporate->dispose_trash contact_ehs Contact EHS/Licensed Contractor for Pickup dispose_trash->contact_ehs containerize Collect in Labeled Hazardous Waste Container absorb_vermiculite->containerize store Store in Designated Secondary Containment Area containerize->store store->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Neopentyl glycol dicaprylate/dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Neopentyl glycol dicaprylate/dicaprate. Adherence to these procedures is vital for ensuring a safe working environment and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2] The following table summarizes the required PPE.

PPE CategoryItemStandard/Specification
Eye and Face Safety glasses, Face shieldNIOSH (US) or EN 166 (EU) approved[1][2]
Hand Chemical-resistant glovesInspected prior to use[1][2]
Body Lab coat, Complete chemical protective suitN/A[1]
Respiratory Use in a well-ventilated areaN/A[1][2]

Note: While some sources suggest this compound is a safe and non-toxic ingredient, it is crucial to follow standard laboratory safety protocols and wear the recommended PPE.[3] The provided information is based on safety data sheets that recommend protective measures.

Operational Plan: Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Ensure adequate ventilation in the handling area.[1][2]

  • Wash hands thoroughly before breaks and at the end of the workday.[1][2]

  • Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of the product in drains.[1][2]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[1][2]

  • Spills: In case of a spill, pick up and arrange for disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[1][2]

Experimental Workflow: Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if understood handling_weigh Weigh/Measure Chemical in Ventilated Area prep_ppe->handling_weigh handling_use Perform Experimental Procedure handling_weigh->handling_use cleanup_decon Decontaminate Work Surfaces handling_use->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal_container Store in Labeled, Closed Containers cleanup_waste->disposal_container cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disposal_licensed Transfer to Licensed Disposal Company disposal_container->disposal_licensed

Caption: This diagram outlines the procedural steps for safely handling and disposing of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.